PL-3994
説明
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a natriuretic peptide receptor-A agonist; structure in first source
特性
CAS番号 |
952295-80-6 |
|---|---|
分子式 |
C82H127N27O20S2 |
分子量 |
1875.2 g/mol |
IUPAC名 |
2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37S)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid |
InChI |
InChI=1S/C82H127N27O20S2/c1-6-9-11-15-25-62(112)98-59-41-130-131-42-60(76(126)104-56(34-47-26-28-49(111)29-27-47)79(129)109-39-57(66(83)116)105-77(127)61(109)24-18-32-93-82(88)89)107-74(124)58(40-110)106-78(128)65(44(4)8-3)108-70(120)52(23-17-31-92-81(86)87)100-73(123)55(36-64(114)115)103-69(119)51(21-10-7-2)99-68(118)50(22-16-30-91-80(84)85)97-63(113)38-94-67(117)45(5)96-71(121)53(33-46-19-13-12-14-20-46)101-72(122)54(102-75(59)125)35-48-37-90-43-95-48/h12-14,19-20,26-29,37,43-45,50-61,65,110-111H,6-11,15-18,21-25,30-36,38-42H2,1-5H3,(H2,83,116)(H,90,95)(H,94,117)(H,96,121)(H,97,113)(H,98,112)(H,99,118)(H,100,123)(H,101,122)(H,102,125)(H,103,119)(H,104,126)(H,105,127)(H,106,128)(H,107,124)(H,108,120)(H,114,115)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)/t44-,45+,50-,51+,52-,53-,54-,55-,56-,57+,58-,59+,60-,61-,65-/m0/s1 |
InChIキー |
HSHVZRILAMZYHY-WXSGKXQHSA-N |
異性体SMILES |
CCCCCCC(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)[C@@H](C)CC)CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5C[C@@H](NC(=O)[C@@H]5CCCNC(=N)N)C(=O)N |
正規SMILES |
CCCCCCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)C(C)CC)CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CC(NC(=O)C5CCCNC(=N)N)C(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
PL-3994: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL-3994 is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A) that has demonstrated potential therapeutic applications in cardiovascular and respiratory diseases. This document provides a detailed technical guide on the core mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. Developed by Palatin Technologies, this compound is engineered for enhanced stability and prolonged biological activity compared to endogenous natriuretic peptides.
Core Mechanism of Action: NPR-A Agonism and cGMP Upregulation
This compound functions as a selective agonist for the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a transmembrane guanylyl cyclase that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The elevated intracellular levels of cGMP act as a second messenger, mediating a range of physiological effects, including smooth muscle relaxation, vasodilation, and natriuresis.[1]
A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), an enzyme responsible for the rapid breakdown of endogenous natriuretic peptides like atrial natriuretic peptide (ANP).[1][2] This resistance confers a significantly longer biological half-life to this compound, allowing for sustained pharmacological activity.[1][3]
The primary signaling pathway for this compound is initiated by its binding to NPR-A. This binding event triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The subsequent increase in cGMP levels leads to the activation of cGMP-dependent protein kinases, which in turn phosphorylate downstream targets to elicit cellular responses.
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency across different species.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) |
| NPR-A | Human | 1[4] |
| NPR-A | Dog | 41[4] |
| NPR-A | Rat | 10[4] |
| NPR-C | Human | 7[4] |
Table 2: Functional Potency (EC50) for cGMP Generation
| Receptor | Species | EC50 (nM) |
| NPR-A | Human | 2[4] |
| NPR-A | Dog | 3[4] |
| NPR-A | Rat | 14[4] |
Table 3: In Vitro Relaxation of Pre-contracted Tissues
| Tissue | Species | IC50 (nM) |
| Trachea | Guinea Pig | 42.7[1][2][4] |
Experimental Protocols
The following section outlines the general methodologies employed in the characterization of this compound's mechanism of action, as inferred from published research.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of this compound for natriuretic peptide receptors.
-
Cell Lines: Human embryonic kidney (HEK) cells stably expressing recombinant human, dog, or rat NPR-A are commonly used.
-
Radioligand: A radiolabeled form of a known NPR-A ligand, such as ¹²⁵I-labeled atrial natriuretic peptide (ANP), is used.
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with the radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
cGMP Generation Assays
These functional assays measure the ability of this compound to stimulate the production of cGMP.
-
Cell Lines: HEK cell lines expressing the desired NPR-A ortholog are utilized.
-
Procedure:
-
Cells are plated and grown to a suitable confluency.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cGMP.
-
Cells are then stimulated with varying concentrations of this compound for a defined period.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cGMP concentration is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
-
Therapeutic Potential and Clinical Development
This compound has been investigated for its therapeutic potential in conditions characterized by smooth muscle constriction and fluid imbalance. Its bronchodilator properties suggest utility in the treatment of asthma.[4] Furthermore, its role in promoting natriuresis and vasodilation has led to its investigation in the context of heart failure.[5][6] Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound in both healthy volunteers and patient populations.[3][7]
Conclusion
This compound is a potent and selective NPR-A agonist with a mechanism of action centered on the stimulation of cGMP production. Its resistance to enzymatic degradation offers a significant pharmacokinetic advantage over endogenous natriuretic peptides. The quantitative data from in vitro studies confirm its high affinity and functional potency at the NPR-A receptor. The detailed understanding of its molecular interactions and signaling cascade provides a solid foundation for its ongoing clinical development and exploration of its therapeutic applications.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medindia.net [medindia.net]
- 4. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PL 3994 - AdisInsight [adisinsight.springer.com]
- 6. palatin.com [palatin.com]
- 7. Palatin Technologies Reports Positive Results of Phase 2a Clinical Study with this compound for the Treatment of Heart Failure - BioSpace [biospace.com]
PL-3994: A Comprehensive Technical Overview of a Novel Natriuretic Peptide Receptor-A Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PL-3994, a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A). This compound has been investigated for its potential therapeutic applications in cardiovascular and respiratory diseases, primarily due to its potent vasodilatory and bronchodilatory effects. This document summarizes its molecular target, mechanism of action, and key quantitative data from preclinical studies, and provides detailed experimental methodologies for the foundational assays used in its characterization.
Core Molecular Target and Mechanism of Action
This compound is a structural analog of the endogenous atrial natriuretic peptide (ANP) and is designed to selectively bind to and activate the natriuretic peptide receptor-A (NPR-A).[1][2][3][4] The biological actions of natriuretic peptides are mediated through three distinct receptor subtypes: NPR-A, NPR-B, and NPR-C.[1] NPR-A and NPR-B are guanylyl cyclase-linked receptors, and their activation leads to the intracellular production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] In contrast, NPR-C primarily functions as a clearance receptor, removing natriuretic peptides from circulation, and can also inhibit adenylyl cyclase.[1]
This compound acts as a full agonist at the NPR-A receptor.[1][2] Its binding to NPR-A initiates a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, leading to a variety of downstream physiological effects, including smooth muscle relaxation, vasodilation, and bronchodilation.[1]
A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the rapid breakdown of endogenous natriuretic peptides.[1][2] This resistance to enzymatic degradation contributes to a longer duration of action compared to native ANP.[1][6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound for various natriuretic peptide receptors across different species.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| NPR-A | Human | 1 | [1][2] |
| NPR-A | Dog | 41 | [1][2] |
| NPR-A | Rat | 10 | [1][2] |
| NPR-C | Human | 7 | [1][2] |
Table 2: Functional Potency (EC50) of this compound for cGMP Generation
| Receptor | Species | EC50 (nM) | Reference |
| NPR-A | Human | 2 | [1][2] |
| NPR-A | Dog | 3 | [1][2] |
| NPR-A | Rat | 14 | [1][2] |
| NPR-B | Human | No effect up to 10 µM | [1] |
Table 3: Functional Activity (IC50) in Tissue-Based Assays
| Assay | Tissue | Pre-contraction Agent | IC50 (nM) | Reference |
| Relaxation | Guinea-pig trachea | Carbachol (0.5 µM) | 42.7 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Radioligand Binding Assay for NPR-A
Objective: To determine the binding affinity (Ki) of this compound for the NPR-A receptor.
Materials:
-
HEK-293 cells stably expressing recombinant human, dog, or rat NPR-A.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Radioligand: ¹²⁵I-labeled atrial natriuretic peptide (¹²⁵I-ANP).
-
Non-labeled this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing the target NPR-A receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, combine the cell membrane preparation, a fixed concentration of ¹²⁵I-ANP, and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled ANP.
-
Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cGMP Generation Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating cGMP production.
Materials:
-
Intact HEK-293 cells stably expressing recombinant human, dog, or rat NPR-A.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
This compound at various concentrations.
-
Cell lysis buffer.
-
cGMP enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA) kit.
Methodology:
-
Cell Culture and Treatment:
-
Plate the HEK-293 cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
Collect the cell lysates.
-
Measure the concentration of cGMP in the cell lysates using a commercially available cGMP ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal cGMP response).
-
This comprehensive guide provides a detailed overview of the molecular pharmacology of this compound, offering valuable information for researchers and professionals in the field of drug development. The provided data and methodologies can serve as a foundation for further investigation into the therapeutic potential of this and similar NPR-A agonists.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. palatin.com [palatin.com]
- 5. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medindia.net [medindia.net]
PL-3994 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals
Cranbury, NJ – December 10, 2025 – PL-3994, a novel synthetic peptide, is emerging as a promising therapeutic agent with a unique signaling pathway centered on the natriuretic peptide system. This technical guide provides an in-depth overview of the core signaling pathway of this compound, its molecular interactions, and the experimental methodologies used to elucidate its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Signaling Pathway of this compound
This compound is a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] Its primary mechanism of action involves binding to NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity. This binding event triggers a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1]
A critical feature of this compound is its resistance to degradation by the enzyme neutral endopeptidase (NEP).[1][3] NEP is the primary enzyme responsible for the inactivation of endogenous natriuretic peptides. By resisting NEP-mediated degradation, this compound exhibits a prolonged duration of action compared to its natural counterparts.[1][3]
The elevation of intracellular cGMP levels initiates a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG). PKG, a serine/threonine kinase, phosphorylates a variety of intracellular proteins in different cell types, leading to diverse physiological responses.
In vascular smooth muscle cells, PKG activation leads to vasodilation by:
-
Decreasing intracellular calcium concentrations.
-
Desensitizing the contractile apparatus to calcium.
In cardiac cells, the this compound signaling pathway has been shown to play a role in reducing cardiac hypertrophy and fibrosis.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical pharmacological studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| NPR-A | Human | 1 |
| NPR-A | Dog | 41 |
| NPR-A | Rat | 10 |
| NPR-C | Human | 7 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[2][3]
Table 2: Functional Potency of this compound (cGMP Generation)
| Cell Line/Tissue | Species | EC50 (nM) |
| HEK293 cells expressing NPR-A | Human | 2 |
| HEK293 cells expressing NPR-A | Dog | 3 |
| HEK293 cells expressing NPR-A | Rat | 14 |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[1][2]
Table 3: Functional Potency of this compound (Smooth Muscle Relaxation)
| Tissue | Species | IC50 (nM) |
| Trachea | Guinea Pig | 42.7 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3]
Table 4: Resistance to Neutral Endopeptidase (NEP) Degradation
| Peptide | Percent Remaining after 2 hours |
| This compound | 92% |
| Atrial Natriuretic Peptide (ANP) | ≤1% |
| C-type Natriuretic Peptide (CNP) | ≤1% |
This table demonstrates the significant resistance of this compound to degradation by human NEP compared to natural natriuretic peptides.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competitive Binding Assay for NPR-A
This assay is used to determine the binding affinity (Ki) of this compound for the NPR-A receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) overexpressing the human NPR-A receptor. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to NPR-A (e.g., 125I-labeled Atrial Natriuretic Peptide), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cGMP Generation Assay
This assay measures the ability of this compound to stimulate the production of cGMP in cells expressing the NPR-A receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NPR-A are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and grown to a specific confluency.
-
Assay Conditions: The cell culture medium is replaced with a pre-warmed assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Stimulation: Cells are then treated with varying concentrations of this compound or a control agonist (e.g., ANP) for a specific time period (e.g., 10-15 minutes) at 37°C.
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration in the cell lysates is then quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
-
Data Analysis: The cGMP concentrations are plotted against the log of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Isolated Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out and placed in a cold, oxygenated physiological salt solution (Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a period of time. Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as carbachol (B1668302) or histamine (B1213489) to induce a stable, submaximal contraction.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured as a decrease in the isometric tension.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the contractile agent. The IC50 value, the concentration of this compound that causes 50% of the maximal relaxation, is then calculated.
Visualizations
This compound Signaling Pathway
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. giffordbioscience.com [giffordbioscience.com]
The Discovery and Development of PL-3994: A Novel Natriuretic Peptide Receptor-A Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PL-3994 is a synthetic peptidomimetic and a selective agonist of the natriuretic peptide receptor-A (NPR-A), which has been investigated for its therapeutic potential in cardiovascular and respiratory diseases, including heart failure and asthma.[1] Developed by Palatin Technologies, this novel compound was designed to overcome the limitations of endogenous natriuretic peptides, such as rapid degradation by neutral endopeptidase (NEP), thereby offering a more sustained pharmacodynamic effect.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological profile, mechanism of action, and key experimental data.
Introduction: The Rationale for a Stable NPR-A Agonist
The natriuretic peptide system plays a crucial role in cardiovascular homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), the endogenous ligands for NPR-A, elicit a range of beneficial effects, including vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[2][3] In pathological conditions such as heart failure, the natriuretic peptide system is activated as a compensatory mechanism. However, the therapeutic utility of native natriuretic peptides is limited by their short half-life due to rapid clearance by NEP and the natriuretic peptide clearance receptor (NPR-C).[4]
This compound was engineered to address these limitations. It is a synthetic analog of ANP that incorporates a novel amino acid mimetic structure, rendering it resistant to degradation by NEP.[1] This enhanced stability leads to a prolonged half-life and sustained activation of the NPR-A signaling pathway, making it a promising candidate for the treatment of diseases characterized by impaired natriuretic peptide signaling.
Mechanism of Action
This compound selectively binds to and activates NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity.[1] Upon ligand binding, NPR-A catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[2] Elevated intracellular cGMP levels mediate the downstream physiological effects of this compound.
Preclinical Pharmacology
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties and therapeutic potential.
In Vitro Studies
3.1.1. Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of this compound for natriuretic peptide receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (this compound).
Experimental Protocol: Radioligand Binding Assay (General)
-
Receptor Source: Membranes from cells recombinantly expressing human NPR-A, NPR-B, or NPR-C.
-
Radioligand: Typically [¹²⁵I]-ANP or a similar high-affinity radiolabeled ligand.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain receptor integrity.
-
Incubation: A mixture of cell membranes, radioligand, and competitor drug is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) |
| NPR-A | Human | 1 |
| NPR-C | Human | 7 |
Data compiled from publicly available research.
3.1.2. Functional Activity: cGMP Generation
The functional activity of this compound as an NPR-A agonist was assessed by measuring its ability to stimulate cGMP production in cells expressing the receptor.
Experimental Protocol: cGMP Generation Assay (General)
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected with the human NPR-A gene.
-
Stimulation: Cells are treated with varying concentrations of this compound for a specific duration.
-
Lysis: The cells are lysed to release intracellular cGMP.
-
Detection: cGMP levels in the cell lysates are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal cGMP response (EC₅₀) is determined.
Table 2: In Vitro Functional Activity (EC₅₀) of this compound
| Assay | Species | EC₅₀ (nM) |
| cGMP Generation | Human | 2 |
Data compiled from publicly available research.
3.1.3. Resistance to Neutral Endopeptidase (NEP) Degradation
To evaluate its stability, this compound was incubated with human recombinant NEP, and its degradation was compared to that of native natriuretic peptides.
Experimental Protocol: NEP Resistance Assay (General)
-
Enzyme: Recombinant human neutral endopeptidase (rhNEP).
-
Substrates: this compound and a control peptide (e.g., ANP).
-
Incubation: The peptides are incubated with rhNEP at 37°C for a specified time.
-
Analysis: The amount of intact peptide remaining at various time points is quantified by high-performance liquid chromatography (HPLC).
A key finding was that after 2 hours of incubation with hNEP, 92% of this compound remained intact, whereas native ANP was almost completely degraded.
In Vivo Studies
3.2.1. Asthma Model: Methacholine-Induced Bronchoconstriction in Guinea Pigs
The potential of this compound as a bronchodilator was investigated in a guinea pig model of methacholine-induced bronchoconstriction.[5][6][7][8][9]
Experimental Protocol: Methacholine-Induced Bronchoconstriction
-
Animal Model: Male Hartley guinea pigs.
-
Anesthesia: Animals are anesthetized.
-
Surgical Preparation: A tracheotomy is performed, and the animal is connected to a ventilator.
-
Drug Administration: this compound is administered intratracheally at various doses.
-
Bronchoconstriction Induction: Animals are challenged with an aerosolized solution of methacholine.
-
Outcome Measurement: Total lung resistance and dynamic compliance are measured to assess the degree of bronchoconstriction.
-
Data Analysis: The dose of this compound that causes a 50% inhibition of the methacholine-induced bronchoconstriction (ID₅₀) is calculated.
This compound demonstrated a dose-dependent inhibition of methacholine-induced bronchoconstriction.
Table 3: In Vivo Bronchodilator Activity of this compound
| Model | Species | Endpoint | Result |
| Methacholine-induced bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Dose-dependent |
Data compiled from publicly available research.
3.2.2. Heart Failure Model: Transverse Aortic Constriction (TAC) in Mice
The therapeutic potential of this compound in heart failure was evaluated in a mouse model of pressure overload-induced cardiac hypertrophy and fibrosis, induced by transverse aortic constriction (TAC).[10][11][12][13]
Experimental Protocol: Transverse Aortic Constriction (TAC) Model
-
Animal Model: C57BL/6 mice.
-
Surgical Procedure: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to induce a pressure overload on the left ventricle.
-
Drug Administration: this compound is administered, typically via subcutaneous injection or osmotic minipump, starting at a specified time post-TAC.
-
Outcome Measurements:
-
Echocardiography: To assess cardiac function and dimensions (e.g., left ventricular ejection fraction, wall thickness).
-
Histology: To quantify cardiac hypertrophy (cardiomyocyte cross-sectional area) and fibrosis (collagen deposition using Masson's trichrome or Picrosirius red staining).
-
Gene Expression Analysis: To measure the expression of markers of cardiac hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, III) by quantitative real-time PCR.
-
Preclinical data from these studies indicated that treatment with this compound significantly reduced cardiac hypertrophy and pro-fibrotic and inflammatory gene activation.[14]
Clinical Development
This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase 1 Clinical Trial
A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy volunteers.[15]
-
Study Population: 26 healthy male subjects.
-
Dosing: Single subcutaneous injections of this compound or placebo.
-
Primary Endpoint: Safety and tolerability.
-
Pharmacodynamic Endpoints: Changes in blood pressure, plasma cGMP levels, urine volume, and sodium excretion.
Results: this compound was well-tolerated with no serious adverse events reported. It produced dose-related decreases in blood pressure, increases in plasma cGMP, and enhanced diuresis and natriuresis.[15]
Phase 2a Clinical Trial
A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in volunteers with controlled hypertension.[16]
-
Study Population: 21 volunteers with controlled hypertension who were taking antihypertensive medications.
-
Dosing: Single subcutaneous injections of this compound or placebo.
-
Primary Endpoint: To demonstrate the safety of this compound in patients on common antihypertensive medications, with a prespecified reduction in systemic blood pressure.
-
Pharmacodynamic Endpoints: Plasma cGMP levels.
Results: The study met its primary endpoint, demonstrating that this compound can be safely administered to patients taking common antihypertensive medications.[16] No serious adverse events were observed. Elevations in plasma cGMP levels were sustained for several hours after a single dose.[16]
Table 4: Summary of Early-Phase Clinical Trials of this compound
| Phase | Study Population | Design | Key Findings |
| Phase 1 | Healthy Volunteers | Randomized, double-blind, placebo-controlled, single ascending dose | Well-tolerated; dose-dependent decrease in blood pressure and increase in plasma cGMP, diuresis, and natriuresis.[15] |
| Phase 2a | Volunteers with controlled hypertension | Randomized, double-blind, placebo-controlled, single ascending dose | Safe in patients on antihypertensive medications; sustained elevation of plasma cGMP.[16] |
Data compiled from publicly available press releases and scientific presentations.
Conclusion
This compound is a novel, selective NPR-A agonist with a promising pharmacological profile characterized by high potency, selectivity, and resistance to enzymatic degradation. Preclinical studies have demonstrated its potential as a bronchodilator for asthma and as a therapeutic agent to mitigate cardiac hypertrophy and fibrosis in heart failure. Early-phase clinical trials have established a favorable safety and tolerability profile and have provided evidence of its intended pharmacodynamic effects in humans. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in its target indications.
References
- 1. Palatin Technologies, Inc. Issued U.S. Patent for Key Component in this compound Drug Candidate [prnewswire.com]
- 2. researchprotocols.org [researchprotocols.org]
- 3. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Preclinical Data on this compound for Heart Failure and Resistant Hypertension Presented at 2015 Heart Failure Society of America Annual Meeting [prnewswire.com]
- 15. Palatin Technologies Presents this compound Clinical Trial Results at the 12th Annual Scientific Meeting of the Heart Failure Association of America - BioSpace [biospace.com]
- 16. fiercebiotech.com [fiercebiotech.com]
PL-3994: A Potent and NEP-Resistant Natriuretic Peptide Receptor-A Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PL-3994 is a synthetic cyclic peptide analog of the endogenous atrial natriuretic peptide (ANP) that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2][3] A key characteristic of this compound is its significant resistance to degradation by neutral endopeptidase (NEP), the primary enzyme responsible for the rapid in vivo clearance of native natriuretic peptides.[2][3] This resistance profile suggests the potential for a longer duration of action compared to endogenous ligands.[2][3] By activating NPR-A, this compound stimulates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), leading to a cascade of downstream physiological effects, including vasodilation, bronchodilation, and anti-inflammatory and anti-fibrotic activities.[4][5] Preclinical studies have demonstrated its potential therapeutic utility in cardiovascular and respiratory diseases, such as heart failure and asthma.[2][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating NPR-A, a transmembrane guanylyl cyclase receptor.[2][5] The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain.[6] This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which mediates various downstream signaling events, resulting in smooth muscle relaxation, vasodilation, and other physiological responses.[7]
The signaling pathway is initiated by the binding of this compound to NPR-A. This leads to the activation of guanylyl cyclase and the production of cGMP from GTP. cGMP then activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets, ultimately leading to physiological effects such as smooth muscle relaxation.
Pharmacological Properties
Receptor Binding Affinity and Functional Potency
This compound demonstrates high affinity for NPR-A across different species, although with some variability.[2][3] It also potently stimulates cGMP production in cells expressing these receptors. Notably, this compound exhibits significantly lower affinity for the natriuretic peptide receptor-C (NPR-C), the clearance receptor for natriuretic peptides, and has no significant effect on cGMP generation via NPR-B.[2][3]
| Parameter | Human | Dog | Rat | Reference |
| NPR-A Binding Affinity (Ki, nM) | 1 | 41 | 10 | [2][3] |
| NPR-A Functional Potency (EC50, nM for cGMP generation) | 2 | 3 | 14 | [2][3] |
| hNPR-C Binding Affinity (Ki, nM) | 7 | - | - | [2][3] |
In Vitro and In Vivo Activity
This compound has been shown to induce relaxation of pre-contracted airway smooth muscle in both guinea pig and human tissues.[2][3] In vivo studies in guinea pigs have demonstrated its ability to inhibit bronchoconstriction without significant cardiovascular effects.[2][3]
| Assay | Species | Metric | Value | Reference |
| Tracheal Relaxation | Guinea Pig | IC50 | 42.7 nM | [1][2] |
| Bronchodilation (in vivo) | Guinea Pig | Inhibition of methacholine-induced bronchoconstriction | Dose-dependent | [2][3] |
| Human Precision-Cut Lung Slices (hPCLS) Relaxation | Human | Relaxation of pre-contracted tissue | Concentration-dependent | [2] |
Resistance to Neutral Endopeptidase (NEP)
A key advantage of this compound is its resistance to degradation by NEP. This is in stark contrast to the natural ligands, ANP and CNP, which are rapidly metabolized.[2][3]
| Compound | % Remaining after 2h incubation with hNEP | Reference |
| This compound | 92% | [2][3] |
| ANP | ≤1% | [2][3] |
| CNP | ≤1% | [2][3] |
Preclinical and Clinical Development
Preclinical studies have highlighted the therapeutic potential of this compound in heart failure, where it has been shown to reduce cardiac hypertrophy and pro-fibrotic and inflammatory gene activation.[4][8] Phase 1 and Phase 2a clinical trials have been conducted to evaluate the safety, tolerability, and pharmacodynamic effects of this compound.[9] These studies have demonstrated that this compound can be safely administered and leads to dose-related increases in cGMP levels, diuresis, and natriuresis.[9] A clinical trial has also investigated its use in patients with mild to moderate asthma.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory procedures and the available information on this compound studies.
NPR-A Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity (Ki) of this compound for the NPR-A receptor.
References
- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
PL-3994: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL-3994 is a synthetic cyclic peptide that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A). Engineered for enhanced stability, it exhibits significant resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of endogenous natriuretic peptides. This prolonged activity makes this compound a promising therapeutic candidate for conditions such as heart failure and asthma, where activation of the NPR-A pathway is beneficial. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a complex cyclic peptide with a unique amino acid sequence designed for high affinity to NPR-A and resistance to enzymatic degradation.
Structure: The primary structure of this compound is Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2.[1] This sequence includes a disulfide bridge between the two cysteine residues, forming a cyclic core, and features a C-terminal amide and a proprietary arginine mimetic to enhance its stability and activity.
Chemical and Physical Data: A summary of the known chemical and physical properties of this compound is presented in Table 1. While specific experimental data for properties such as melting point and pKa are not readily available in the public domain, general characteristics are noted.
| Property | Value | Reference |
| Chemical Formula | C₈₂H₁₂₇N₂₇O₂₀S₂ | [2][3] |
| Molar Mass | 1875.21 g·mol⁻¹ | [3] |
| CAS Number | 952295-80-6 | [3] |
| Peptide Sequence | Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH₂ | [1] |
| Appearance | Lyophilized white powder (typical for synthetic peptides) | General Knowledge |
| Solubility | Soluble in aqueous buffers. For hydrophobic peptides, organic solvents like DMSO can be used for initial solubilization. | General Peptide Knowledge |
| Melting Point | Not reported | |
| pKa | Not reported |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for NPR-A, leading to potent biological activity. Its resistance to NEP degradation results in a prolonged pharmacodynamic effect compared to endogenous natriuretic peptides.
Receptor Binding and Functional Activity: this compound is a full agonist of NPR-A and demonstrates significantly lower affinity for the clearance receptor, NPR-C. It has negligible activity at the NPR-B receptor.[2]
| Parameter | Species | Value | Reference |
| Ki (NPR-A) | Human | 1 nM | [4][5] |
| Dog | 41 nM | [4][5] | |
| Rat | 10 nM | [4][5] | |
| Ki (NPR-C) | Human | 7 nM | [2][6] |
| EC₅₀ (cGMP generation, NPR-A) | Human | 2 nM | [4][5] |
| Dog | 3 nM | [4][5] | |
| Rat | 14 nM | [4][5] | |
| IC₅₀ (Tracheal Relaxation) | Guinea Pig | 42.7 nM | [2] |
| NEP Degradation | Human | 92% remaining after 2 hours | [2][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by activating the NPR-A signaling cascade. This pathway plays a crucial role in cardiovascular and pulmonary homeostasis.
Signaling Pathway: Upon binding to NPR-A, this compound induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation, vasodilation, and other physiological responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Synthesis and Purification (General Protocol)
This compound, being a cyclic peptide, is typically synthesized using solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis:
Detailed Steps:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: The C-terminal amino acid (in this case, Cysteine with appropriate side-chain protection) is attached to the resin.
-
Deprotection: The N-terminal protecting group (commonly Fmoc) is removed using a base, such as piperidine in dimethylformamide (DMF).
-
Coupling: The next protected amino acid is activated with a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Chain Elongation: Steps 3-5 are repeated for each amino acid in the sequence.
-
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.
-
Cyclization: The linear peptide is dissolved in a dilute aqueous buffer at a slightly basic pH to facilitate air oxidation and the formation of the disulfide bridge.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Neutral Endopeptidase (NEP) Degradation Assay
This assay determines the stability of this compound in the presence of NEP.
Protocol:
-
Reagents: Recombinant human NEP, this compound, a control peptide (e.g., ANP), and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: this compound or the control peptide is incubated with NEP at 37°C. Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., 1% TFA).
-
Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC. The peak area of the intact peptide is compared to the time-zero sample.
-
Data Calculation: The percentage of peptide remaining is plotted against time to determine the degradation rate. For this compound, a high percentage remaining after an extended period (e.g., 92% after 2 hours) indicates high resistance to NEP degradation.[2][6]
cGMP Generation Assay
This functional assay measures the ability of this compound to stimulate cGMP production in cells expressing NPR-A.
Protocol:
-
Cell Culture: A cell line stably expressing the target NPR-A (e.g., HEK293 cells) is cultured to confluency in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound or a standard agonist (e.g., ANP) for a defined period at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the cGMP concentration against the log concentration of this compound. The EC₅₀ value, representing the concentration at which 50% of the maximal response is achieved, is calculated.
Isolated Tracheal Ring Relaxation Assay
This ex vivo assay assesses the bronchodilatory effect of this compound.
Protocol:
-
Tissue Preparation: Tracheas are isolated from an appropriate animal model (e.g., guinea pig) and cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂/5% CO₂. The rings are connected to a force transducer to measure isometric tension.
-
Pre-contraction: The tracheal rings are pre-contracted with a contractile agent such as carbachol (B1668302) or histamine (B1213489) to induce a stable muscle tone.
-
Drug Addition: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is recorded as a decrease in tension.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal relaxation induced by a standard bronchodilator (e.g., salbutamol). A concentration-response curve is constructed to determine the IC₅₀ value, the concentration of this compound that causes 50% of the maximal relaxation.[2]
Conclusion
This compound is a well-characterized synthetic peptide with a promising pharmacological profile as an NPR-A agonist. Its robust structure, resistance to degradation, and potent biological activity make it a valuable tool for research into the natriuretic peptide system and a potential therapeutic agent for cardiovascular and respiratory diseases. The detailed protocols provided herein offer a foundation for the further investigation and development of this and similar compounds.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. biobasic.com [biobasic.com]
- 5. researchgate.net [researchgate.net]
- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of PL-3994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic peptide analog of the native atrial natriuretic peptide (ANP) that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2][3] Engineered for enhanced stability, this compound exhibits significant resistance to degradation by neutral endopeptidase (NEP), the primary enzyme responsible for the catabolism of endogenous natriuretic peptides.[1][4] This prolonged biological activity makes this compound a promising therapeutic candidate for conditions such as heart failure and severe asthma.[5][6] This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its physiological effects by selectively binding to and activating NPR-A.[3] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. Upon binding of this compound, the guanylate cyclase domain is activated, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent elevation in intracellular cGMP levels activates downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG), resulting in various cellular responses, including smooth muscle relaxation.[3]
Quantitative In Vitro Data
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The data consistently demonstrates its high affinity and potency for NPR-A, as well as its selectivity and resistance to enzymatic degradation.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| NPR-A | Human | 1 | [1][2] |
| NPR-A | Dog | 41 | [1][2] |
| NPR-A | Rat | 10 | [1][2] |
| NPR-C | Human | 7 | [1][2] |
Table 2: Functional Potency (EC50) for cGMP Generation
| Receptor | Species | EC50 (nM) | Reference |
| NPR-A | Human | 2 | [1][2] |
| NPR-A | Dog | 3 | [1][2] |
| NPR-A | Rat | 14 | [1][2] |
| Guinea Pig Lung Membranes | Guinea Pig | 22 | [2] |
Table 3: Functional Activity in Tissue Preparations
| Tissue | Species | Parameter | Value (nM) | Reference |
| Pre-contracted Trachea | Guinea Pig | IC50 | 42.7 | [1][2][3] |
Table 4: Stability in the Presence of Human Neutral Endopeptidase (hNEP)
| Compound | Percent Remaining after 2 hours | Reference |
| This compound | 92% | [1][4] |
| ANP | ≤1% | [1][4] |
| CNP | ≤1% | [1][4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Receptor Binding Assays
These assays determine the affinity of this compound for natriuretic peptide receptors.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with recombinant human, dog, or rat NPR-A, or human NPR-C are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
Membrane preparations are incubated in a binding buffer containing a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled ANP) and varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cGMP Generation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cGMP.
1. Cell Culture:
-
HEK293 cells expressing the desired NPR-A construct are seeded in multi-well plates and grown to near confluence.
2. Cell Stimulation:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
-
Cells are then incubated with varying concentrations of this compound for a specified time at 37°C.
3. Sample Preparation:
-
The reaction is terminated by lysing the cells (e.g., with 0.1 M HCl).
-
The cell lysates are centrifuged, and the supernatants are collected for cGMP measurement.
4. cGMP Quantification:
-
The concentration of cGMP in the cell lysates is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The concentration of this compound that produces 50% of the maximal cGMP response (EC50) is calculated by fitting the concentration-response data to a sigmoidal curve.
Guinea Pig Trachea Relaxation Assay
This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation.
1. Tissue Preparation:
-
Tracheas are isolated from guinea pigs and cut into rings or strips.
-
The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
2. Contraction and Relaxation:
-
The tracheal preparations are pre-contracted with a submaximal concentration of a contractile agent, such as carbachol (B1668302) or histamine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to induce relaxation.
3. Data Acquisition and Analysis:
-
Changes in tissue tension are recorded isometrically.
-
The relaxation response is expressed as a percentage of the pre-contraction.
-
The concentration of this compound that causes 50% of the maximal relaxation (IC50) is determined.
Neutral Endopeptidase (NEP) Stability Assay
This assay evaluates the resistance of this compound to enzymatic degradation.
1. Incubation:
-
This compound and a control peptide (e.g., ANP) are incubated with recombinant human NEP in a suitable buffer at 37°C.
2. Sample Analysis:
-
Aliquots are taken at various time points and the enzymatic reaction is stopped (e.g., by adding a quenching solution or by heat inactivation).
-
The amount of intact peptide remaining at each time point is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
3. Data Analysis:
-
The percentage of the initial peptide remaining over time is calculated to determine the rate of degradation.
Conclusion
The in vitro data for this compound consistently demonstrates its characteristics as a potent, selective, and stable agonist of the natriuretic peptide receptor-A. Its high affinity for NPR-A translates into robust stimulation of cGMP production and subsequent smooth muscle relaxation. Furthermore, its marked resistance to degradation by neutral endopeptidase suggests a prolonged duration of action compared to endogenous natriuretic peptides. These favorable in vitro properties have provided a strong rationale for the continued clinical development of this compound for the treatment of cardiovascular and respiratory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the pharmacology of this compound and related compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. cGMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
PL-3994: A Comprehensive Technical Guide on its Mechanism of Action and Effects on cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL-3994 is a synthetic natriuretic peptide receptor-A (NPR-A) agonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of various conditions, including heart failure and asthma. Its mechanism of action is centered on the activation of NPR-A, leading to a subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This elevation in cGMP mediates a range of physiological effects, including vasodilation, natriuresis, and bronchodilation. This technical guide provides an in-depth overview of this compound, with a core focus on its pharmacological effects on cGMP signaling. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction
Natriuretic peptides are a family of hormones that play a crucial role in cardiovascular and renal homeostasis. Their biological effects are primarily mediated through the activation of natriuretic peptide receptors, which possess intrinsic guanylyl cyclase activity. Upon ligand binding, these receptors catalyze the conversion of guanosine triphosphate (GTP) to cGMP, a ubiquitous second messenger. This compound is a novel, synthetic analog of a natriuretic peptide designed for enhanced stability and prolonged half-life compared to endogenous peptides.[1] This resistance to degradation by neutral endopeptidase (NEP) makes it an attractive therapeutic candidate.[2] This document will explore the core pharmacology of this compound, with a specific emphasis on its interaction with NPR-A and the resultant impact on intracellular cGMP concentrations.
Mechanism of Action: The NPR-A/cGMP Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and activating natriuretic peptide receptor-A (NPR-A).[1] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain. The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular catalytic domain. This, in turn, initiates the conversion of GTP to cGMP.
The accumulation of intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which then phosphorylates various downstream protein targets. This cascade of events ultimately results in a variety of cellular responses, including the relaxation of smooth muscle cells, which is the basis for its vasodilatory and bronchodilatory effects.
Figure 1: this compound Signaling Pathway
Quantitative Data on cGMP Elevation
Preclinical and clinical studies have consistently demonstrated the ability of this compound to elevate cGMP levels in a dose-dependent manner. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro cGMP Generation by this compound
| Cell Line/Tissue | Species | This compound EC50 (nM) for cGMP Generation | Reference |
| Recombinant NPR-A | Human | 2 | [2] |
| Recombinant NPR-A | Dog | 3 | [2] |
| Recombinant NPR-A | Rat | 14 | [2] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | This compound Ki (nM) | Reference |
| NPR-A | Human | 1 | [2] |
| NPR-A | Dog | 41 | [2] |
| NPR-A | Rat | 10 | [2] |
| NPR-C | Human | 7 | [2] |
EC50: Half maximal effective concentration; Ki: Inhibitory constant.
A Phase 2a clinical trial in volunteers with controlled hypertension showed that single subcutaneous doses of this compound resulted in elevations in plasma cGMP levels for several hours.[2] While the press release mentions this finding, specific quantitative data from this study are not publicly available.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide. It is important to note that the full, detailed protocols are often proprietary or not fully disclosed in publications. The following are based on the available information and standard laboratory practices.
In Vitro cGMP Assay
The measurement of intracellular cGMP levels following stimulation with this compound is a cornerstone experiment. Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or fluorescence-based assay kits are typically used.
General Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293 cells stably transfected with human NPR-A) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-treatment: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a defined period. This step is crucial to prevent the degradation of cGMP by PDEs.
-
Stimulation: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: The medium is removed, and cells are lysed using a lysis buffer provided in the assay kit.
-
cGMP Measurement: The cGMP concentration in the cell lysates is determined using a competitive immunoassay format (e.g., ELISA), following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentrations in the samples are then interpolated from this curve and normalized to the protein concentration of the cell lysate.
Figure 2: General Workflow for an In Vitro cGMP Assay
Airway Smooth Muscle Relaxation Assay
The bronchodilatory effects of this compound are assessed by measuring its ability to relax pre-contracted airway smooth muscle tissue.
General Protocol:
-
Tissue Preparation: Tracheal rings or bronchial strips are isolated from an appropriate animal model (e.g., guinea pig).
-
Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.
-
Contraction: The airway smooth muscle is contracted with a contractile agent, such as carbachol (B1668302) or methacholine.
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording and Analysis: The relaxation response at each concentration is recorded as a percentage of the initial contraction. An IC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is then calculated.
Preclinical and Clinical Implications
The ability of this compound to potently and sustainably increase cGMP levels underpins its therapeutic potential. In preclinical models of heart failure, treatment with this compound has been shown to reduce cardiac hypertrophy and pro-fibrotic and inflammatory gene activation.[3] This suggests a role for this compound in mitigating the pathological remodeling associated with heart failure.
In the context of respiratory diseases, the cGMP-mediated relaxation of airway smooth muscle provides the rationale for its investigation as a treatment for asthma.[2] Clinical trials have been initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with both heart failure and asthma.[4][5] The measurement of plasma cGMP levels often serves as a key pharmacodynamic endpoint in these trials, providing evidence of target engagement and biological activity.[2]
Conclusion
This compound is a promising therapeutic agent that acts as a potent agonist of the natriuretic peptide receptor-A, leading to a significant and sustained increase in intracellular cGMP levels. This mechanism of action translates into a range of potentially beneficial physiological effects, including vasodilation, natriuresis, and bronchodilation. The quantitative data from in vitro and in vivo studies, along with the established experimental protocols for assessing its activity, provide a solid foundation for its continued development in cardiovascular and respiratory medicine. Further research and clinical trials are warranted to fully elucidate the therapeutic utility of this compound in various disease states.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Palatin Technologies Reports Positive Results of Phase 2a Clinical Study with this compound for the Treatment of Heart Failure - BioSpace [biospace.com]
- 3. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of PL-3994 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic peptide analogue of the native atrial natriuretic peptide (ANP) that acts as a selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] Engineered for enhanced stability and a longer half-life compared to its endogenous counterpart, this compound has emerged as a promising therapeutic candidate in cardiovascular research, particularly for conditions such as heart failure. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies associated with the investigation of this compound's role in cardiovascular health.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating NPR-A, a transmembrane guanylyl cyclase receptor.[3] This activation leads to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in cardiovascular signaling.[3][4] Elevated cGMP levels trigger a cascade of downstream events, including the activation of protein kinase G (PKG), which collectively mediate the physiological effects of this compound.[5] These effects include vasodilation, natriuresis, and diuresis, which contribute to a reduction in blood pressure and cardiac workload.[3][4] Furthermore, the this compound-NPR-A-cGMP signaling axis has been shown to have direct anti-hypertrophic and anti-fibrotic effects on the heart.[1][6]
A key characteristic of this compound is its resistance to degradation by neutral endopeptidase (NEP), a primary enzyme responsible for the breakdown of endogenous natriuretic peptides.[7][8] This resistance prolongs the bioavailability and therapeutic action of this compound.
Figure 1: Signaling pathway of this compound.
Preclinical Pharmacology
Receptor Binding Affinity and Potency
In vitro studies have demonstrated the high affinity and potency of this compound for the NPR-A receptor across different species. The binding affinity (Ki) and the half-maximal effective concentration (EC50) for cGMP generation are summarized in the table below.
| Species | Receptor | Ki (nM) | EC50 (nM) for cGMP Generation |
| Human | NPR-A | 1 | 2 |
| Dog | NPR-A | 41 | 3 |
| Rat | NPR-A | 10 | 14 |
| Data sourced from preclinical pharmacology studies.[7] |
Resistance to Neutral Endopeptidase (NEP) Degradation
A defining feature of this compound is its enhanced stability. In vitro experiments have shown that this compound is significantly more resistant to degradation by human NEP compared to the native atrial natriuretic peptide (ANP).
| Compound | Percent Remaining after 2 hours with hNEP |
| This compound | 92% |
| ANP | ≤1% |
| Data from in vitro degradation assays.[7][8] |
Efficacy in Preclinical Models of Heart Failure
The therapeutic potential of this compound in heart failure has been investigated in the transverse aortic constriction (TAC) mouse model, a well-established experimental paradigm for pressure overload-induced cardiac hypertrophy and failure.
Reduction of Cardiac Hypertrophy and Fibrosis
Preclinical studies have reported that treatment with this compound significantly reduced cardiac hypertrophy and the activation of pro-fibrotic and pro-inflammatory genes in the TAC model.[1][2] While specific quantitative data on the percentage reduction in heart weight to body weight ratio or the precise fold-change in gene expression are not publicly available, the findings consistently point towards a beneficial effect of this compound on key markers of cardiac remodeling.
Clinical Trials
This compound has undergone early-phase clinical evaluation to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.
Phase 1 and Phase 2a Studies
A Phase 1 study in healthy volunteers and a Phase 2a study in volunteers with controlled hypertension have been completed.[9] The key findings from these studies are summarized below.
| Study Phase | Population | Key Findings |
| Phase 1 | Healthy Volunteers | - Safe and well-tolerated.- Dose-related decrease in blood pressure.- Dose-related increase in cGMP levels.- Evidence of diuresis and natriuresis. |
| Phase 2a | Volunteers with Controlled Hypertension | - Confirmed safety and tolerability in patients on antihypertensive medications.- Achieved primary endpoint of a pre-specified reduction in systemic blood pressure.- Observed elevations in plasma cGMP levels for several hours after a single subcutaneous dose. |
| Information based on press releases and study announcements.[9] |
Detailed quantitative data from these trials, such as the mean change in systolic and diastolic blood pressure at different doses or the time course of plasma cGMP concentrations, are not yet publicly available.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.
Figure 2: Experimental workflow for the TAC model.
Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline cervical incision is made to expose the trachea and aortic arch. A suture is passed under the aortic arch between the innominate and left common carotid arteries. A blunted needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a defined constriction.
-
Closure and Recovery: The incision is closed, and the animal is allowed to recover with appropriate post-operative care and analgesia.
-
Treatment: At a designated time point post-surgery, animals are treated with this compound or a vehicle control via a specified route of administration (e.g., subcutaneous injection).
-
Endpoint Analysis: After the treatment period, cardiac function is assessed using echocardiography. Animals are then euthanized, and hearts are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis (e.g., qPCR for hypertrophic and fibrotic markers).
Radioligand Binding Assay for NPR-A
This assay is used to determine the binding affinity of this compound for the NPR-A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing NPR-A are prepared from a suitable cell line or tissue source.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand for NPR-A (e.g., ¹²⁵I-ANP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cGMP Measurement by Competitive ELISA
This assay quantifies the intracellular levels of cGMP produced in response to this compound stimulation.
Figure 3: Workflow for cGMP competitive ELISA.
Methodology:
-
Cell Stimulation: Cells expressing NPR-A are stimulated with various concentrations of this compound for a defined period.
-
Sample Preparation: The cells are lysed, and the supernatant containing cGMP is collected.
-
Assay Procedure: The samples and a series of cGMP standards are added to a microplate pre-coated with an anti-cGMP antibody. A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is then added to each well.
-
Competitive Binding: During incubation, the sample/standard cGMP and the enzyme-conjugated cGMP compete for binding to the limited number of antibody sites.
-
Detection: After washing to remove unbound reagents, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Quantification: The absorbance is measured using a plate reader, and the concentration of cGMP in the samples is determined by comparison to the standard curve.
Conclusion
This compound represents a promising therapeutic agent for cardiovascular diseases, particularly heart failure, owing to its selective activation of the NPR-A signaling pathway and its enhanced stability. Preclinical studies have demonstrated its efficacy in reducing cardiac hypertrophy and fibrosis. Early clinical trials have established its safety and favorable pharmacodynamic profile. Further research and larger clinical trials are warranted to fully elucidate the therapeutic potential of this compound in cardiovascular medicine.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. stjohnslabs.com [stjohnslabs.com]
PL-3994: A Novel Investigational Treatment for Asthma
An In-depth Technical Overview for Researchers and Drug Development Professionals
Executive Summary
PL-3994 is a synthetic peptide mimetic of the natriuretic peptide family, engineered to selectively activate the natriuretic peptide receptor-A (NPR-A). Its proposed mechanism of action—potent and sustained bronchodilation through the cGMP signaling pathway—positions it as a promising novel therapeutic for asthma. Preclinical studies have demonstrated significant relaxation of airway smooth muscle and a favorable resistance to degradation by neutral endopeptidase (NEP), suggesting a longer duration of action compared to endogenous natriuretic peptides. A Phase 2a clinical trial has been completed to evaluate the safety and efficacy of this compound in patients with mild to moderate asthma, though results are not yet publicly available. This document provides a comprehensive technical guide on this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways to support further research and development in this area.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. While current therapies, such as beta-2-agonists and corticosteroids, are effective for many patients, a significant portion of individuals with asthma remain poorly controlled, highlighting the need for novel therapeutic strategies. One such strategy involves targeting the natriuretic peptide system, a key regulator of smooth muscle tone.
This compound is a novel investigational drug that acts as a selective agonist for the natriuretic peptide receptor-A (NPR-A).[1] By activating NPR-A, this compound stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in airway smooth muscle relaxation.[2] This document will delve into the technical aspects of this compound as a potential therapeutic for asthma, focusing on its mechanism of action, preclinical data, and the design of its clinical evaluation.
Mechanism of Action: The NPR-A/cGMP Signaling Pathway
This compound exerts its therapeutic effect by activating the NPR-A receptor, a transmembrane guanylyl cyclase.[3][4] The binding of this compound to NPR-A initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Signaling Pathway Diagram
References
- 1. Palatin Technologies Reports Positive Results of Phase 2a Clinical Study with this compound for the Treatment of Heart Failure - BioSpace [biospace.com]
- 2. A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of PL-3994
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic peptide analogue of the native atrial natriuretic peptide (ANP) that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A). Developed by Palatin Technologies, this compound has been engineered for an extended duration of action through its resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the rapid breakdown of endogenous natriuretic peptides. This whitepaper provides a comprehensive overview of the core pre-clinical and early-stage clinical research that has defined the pharmacological profile of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its potential therapeutic applications in cardiovascular and respiratory diseases.
Core Mechanism of Action
This compound exerts its biological effects primarily through the activation of NPR-A, a transmembrane receptor guanylyl cyclase. The binding of this compound to NPR-A initiates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a ubiquitous second messenger, in turn activates protein kinase G (PKG), which mediates a wide range of downstream physiological responses, including vasodilation, natriuresis, diuresis, and inhibition of cardiac hypertrophy and fibrosis.[1] A key characteristic of this compound is its high resistance to degradation by NEP, with over 92% of the compound remaining after a 2-hour incubation with human NEP, in stark contrast to the rapid metabolism of native ANP (≤1% remaining).
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the NPR-A receptor.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized through a series of binding and functional assays. These studies have established its high affinity and potency for NPR-A across different species, as well as its selectivity over other natriuretic peptide receptors.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) |
| NPR-A | Human | 1 |
| NPR-A | Dog | 41 |
| NPR-A | Rat | 10 |
| NPR-C | Human | 7 |
Data sourced from a comprehensive pharmacological profile study.[2]
Table 2: Functional Potency (EC50) for cGMP Generation
| Receptor | Species | EC50 (nM) |
| NPR-A | Human | 2 |
| NPR-A | Dog | 3 |
| NPR-A | Rat | 14 |
This compound was found to be a full agonist at the NPR-A receptor.[2]
Table 3: Functional Activity in Isolated Tissues
| Tissue Preparation | Species | Effect | IC50 (nM) |
| Pre-contracted Trachea | Guinea Pig | Relaxation | 42.7 |
| Pre-contracted Human Precision-Cut Lung Slices | Human | Relaxation | Potent, concentration-dependent |
The relaxation of guinea pig trachea was measured against carbachol-induced contraction.
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for natriuretic peptide receptors.
Methodology:
-
Receptor Preparation: Membranes from HEK293 cells stably expressing recombinant human, dog, or rat NPR-A, or human NPR-C were prepared.
-
Assay Buffer: 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Radioligand: [125I]-labeled atrial natriuretic peptide ([125I]-ANP).
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [125I]-ANP and varying concentrations of this compound.
-
The incubation was carried out for 60 minutes at room temperature.
-
The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
-
Data Analysis: The Ki values were calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]
cGMP Generation Assay
Objective: To assess the functional potency (EC50) of this compound in stimulating cGMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing recombinant human, dog, or rat NPR-A were cultured in appropriate media.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA.
-
Phosphodiesterase Inhibition: Cells were pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-15 minutes to prevent cGMP degradation.
-
Procedure:
-
Cells were stimulated with varying concentrations of this compound for 10 minutes at 37°C.
-
The reaction was terminated by the addition of a lysis buffer (e.g., 0.1 M HCl).
-
The cell lysates were then assayed for cGMP content using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis: The EC50 values were determined by non-linear regression analysis of the concentration-response curves.[2]
Experimental Workflow for In Vitro Assays
Caption: Representative workflows for in vitro characterization of this compound.
Preclinical In Vivo Studies
Bronchodilatory Effects in Guinea Pigs
In a preclinical model of asthma, intratracheal administration of this compound (1–1000 µg/kg) resulted in a dose-dependent inhibition of bronchoconstriction induced by aerosolized methacholine. Notably, these effects were observed without significant changes in cardiovascular parameters.
Reduction of Cardiac Hypertrophy and Fibrosis
Preclinical studies conducted at Temple University School of Medicine investigated the effects of this compound in the context of heart failure. The research demonstrated that treatment with this compound significantly reduced cardiac hypertrophy, as well as pro-fibrotic and inflammatory gene activation.[1] These studies highlighted the role of the corin-natriuretic peptide signaling axis in these protective effects.[1] While specific details of the in vivo model are not fully public, such studies typically involve inducing cardiac stress in animal models (e.g., through transverse aortic constriction) to mimic heart failure conditions.
Early-Stage Clinical Trials
This compound has progressed through Phase 1 and Phase 2a clinical trials, primarily investigating its safety, tolerability, and pharmacodynamic effects in healthy volunteers and patients with controlled hypertension.
Phase 1 Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled, single-ascending dose study in healthy volunteers demonstrated that subcutaneous administration of this compound was safe and well-tolerated. The study also showed dose-related decreases in blood pressure and increases in plasma cGMP levels, consistent with the drug's mechanism of action.[3][4]
Phase 2a Study in Patients with Controlled Hypertension
This randomized, double-blind, placebo-controlled, single-ascending dose study enrolled volunteers with controlled hypertension who were on stable antihypertensive medication. The primary endpoint was a pre-specified reduction in systemic blood pressure, which was successfully achieved. The study confirmed that this compound could be safely administered to this patient population and produced sustained elevations in plasma cGMP for several hours after a single subcutaneous dose.[3][5]
Conclusion
The early-stage research on this compound has established its profile as a potent and selective NPR-A agonist with a significantly longer duration of action than native natriuretic peptides due to its resistance to NEP degradation. In vitro studies have quantified its high affinity and functional potency, while preclinical in vivo models have demonstrated its therapeutic potential in bronchoconstriction and cardiac hypertrophy. Early-stage clinical trials have confirmed its safety and pharmacodynamic effects in humans. This body of research provides a strong foundation for the continued development of this compound as a novel therapeutic agent for cardiovascular and respiratory diseases.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mouse model of X-linked cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PL-3994 in a Murine Model of Cardiac Hypertrophy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PL-3994, a natriuretic peptide receptor-A (NPR-A) agonist, in a preclinical mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).
Introduction
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which, if sustained, can progress to heart failure.[1][2] this compound is a synthetic agonist of the natriuretic peptide receptor-A (NPR-A) that is resistant to degradation by neutral endopeptidase, giving it a longer half-life than endogenous natriuretic peptides.[3] Activation of NPR-A by this compound stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates various cardioprotective effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[4][5] Preclinical studies have demonstrated that this compound can significantly reduce cardiac hypertrophy and the activation of pro-fibrotic and pro-inflammatory genes in animal models of heart failure.[4][5]
This document outlines the essential protocols for inducing cardiac hypertrophy in mice using the TAC model and for evaluating the therapeutic efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by activating the NPR-A signaling pathway. This pathway plays a crucial role in cardiovascular homeostasis.
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgical Model
The TAC model is a widely used and reproducible method for inducing pressure overload-induced cardiac hypertrophy in mice.[6]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk)
-
Blunt 27-gauge needle
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Intubate the mouse and connect it to a rodent ventilator.
-
Make a small incision in the upper sternum to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Place a 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.
-
Promptly remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin incisions.
-
Administer post-operative analgesia and monitor the animal during recovery on a heating pad.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
Administration of this compound
Based on preclinical studies, this compound is effective in reducing cardiac hypertrophy. The following is a representative dosing regimen.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic mini-pumps or syringes for daily injections
Procedure:
-
Treatment Groups:
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + this compound (e.g., 0.1 mg/kg/day)
-
-
Administration: Begin treatment with this compound one week post-TAC surgery. Administer the compound via continuous subcutaneous infusion using osmotic mini-pumps or through daily subcutaneous injections.
-
Duration: Treat the animals for a period of 4-8 weeks.
Assessment of Cardiac Hypertrophy and Function
a) Echocardiography
Perform echocardiography at baseline (before TAC) and at the end of the treatment period to assess cardiac function and morphology.
Protocol:
-
Lightly anesthetize the mice with isoflurane.
-
Remove chest hair to ensure good probe contact.
-
Use a high-frequency ultrasound system with a 30-40 MHz transducer.
-
Obtain M-mode and B-mode images from the parasternal short-axis view.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)
-
Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs)
-
-
Calculate:
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Left Ventricular Mass (LV Mass)
-
b) Gravimetric and Histological Analysis
At the end of the study, euthanize the animals and collect the hearts for further analysis.
Protocol:
-
Measure the final body weight.
-
Excise the heart, blot it dry, and weigh it to determine the heart weight (HW).
-
Calculate the heart weight to body weight ratio (HW/BW).
-
Fix the heart in 10% neutral buffered formalin and embed it in paraffin.
-
Cut 5 µm sections for histological staining.
-
Hematoxylin and Eosin (H&E) Staining: To measure cardiomyocyte cross-sectional area.
-
Picrosirius Red or Masson's Trichrome Staining: To quantify interstitial fibrosis.
-
-
Image the stained sections and perform quantitative analysis using image analysis software (e.g., ImageJ).
Gene Expression Analysis
Analyze the expression of key molecular markers of cardiac hypertrophy and fibrosis in the left ventricular tissue.
Protocol:
-
Isolate total RNA from the left ventricular tissue using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the following genes:
-
Hypertrophy markers: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).
-
Fibrosis markers: Collagen I, Collagen III, and Transforming Growth Factor-β (TGF-β).
-
Inflammatory markers: Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α).
-
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the experiments.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| LVEF (%) | 60 ± 5 | 40 ± 6 | 55 ± 5 |
| FS (%) | 35 ± 4 | 20 ± 3 | 30 ± 4 |
| LVPWd (mm) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| IVSd (mm) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| LV Mass (mg) | 100 ± 10 | 180 ± 20 | 120 ± 15 |
Data are presented as mean ± SD. Representative data is shown.
Table 2: Gravimetric and Histological Data
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| HW/BW (mg/g) | 4.5 ± 0.5 | 7.0 ± 0.8 | 5.0 ± 0.6 |
| Cardiomyocyte Area (µm²) | 200 ± 20 | 450 ± 50 | 250 ± 30 |
| Fibrotic Area (%) | 2 ± 0.5 | 15 ± 3 | 5 ± 1 |
Data are presented as mean ± SD. Representative data is shown.
Table 3: Gene Expression Analysis (Fold Change vs. Sham)
| Gene | TAC + Vehicle | TAC + this compound |
| ANP | 10.0 | 3.0 |
| BNP | 15.0 | 4.0 |
| β-MHC | 8.0 | 2.5 |
| Collagen I | 12.0 | 3.5 |
| Collagen III | 10.0 | 3.0 |
| TGF-β | 5.0 | 2.0 |
| IL-6 | 6.0 | 2.0 |
| TNF-α | 4.0 | 1.5 |
Data are presented as fold change relative to the Sham + Vehicle group. Representative data is shown.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in a preclinical model of cardiac hypertrophy. By following these detailed methodologies, researchers can effectively induce cardiac hypertrophy, administer the therapeutic agent, and comprehensively assess its impact on cardiac structure, function, and molecular signaling pathways. The provided data tables serve as a guide for organizing and presenting the experimental findings in a clear and comparative manner. These studies will contribute to a better understanding of the role of the NPR-A pathway in cardiac remodeling and the potential of this compound as a novel therapy for heart failure.
References
- 1. Palatin Technologies Announces this compound Poster Presentation at 2009 Heart Failure Society of America Annual Meeting - BioSpace [biospace.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. palatin.com [palatin.com]
- 4. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cordynamics.com [cordynamics.com]
- 6. Transverse Aortic Constriction (TAC) Model for Chronic Heart Failure_GemPharmatech [en.gempharmatech.com]
Application Notes and Protocols for PL-3994 in Animal Studies
These application notes provide a summary of the available preclinical data on PL-3994, a natriuretic peptide receptor-A (NPR-A) agonist. The information is intended for researchers, scientists, and drug development professionals engaged in animal studies. The provided protocols are based on publicly available literature and should be adapted to specific experimental needs and institutional guidelines.
Mechanism of Action
This compound is a synthetic cyclic peptide that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1] Unlike endogenous natriuretic peptides such as ANP and BNP, this compound is resistant to degradation by neutral endopeptidase (NEP), which is expected to give it a longer duration of action.[1][2] Activation of NPR-A leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates various physiological effects, including smooth muscle relaxation, vasodilation, and inhibition of cardiac hypertrophy and fibrosis.[1][3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via NPR-A activation.
Quantitative Data from Animal Studies
The following tables summarize the in vitro and in vivo pharmacological data for this compound from a study evaluating its effects as a bronchodilator.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Species | Assay Type | Parameter | Value |
| NPR-A | Human | Binding Affinity | Kᵢ | 1 nM |
| NPR-A | Dog | Binding Affinity | Kᵢ | 41 nM |
| NPR-A | Rat | Binding Affinity | Kᵢ | 10 nM |
| NPR-A | Human | cGMP Generation | EC₅₀ | 2 nM |
| NPR-A | Dog | cGMP Generation | EC₅₀ | 3 nM |
| NPR-A | Rat | cGMP Generation | EC₅₀ | 14 nM |
| NPR-C | Human | Binding Affinity | Kᵢ | 7 nM |
Data sourced from a study by Edelson et al. (2013).[1]
Table 2: In Vivo Dosage and Efficacy of this compound in a Guinea Pig Model of Bronchoconstriction
| Animal Model | Administration Route | Dosage Range | Effect |
| Guinea Pig | Intratracheal | 1 - 1000 µg/kg | Dose-dependent inhibition of methacholine-induced bronchoconstriction |
Data sourced from a study by Edelson et al. (2013).[1]
Experimental Protocols
The following is a detailed protocol for an in vivo bronchoconstriction study in guinea pigs, based on the methodology described in the literature.[1]
Protocol: Evaluation of Bronchodilator Activity of this compound in Anesthetized Guinea Pigs
Objective: To assess the ability of intratracheally administered this compound to inhibit methacholine-induced bronchoconstriction.
Materials:
-
This compound
-
Methacholine (B1211447) chloride
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Saline (vehicle)
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Animal ventilator
-
Aerosol delivery system
-
Tracheal cannula
-
Carotid artery cannula
-
Pressure transducer and data acquisition system
Experimental Workflow:
Caption: Experimental workflow for in vivo bronchodilator assay.
Procedure:
-
Animal Preparation:
-
Anesthetize male Dunkin-Hartley guinea pigs with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, intraperitoneally).
-
Surgically expose the trachea and insert a tracheal cannula.
-
Cannulate the carotid artery for blood pressure monitoring.
-
Initiate mechanical ventilation at a constant volume and rate.
-
-
Drug Administration:
-
Prepare solutions of this compound in saline at the desired concentrations (e.g., to deliver 1, 10, 100, 1000 µg/kg).
-
Administer the this compound solution or vehicle (saline) directly into the lungs via the tracheal cannula (intratracheal administration).
-
-
Bronchoconstrictor Challenge:
-
Following a defined pre-treatment period with this compound or vehicle, challenge the animals with an aerosolized solution of methacholine to induce bronchoconstriction.
-
The methacholine aerosol can be delivered via the inspiratory line of the ventilator.
-
-
Measurement and Analysis:
-
Continuously monitor and record changes in airway pressure as an index of bronchoconstriction.
-
Simultaneously, monitor cardiovascular parameters such as blood pressure and heart rate via the carotid artery cannula.
-
Calculate the percentage inhibition of the methacholine-induced bronchoconstrictor response for each dose of this compound compared to the vehicle control group.
-
Analyze the data to determine the dose-response relationship.
-
Important Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
The choice of anesthetic and its dosage should be carefully considered to minimize effects on respiratory and cardiovascular function.
-
The concentration of methacholine and the duration of the aerosol challenge should be optimized to produce a consistent and submaximal bronchoconstrictor response.
Studies in Other Animal Models and Indications
Preclinical studies have also been conducted with this compound in the context of heart failure.[3] These studies have reportedly shown that treatment with this compound can significantly reduce cardiac hypertrophy and the activation of pro-fibrotic and inflammatory genes in animal models of heart failure.[3] However, detailed information on the specific animal models (e.g., mouse models of transverse aortic constriction), dosages, and administration routes used in these heart failure studies is not extensively available in peer-reviewed publications. Researchers interested in this application are encouraged to consult press releases from Palatin Technologies and to search for more recent publications or conference abstracts that may contain this information.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Determining PL-3994 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A), a key regulator of cardiovascular homeostasis.[1][2][3] Activation of NPR-A by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), stimulates intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production, leading to various physiological effects such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][4][5][6][7] this compound has been developed as a therapeutic agent for conditions such as heart failure and has shown resistance to degradation by neutral endopeptidase (NEP), offering a potential for a longer duration of action compared to natural natriuretic peptides.[2][3]
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: a competitive radioligand binding assay to determine its affinity for the NPR-A receptor and a functional assay to quantify its ability to stimulate cGMP production.
Signaling Pathway of this compound
This compound exerts its biological effects by activating the NPR-A signaling cascade. The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase (GC) domain. This results in the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream target proteins, mediating the cellular response.[1][4][8]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of this compound, comparing its binding affinity (Ki) and functional potency (EC50) across different species.
| Assay Type | Receptor | Species | This compound Value | Comparator (ANP) | Reference |
| Binding Affinity (Ki) | NPR-A | Human | 1 nM | - | [3][9] |
| NPR-A | Dog | 41 nM | - | [3][9] | |
| NPR-A | Rat | 10 nM | - | [3][9] | |
| NPR-C | Human | 7 nM | - | [2][3] | |
| Functional Potency (EC50) | NPR-A | Human | 2 nM | Full agonist | [2][3] |
| NPR-A | Dog | 3 nM | Full agonist | [2][3] | |
| NPR-A | Rat | 14 nM | Full agonist | [2][3] | |
| NPR-B | Human | No effect up to 10 µM | - | [2][3] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the NPR-A receptor by measuring its ability to compete with a radiolabeled ligand, such as 125I-labeled ANP.
Materials:
-
HEK293 cells stably expressing human, dog, or rat NPR-A
-
Cell culture medium (e.g., DMEM with 10% FBS, 0.5 mg/mL G418)[2]
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA)
-
125I-ANP (radioligand)
-
Unlabeled this compound (competitor)
-
Unlabeled ANP (for non-specific binding determination)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation: a. Culture HEK293 cells expressing the target NPR-A in T175 flasks until confluent.[4] b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice. d. Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris. e. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[3] f. Wash the membrane pellet with membrane preparation buffer and resuspend in binding buffer. g. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[3]
-
Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Membrane preparation, 125I-ANP, and binding buffer.
- Non-specific Binding: Membrane preparation, 125I-ANP, and a high concentration of unlabeled ANP.
- Competitive Binding: Membrane preparation, 125I-ANP, and serial dilutions of this compound. b. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.[3]
-
Filtration and Detection: a. Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a vacuum manifold. b. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific 125I-ANP binding) from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Functional Assay
This assay measures the functional potency (EC50) of this compound by quantifying the amount of intracellular cGMP produced in response to receptor activation.
Materials:
-
HEK293 cells stably expressing human, dog, or rat NPR-A
-
Cell culture medium (e.g., DMEM with 10% FBS, 0.5 mg/mL G418)[2]
-
Serum-free medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)[6]
-
cGMP enzyme immunoassay (EIA) kit
-
Microplate reader
Protocol:
-
Cell Seeding and Stimulation: a. Seed the NPR-A expressing HEK293 cells into 96-well plates and grow to near confluency. b. Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (to prevent cGMP degradation) for a short period (e.g., 10-20 minutes). c. Add serial dilutions of this compound to the wells and incubate at 37°C for a defined time (e.g., 10-30 minutes).[10]
-
Cell Lysis and cGMP Quantification: a. Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer (e.g., 0.1 M HCl) to each well.[6] b. Incubate on ice to ensure complete cell lysis. c. Centrifuge the plate to pellet cell debris. d. Collect the supernatants containing the intracellular cGMP.
-
Enzyme Immunoassay (EIA): a. Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:
- Adding standards and samples to an antibody-coated plate.
- Adding a cGMP-enzyme conjugate.
- Incubating to allow for competitive binding.
- Washing away unbound reagents.
- Adding a substrate to develop a colorimetric signal.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations. b. Determine the concentration of cGMP in each sample by interpolating from the standard curve. c. Plot the cGMP concentration against the log concentration of this compound. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal cGMP response).
Experimental Workflow Diagram
References
- 1. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 2. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Functional Genomics of Guanylyl Cyclase/Natriuretic Peptide Receptor-A: Perspectives and Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PL-3994 Administration in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A). Activation of NPR-A by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates a range of cardioprotective effects. These include vasodilation, natriuresis, diuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][2] In heart failure, the natriuretic peptide system is often dysregulated. This compound is being investigated as a therapeutic agent to augment NPR-A signaling and counteract the pathological remodeling seen in heart failure.
Preclinical studies have demonstrated the potential of this compound to ameliorate cardiac hypertrophy and fibrosis in mouse models of heart failure.[1][2] Notably, research conducted at Temple University School of Medicine investigated the effects of this compound in a sophisticated mouse model that mimics a human genetic predisposition to heart disease—a conditional cardiomyocyte-restricted knockout of the corin (B2432093) gene.[1][2] Corin is a crucial enzyme for the conversion of pro-ANP and pro-BNP into their active forms. Its deficiency leads to a blunted natriuretic peptide response and an exacerbated heart failure phenotype.
These application notes provide a detailed overview of the administration of this compound in a transverse aortic constriction (TAC) induced heart failure model in corin knockout mice, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting similar preclinical studies.
Signaling Pathway of this compound
This compound acts as an agonist for the natriuretic peptide receptor-A (NPR-A). The binding of this compound to NPR-A activates its intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets to elicit a range of physiological responses that are beneficial in the context of heart failure.
Experimental Protocols
Mouse Model: Conditional Cardiomyocyte-Restricted Corin Knockout Mice
-
Strain: C57BL/6J background is commonly used for generating conditional knockout mice.
-
Generation: These mice are generated by crossing mice carrying a floxed Corin allele with mice expressing Cre recombinase under the control of a cardiomyocyte-specific promoter (e.g., α-myosin heavy chain promoter). This results in the specific deletion of the Corin gene in cardiomyocytes.
-
Genotyping: Offspring should be genotyped by PCR to confirm the presence of the floxed allele and the Cre transgene.
-
Phenotype: These mice exhibit a reduced ability to process pro-natriuretic peptides, leading to an exacerbated hypertrophic and fibrotic response to pressure overload.
Induction of Heart Failure: Transverse Aortic Constriction (TAC)
The TAC procedure is a widely used surgical model to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the chest area and disinfect with an antiseptic solution.
-
Incision: Make a small incision at the suprasternal notch.
-
Aortic Constriction: Carefully dissect to expose the aortic arch. Pass a suture (e.g., 7-0 silk) around the aorta between the innominate and left common carotid arteries. Tie the suture around the aorta and a spacer of a defined diameter (e.g., 27-gauge needle) to create a consistent degree of constriction. Remove the spacer after ligation.
-
Closure: Close the chest and skin incisions.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery. Sham-operated animals should undergo the same procedure without the aortic constriction.
This compound Administration
-
Formulation: this compound is a peptide and should be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).
-
Dosage and Route of Administration: While the specific dose used in the corin knockout model study is not publicly available, a starting point for dose-ranging studies could be based on other preclinical evaluations of natriuretic peptide agonists. Administration is typically via subcutaneous injection or continuous infusion via an osmotic minipump.
-
Treatment Duration: The duration of treatment will depend on the study endpoints. For assessing effects on cardiac remodeling, a treatment period of several weeks is common.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a TAC-induced heart failure mouse model.
Data Presentation
While specific quantitative data from the study in corin knockout mice are not available in the public domain, the following tables represent the types of data that would be collected and show hypothetical results consistent with the reported outcomes of reduced hypertrophy and fibrosis.
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Left Ventricular Ejection Fraction (%) | 60 ± 5 | 40 ± 7 | 55 ± 6 |
| Fractional Shortening (%) | 35 ± 4 | 20 ± 5 | 30 ± 4 |
| Left Ventricular Internal Diameter, diastole (mm) | 3.5 ± 0.3 | 4.8 ± 0.4 | 4.0 ± 0.3 |
| Posterior Wall Thickness, diastole (mm) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation. These are representative data and not from the specific study mentioned.
Table 2: Gravimetric and Histological Analysis of Cardiac Remodeling
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.5 | 7.0 ± 0.8 | 5.5 ± 0.6 |
| Lung Weight / Body Weight (mg/g) | 5.0 ± 0.6 | 9.0 ± 1.0 | 6.5 ± 0.8 |
| Cardiac Fibrosis (% area) | 2 ± 1 | 15 ± 4 | 5 ± 2 |
| Cardiomyocyte Cross-Sectional Area (µm²) | 300 ± 50 | 600 ± 80 | 400 ± 60 |
Data are presented as mean ± standard deviation. These are representative data and not from the specific study mentioned.
Table 3: Gene Expression Analysis of Hypertrophic and Fibrotic Markers
| Gene | Sham + Vehicle (Fold Change) | TAC + Vehicle (Fold Change) | TAC + this compound (Fold Change) |
| Nppa (ANP) | 1.0 | 10.0 | 5.0 |
| Nppb (BNP) | 1.0 | 15.0 | 7.0 |
| Myh7 (β-MHC) | 1.0 | 8.0 | 3.0 |
| Col1a1 (Collagen I) | 1.0 | 12.0 | 4.0 |
| Ctgf (Connective Tissue Growth Factor) | 1.0 | 9.0 | 3.5 |
Data are presented as fold change relative to the sham + vehicle group. These are representative data and not from the specific study mentioned.
Conclusion
The administration of this compound in a corin knockout mouse model with TAC-induced heart failure presents a robust preclinical platform to investigate the therapeutic potential of augmenting NPR-A signaling. The protocols outlined above provide a framework for conducting such studies. The expected outcomes, based on available data, are an amelioration of cardiac hypertrophy, a reduction in fibrosis, and an improvement in cardiac function. These application notes are intended to guide researchers in the design and execution of experiments aimed at further elucidating the role of this compound and the natriuretic peptide system in the pathophysiology of heart failure.
References
Application Notes and Protocols: Measuring the Anti-Fibrotic Effects of PL-3994, a Natriuretic Peptide Receptor-A Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and impaired organ function.[1][2] It is the final common pathway of many chronic diseases affecting organs such as the heart, lungs, liver, and kidneys.[1] The natriuretic peptide (NP) system plays a crucial role in cardiovascular and renal homeostasis and has emerged as a promising therapeutic target for fibrotic diseases.[3][4] Natriuretic peptides exert their effects by binding to natriuretic peptide receptors (NPRs). Specifically, the activation of natriuretic peptide receptor-A (NPR-A) by its ligands, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] This signaling cascade has demonstrated anti-fibrotic properties by inhibiting fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis.[5][6]
PL-3994 is a synthetic NPR-A agonist designed to be resistant to degradation, thereby enhancing its therapeutic potential. These application notes provide detailed protocols for measuring the anti-fibrotic effects of this compound in various experimental models.
Mechanism of Action of NPR-A Agonists in Fibrosis: this compound, as an NPR-A agonist, is expected to mimic the anti-fibrotic actions of endogenous natriuretic peptides. The binding of this compound to NPR-A on the surface of fibroblasts activates the receptor's guanylyl cyclase domain, leading to the conversion of GTP to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG). PKG, in turn, phosphorylates downstream targets that interfere with pro-fibrotic signaling pathways, notably the Transforming Growth Factor-β (TGF-β)/Smad pathway.[5][7] This interference results in decreased expression of key fibrotic mediators, such as α-smooth muscle actin (α-SMA), and reduced synthesis of ECM components like collagen.[6]
Caption: NPR-A signaling pathway illustrating the anti-fibrotic mechanism of this compound.
Experimental Protocols
The following protocols describe in vitro, ex vivo, and in vivo methods to assess the anti-fibrotic efficacy of this compound.
Protocol 1: In Vitro Fibroblast-to-Myofibroblast Transition Assay
This protocol assesses the ability of this compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
1.1. Materials:
-
Primary human lung fibroblasts (or cardiac fibroblasts)
-
Fibroblast growth medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.5% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: Fluorescently-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
Sircol Soluble Collagen Assay kit
-
Cell proliferation assay kit (e.g., BrdU or EdU)
1.2. Procedure:
-
Cell Seeding: Seed primary fibroblasts in a 96-well plate at a density of 5,000 cells/well in FGM. Allow cells to adhere overnight.
-
Serum Starvation: Replace FGM with DMEM containing 0.5% FBS and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.
-
Induce fibrosis by adding TGF-β1 (e.g., 5 ng/mL) to all wells except the vehicle control.
-
Include a TGF-β1 only control and a vehicle-only control.
-
-
Incubation: Incubate for 48-72 hours.
-
Endpoint Analysis:
-
Myofibroblast Differentiation (Immunofluorescence for α-SMA):
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Image using a high-content imaging system and quantify the percentage of α-SMA positive cells.[8]
-
-
Collagen Production (Sircol Assay):
-
Collect the cell culture supernatant.
-
Quantify soluble collagen using the Sircol Soluble Collagen Assay kit according to the manufacturer's instructions.
-
-
Cell Proliferation (BrdU/EdU Assay):
-
Add BrdU or EdU to the cell culture for the final 2-4 hours of incubation.
-
Measure incorporation according to the manufacturer's protocol to assess DNA synthesis.
-
-
Protocol 2: Ex Vivo Precision-Cut Lung Slices (PCLS) Model
This protocol uses a translational model that preserves the complex microenvironment of the fibrotic lung.[9]
2.1. Materials:
-
Fresh lung tissue from patients with idiopathic pulmonary fibrosis (IPF) or from a bleomycin-treated animal.[9]
-
Vibrating microtome
-
Culture medium (e.g., DMEM/F-12)
-
This compound
-
Nintedanib or Pirfenidone (positive controls)[9]
-
TRIzol reagent
-
Materials for histology and protein analysis.
2.2. Procedure:
-
Slice Preparation: Prepare 200-300 µm thick PCLS from fresh lung tissue using a vibrating microtome in an ice-cold buffer.
-
Culturing and Treatment:
-
Culture individual slices in 24-well plates with culture medium.
-
Treat slices with this compound, a positive control (Nintedanib), or vehicle for up to 5 days.[9]
-
-
Endpoint Analysis:
-
Gene Expression: Homogenize PCLS in TRIzol, extract RNA, and perform qPCR for fibrotic markers (e.g., COL1A1, ACTA2, FN1).
-
Protein Analysis: Analyze protein expression of α-SMA and collagen I via Western blot or immunohistochemistry on fixed PCLS.
-
Cytokine Secretion: Measure pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, TGF-β1) in the culture supernatant using ELISA.
-
Protocol 3: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate anti-fibrotic drug candidates.[10]
3.1. Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
This compound
-
Vehicle for this compound
-
Anesthesia (e.g., isoflurane)
-
Materials for intratracheal or oropharyngeal aspiration delivery.[10]
-
Hydroxyproline (B1673980) assay kit
-
Materials for histology (Masson's trichrome stain).
3.2. Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice.
-
Administer a single dose of bleomycin (e.g., 1.5 U/kg) via intratracheal or oropharyngeal aspiration on day 0.[10] Control animals receive sterile saline.
-
-
Therapeutic Dosing:
-
Administer this compound or vehicle daily (or as per drug's pharmacokinetic profile) starting from day 1 (prophylactic) or day 7 (therapeutic) until the end of the study (typically day 21 or 28).
-
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Tissue Collection: On the final day, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Endpoint Analysis:
-
Histology: Fix the left lung lobe, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring method.
-
Collagen Content (Hydroxyproline Assay): Hydrolyze the right lung lobe and measure the hydroxyproline content, which is proportional to the amount of collagen.
-
BALF Analysis: Perform cell counts (total and differential) on BALF to assess inflammation.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: In Vitro Effects of this compound on TGF-β1-Stimulated Human Lung Fibroblasts
| Treatment Group | α-SMA Positive Cells (%) | Soluble Collagen (µg/mL) | Relative Proliferation (%) |
| Vehicle Control | 5 ± 1.2 | 10.5 ± 2.1 | 100 ± 5.0 |
| TGF-β1 (5 ng/mL) | 75 ± 5.5 | 45.2 ± 4.3 | 180 ± 9.1 |
| TGF-β1 + this compound (10 nM) | 52 ± 4.1 | 30.1 ± 3.5 | 145 ± 7.2 |
| TGF-β1 + this compound (100 nM) | 28 ± 3.2 | 18.5 ± 2.9 | 115 ± 6.3 |
| TGF-β1 + this compound (1 µM) | 12 ± 2.1 | 12.3 ± 2.4 | 105 ± 5.8 |
Data are presented as mean ± SEM.
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Ashcroft Score (0-8) | Lung Hydroxyproline (µg/mg) | Total BALF Cells (x10⁵) |
| Saline + Vehicle | 0.5 ± 0.2 | 12.1 ± 1.5 | 1.2 ± 0.3 |
| Bleomycin + Vehicle | 6.2 ± 0.7 | 48.5 ± 5.1 | 8.5 ± 1.1 |
| Bleomycin + this compound (1 mg/kg) | 4.1 ± 0.5 | 32.7 ± 3.9 | 5.1 ± 0.8 |
| Bleomycin + this compound (10 mg/kg) | 2.5 ± 0.4 | 21.3 ± 2.8 | 2.8 ± 0.6 |
Data are presented as mean ± SEM.
Mandatory Visualizations
Caption: A multi-tiered workflow for evaluating the anti-fibrotic potential of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Natriuretic Peptides on Heart Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting myocardial inflammation: investigating the therapeutic potential of atrial natriuretic peptide in atrial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. news-medical.net [news-medical.net]
- 9. LTI-03 peptide demonstrates anti-fibrotic activity in ex vivo lung slices from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common and distinct mechanisms of induced pulmonary fibrosis by particulate and soluble chemical fibrogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory techniques for working with PL-3994
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic cyclic peptide that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2][3] A key characteristic of this compound is its resistance to degradation by neutral endopeptidase (NEP), which significantly prolongs its biological half-life compared to endogenous natriuretic peptides such as atrial natriuretic peptide (ANP).[1][2] The activation of NPR-A by this compound stimulates intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production, leading to a variety of physiological effects, most notably smooth muscle relaxation.[1][3] These properties make this compound a valuable tool for research in areas such as asthma, heart failure, and other conditions characterized by excessive bronchoconstriction or cardiovascular dysfunction.[1][4][5]
Physicochemical Properties
| Property | Value |
| Chemical Name | Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2 |
| CAS Number | 952295-80-6[3] |
| Molecular Target | Natriuretic Peptide Receptor-A (NPR-A)[1][3] |
| Mechanism of Action | NPR-A agonist, leading to increased cGMP production.[1][3] |
Quantitative Data
Receptor Binding Affinity
| Species | Receptor | Parameter | Value (nM) |
| Human | NPR-A | Ki | 1[2] |
| Dog | NPR-A | Ki | 41[2] |
| Rat | NPR-A | Ki | 10[2] |
| Human | NPR-C | Ki | 7[1][2] |
Functional Potency
| Assay | Species/Tissue | Parameter | Value (nM) |
| cGMP Generation | Human NPR-A | EC50 | 2[2] |
| cGMP Generation | Dog NPR-A | EC50 | 3[2] |
| cGMP Generation | Rat NPR-A | EC50 | 14[2] |
| Tracheal Relaxation | Guinea-pig | IC50 | 42.7[1][3] |
In Vitro Stability
| Enzyme | Condition | Result |
| Human Neutral Endopeptidase (hNEP) | 2 hours incubation | 92% of this compound remaining[1][2] |
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
NPR-A Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for the NPR-A receptor using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human NPR-A (or membrane preparations thereof)
-
Radiolabeled ANP (e.g., [125I]-ANP)
-
This compound
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of radiolabeled ANP (at a final concentration close to its Kd), and 50 µL of either Binding Buffer (for total binding), a high concentration of unlabeled ANP (for non-specific binding), or the this compound dilution.
-
Add 50 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg).
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Harvest the samples by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the Ki of this compound.
cGMP Functional Assay
This protocol outlines a method to measure the ability of this compound to stimulate cGMP production in cells expressing NPR-A.
Materials:
-
HEK293 cells stably expressing human NPR-A
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
Commercially available cGMP ELISA kit
-
Plate reader
Procedure:
-
Seed the NPR-A expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.
-
Add the this compound dilutions to the cells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
Perform the cGMP ELISA according to the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the cGMP concentration for each sample.
-
Plot the cGMP concentration against the log concentration of this compound and use non-linear regression to determine the EC₅₀.
Isolated Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo protocol assesses the bronchodilator effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), bubbled with 95% O₂/5% CO₂.
-
Methacholine (B1211447) or Carbachol (B1668302) (contractile agents)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the trachea from a guinea pig and place it in ice-cold Krebs-Henseleit solution.
-
Dissect the trachea into rings (2-3 mm in width).
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂/5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Induce a stable contraction with a submaximal concentration of methacholine or carbachol (e.g., 1 µM).
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the changes in isometric tension after each addition.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Plot the percentage of relaxation against the log concentration of this compound and determine the IC₅₀ using non-linear regression.
Experimental Workflow Diagrams
Caption: Receptor Binding Assay Workflow.
Caption: cGMP Functional Assay Workflow.
Disclaimer
These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The experimental conditions provided are a general guideline and may require optimization for specific laboratory settings and applications. Users should consult relevant scientific literature and adhere to all applicable safety guidelines when working with chemical reagents and biological materials.
References
- 1. Mechanopharmacology and Synergistic Relaxation of Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. karger.com [karger.com]
- 4. Photolabeling study of the ligand binding domain of natriuretic peptide receptor A: development of a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the potential role of natriuretic peptide receptor a isoforms in fine-tuning the cGMP production and tissue-specific function - PMC [pmc.ncbi.nlm.nih.gov]
PL-3994: Comprehensive Application Notes for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of PL-3994 for experimental use. This compound is a synthetic peptide and a potent, selective agonist of the natriuretic peptide receptor-A (NPR-A), making it a valuable tool for research in areas such as cardiovascular and pulmonary diseases.
Physicochemical Properties and Storage
This compound is typically supplied as a white to off-white lyophilized powder. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C, where it is stable for at least 24 months.
Solubility of this compound
The solubility of this compound is a critical factor for its successful application in various experimental models. While specific quantitative solubility data in various solvents is not extensively published, the following table summarizes the available information and general guidelines for peptide solubility.
| Solvent/Vehicle System | Solubility | Concentration | Recommendations and Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 5 mM has been successfully prepared. | This is the recommended solvent for preparing high-concentration stock solutions for in vitro studies. The stock solution can then be diluted into aqueous buffers. |
| Aqueous Buffers (e.g., Tris-HCl, PBS) | Soluble | Working concentrations for in vitro assays are typically in the nanomolar (nM) to micromolar (µM) range. | Direct dissolution in aqueous buffers may be possible for lower concentrations. If insolubility is observed, prepare a stock solution in DMSO first. |
| Water | Expected to be soluble | Not specified | Peptides with a mix of charged and hydrophobic residues are often soluble in water. Test a small amount first. |
| Physiological Saline | Expected to be soluble | Doses for in vivo studies have been administered intratracheally. | For in vivo administration, particularly intratracheal, physiological saline is the recommended vehicle due to its isotonic nature and minimal lung reactivity.[1] |
| Ethanol (B145695) | Not specified | Not specified | The solubility of peptides in ethanol can vary greatly. It is not a commonly reported solvent for this compound. |
Preparation of this compound for Experiments
General Reconstitution of Lyophilized Peptide
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired solvent slowly and gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.
Preparation for In Vitro Experiments
For most in vitro cell-based or biochemical assays, a stock solution in DMSO is recommended.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile Tris-HCl buffer (or other appropriate aqueous buffer for your assay)
-
Sterile microcentrifuge tubes
Protocol for a 5 mM Stock Solution:
-
Determine the amount of this compound in the vial (e.g., 1 mg). The molecular weight of this compound is approximately 1665.9 g/mol .
-
Calculate the volume of DMSO needed to achieve a 5 mM concentration.
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 1665.9 g/mol ≈ 6.00 x 10-7 moles
-
Volume (L) = 6.00 x 10-7 moles / 0.005 mol/L = 1.20 x 10-4 L = 120 µL
-
-
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex or swirl until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Preparation of Working Solutions:
-
For in vitro assays, the 5 mM DMSO stock solution can be serially diluted to the desired final concentration using the appropriate aqueous buffer (e.g., Tris-HCl).[2]
Preparation for In Vivo Experiments
For in vivo studies, particularly those involving intratracheal administration, physiological saline is the recommended vehicle.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
Protocol for Intratracheal Administration Solution:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 1-1000 µg/kg).[3]
-
Reconstitute the lyophilized this compound directly in the calculated volume of sterile physiological saline to achieve the final desired concentration for administration.
-
Ensure the solution is clear and free of particulates before administration. If solubility is an issue at higher concentrations, a small amount of a co-solvent compatible with in vivo use may be considered, but this should be validated for its effects on the experiment.
Experimental Protocols
Signaling Pathway of this compound
This compound is an agonist of the Natriuretic Peptide Receptor-A (NPR-A). Its mechanism of action involves binding to NPR-A, which in turn activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This rise in cGMP mediates various downstream effects, including smooth muscle relaxation.
Caption: this compound signaling pathway.
Experimental Workflow: In Vitro cGMP Assay
This workflow outlines the key steps to measure the effect of this compound on cyclic GMP production in a cell-based assay.
Caption: Workflow for an in vitro cGMP assay.
Experimental Workflow: In Vivo Airway Smooth Muscle Relaxation
This workflow describes a typical experiment to assess the bronchodilator effects of this compound in an animal model.
Caption: Workflow for an in vivo airway relaxation study.
References
Designing Experiments with PL-3994: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL-3994 is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A) that has shown potential in preclinical and clinical studies for the treatment of cardiovascular and pulmonary diseases, including heart failure and asthma. As a research tool, this compound offers a unique pharmacological profile due to its resistance to degradation by neutral endopeptidase (NEP), resulting in a longer duration of action compared to endogenous natriuretic peptides. This document provides detailed application notes and experimental protocols for designing studies with this compound, aimed at elucidating its mechanism of action and evaluating its therapeutic potential.
Introduction
This compound is a novel investigational drug that acts as a selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] The binding of this compound to NPR-A activates the intracellular guanylyl cyclase domain of the receptor, leading to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). Elevated intracellular cGMP levels mediate a range of physiological effects, including vasodilation, natriuresis, diuresis, and inhibition of cardiac hypertrophy and fibrosis.[1] A key feature of this compound is its resistance to enzymatic degradation by neutral endopeptidase (NEP), which is a major pathway for the clearance of endogenous natriuretic peptides like atrial natriuretic peptide (ANP).[2] This resistance confers a longer half-life and sustained pharmacodynamic effects.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by mimicking the action of endogenous ANP. Upon binding to NPR-A, it triggers a conformational change in the receptor, activating its guanylyl cyclase activity. This leads to the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in different cell types, leading to the observed physiological responses.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay | Parameter | Value (nM) | Reference |
| NPR-A | Human | Binding Affinity | Ki | 1 | [3] |
| NPR-A | Dog | Binding Affinity | Ki | 41 | [3] |
| NPR-A | Rat | Binding Affinity | Ki | 10 | [3] |
| NPR-C | Human | Binding Affinity | Ki | 7 | [3] |
| NPR-A | Human | cGMP Generation | EC50 | 2 | [3] |
| NPR-A | Dog | cGMP Generation | EC50 | 3 | [3] |
| NPR-A | Rat | cGMP Generation | EC50 | 14 | [3] |
| NPR-B | Human | cGMP Generation | - | No effect up to 10 µM | [3] |
Table 2: In Vitro and In Vivo Functional Effects of this compound
| Experimental System | Tissue/Model | Parameter | Value | Reference |
| Guinea Pig Trachea (in vitro) | Pre-contracted with carbachol | Relaxation (IC50) | 42.7 nM | [3] |
| Human Precision-Cut Lung Slices (in vitro) | Pre-contracted | Relaxation | Potent, concentration-dependent | [2] |
| Guinea Pig (in vivo) | Aerosolized methacholine-induced bronchoconstriction | Inhibition | Dose-dependent (1-1000 µg/kg, intratracheal) | [2] |
| Human Neutral Endopeptidase (in vitro) | Degradation | % Remaining after 2h | 92% | [2] |
Table 3: Summary of Early Phase Clinical Trial Results for this compound
| Phase | Population | Route of Administration | Key Findings | Reference |
| Phase 1 | Healthy Volunteers | Subcutaneous | Dose-related decrease in blood pressure and increase in cGMP levels, diuresis, and natriuresis. | [1] |
| Phase 2a | Volunteers with controlled hypertension | Subcutaneous | Single ascending doses were safe and well-tolerated. Achieved a pre-specified reduction in systemic blood pressure. Elevations in plasma cGMP levels were observed for several hours after single doses. | [1] |
Experimental Protocols
Protocol 1: In Vitro Determination of cGMP Generation in Response to this compound
This protocol describes how to measure the functional potency of this compound by quantifying its ability to stimulate cGMP production in a cell line overexpressing the human NPR-A receptor.
Materials:
-
HEK293 cells stably expressing human NPR-A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable vehicle, e.g., DMSO or PBS)
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.5 mM IBMX)
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed HEK293-hNPR-A cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis: After incubation, add lysis buffer to each well to stop the reaction and lyse the cells, releasing the intracellular cGMP.
-
cGMP Quantification: Quantify the cGMP concentration in the cell lysates using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 2: Evaluation of this compound in a Mouse Model of Cardiac Hypertrophy
This protocol outlines a method to assess the efficacy of this compound in a transverse aortic constriction (TAC) mouse model of pressure overload-induced cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for TAC surgery
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle control (e.g., saline)
-
Osmotic minipumps
-
Echocardiography system with a high-frequency probe
-
Histology equipment and reagents (e.g., hematoxylin (B73222) and eosin, Masson's trichrome stains)
-
RT-qPCR equipment and reagents
Methodology:
-
Induction of Cardiac Hypertrophy:
-
Perform TAC surgery on mice to induce pressure overload on the left ventricle. A sham operation (without aortic constriction) should be performed on a control group of mice.
-
-
This compound Administration:
-
One week post-surgery, implant osmotic minipumps subcutaneously for continuous delivery of this compound or vehicle for a specified duration (e.g., 4 weeks). Different doses of this compound should be tested.
-
-
Assessment of Cardiac Function:
-
Perform serial echocardiography (e.g., at baseline, and 2 and 4 weeks post-treatment) to assess cardiac function and dimensions, including left ventricular wall thickness, internal dimensions, and ejection fraction.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the hearts, weigh them, and calculate the heart weight to body weight ratio.
-
Fix a portion of the heart in formalin for histological analysis of cardiomyocyte size and fibrosis.
-
Snap-freeze a portion of the heart in liquid nitrogen for molecular analysis.
-
-
Histological and Molecular Analysis:
-
Perform H&E staining on heart sections to measure cardiomyocyte cross-sectional area.
-
Use Masson's trichrome staining to quantify the extent of cardiac fibrosis.
-
Perform RT-qPCR on RNA extracted from heart tissue to measure the expression of hypertrophic and fibrotic gene markers (e.g., ANP, BNP, β-MHC, collagen I, collagen III).
-
Conclusion
This compound represents a valuable tool for investigating the therapeutic potential of activating the NPR-A/cGMP signaling pathway. Its enhanced stability makes it a robust compound for in vitro and in vivo studies. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at further characterizing the pharmacological profile of this compound and exploring its utility in models of cardiovascular and pulmonary diseases. Careful consideration of experimental design, including appropriate controls and endpoints, will be crucial for generating high-quality, reproducible data.
References
- 1. Palatin Technologies Reports Positive Results of Phase 2a Clinical Study with this compound for the Treatment of Heart Failure - BioSpace [biospace.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of PL-3994 in Combination with Standard Heart Failure Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands. Current treatment strategies involve a multi-faceted approach targeting various pathophysiological pathways. PL-3994 is a novel investigational drug that acts as a synthetic natriuretic peptide receptor-A (NPR-A) agonist. Preclinical studies have indicated its potential to reduce cardiac hypertrophy and fibrosis, key components in the progression of heart failure.[1] This document provides a theoretical framework and proposed experimental protocols for investigating the combination of this compound with established heart failure medications. While direct preclinical or clinical data on these specific combinations are not yet available, this guide is intended to offer a scientific rationale for future research based on the distinct and potentially complementary mechanisms of action.
Mechanism of Action: this compound
This compound is a selective agonist of the natriuretic peptide receptor-A (NPR-A).[2] The binding of this compound to NPR-A activates particulate guanylate cyclase (pGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3][4][5] The elevation of intracellular cGMP is the central mechanism through which this compound exerts its effects.[1][6] In the context of heart failure, increased cGMP signaling leads to several beneficial downstream effects, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to reduced cardiac preload and afterload.[4]
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which helps to reduce fluid volume.[4]
-
Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac fibroblast proliferation and cardiomyocyte hypertrophy, thus mitigating adverse cardiac remodeling.[7]
An important characteristic of this compound is its resistance to degradation by neprilysin (neutral endopeptidase, NEP), an enzyme that breaks down endogenous natriuretic peptides.[2][8] This resistance is expected to provide a more sustained therapeutic effect compared to endogenous natriuretic peptides.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via NPR-A and cGMP.
Rationale for Combination Therapies
The multifaceted nature of heart failure necessitates targeting multiple pathological pathways. The unique mechanism of this compound suggests potential synergistic or additive effects when combined with standard-of-care heart failure medications.
This compound and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)
Mechanism of ARNIs (e.g., Sacubitril (B1662468)/Valsartan):
-
Sacubitril: A neprilysin inhibitor that prevents the breakdown of endogenous natriuretic peptides (NPs), thereby increasing their levels and promoting their beneficial effects.[9][10][11]
-
Valsartan: An angiotensin II receptor blocker (ARB) that blocks the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced sodium and water retention.[10][11]
Rationale for Combination: Combining this compound with an ARNI could provide a dual approach to enhancing natriuretic peptide signaling. While sacubitril increases the levels of endogenous NPs, this compound acts as an exogenous, NEP-resistant NP receptor agonist. This combination could lead to a more robust and sustained activation of the NPR-A/cGMP pathway than either agent alone. The ARB component would concurrently block the detrimental effects of the RAAS.
Caption: Complementary actions of this compound and ARNIs.
This compound and SGLT2 Inhibitors
Mechanism of SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin): Sodium-glucose cotransporter-2 (SGLT2) inhibitors block the reabsorption of glucose and sodium in the proximal tubules of the kidneys, leading to glycosuria and natriuresis.[12] Their benefits in heart failure are thought to extend beyond this, potentially involving improved cardiac metabolism, reduced inflammation, and effects on ion exchange.[12][13][14]
Rationale for Combination: The combination of this compound and an SGLT2 inhibitor could offer complementary diuretic and natriuretic effects through different mechanisms. This compound promotes these effects via the cGMP pathway, while SGLT2 inhibitors act directly on the renal tubules. This dual action could lead to more effective volume management in patients with congestive heart failure. Additionally, the potential for SGLT2 inhibitors to improve cardiac energetics could complement the hemodynamic benefits of this compound.
This compound and Beta-Blockers
Mechanism of Beta-Blockers (e.g., Metoprolol, Carvedilol): Beta-blockers antagonize the effects of catecholamines at beta-adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[15][16] This reduces the workload on the failing heart and mitigates the detrimental long-term effects of sympathetic nervous system overactivation.[16][17]
Rationale for Combination: this compound's vasodilatory effects, which reduce preload and afterload, could complement the heart rate and contractility reduction provided by beta-blockers. This combination could lead to a more comprehensive reduction in myocardial oxygen demand and wall stress.
This compound and ACE Inhibitors/ARBs
Mechanism of ACE Inhibitors (e.g., Lisinopril) and ARBs (e.g., Losartan): These drugs inhibit the RAAS. ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs block the action of angiotensin II at the AT1 receptor.[18][19][20] The net effect is vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention.[19][21]
Rationale for Combination: Similar to the rationale for combining with the ARB component of an ARNI, combining this compound with an ACE inhibitor or ARB would target two key neurohormonal systems involved in heart failure: the natriuretic peptide system and the RAAS. This could result in a more potent and balanced neurohormonal modulation.
This compound and Mineralocorticoid Receptor Antagonists (MRAs)
Mechanism of MRAs (e.g., Spironolactone, Eplerenone): MRAs block the effects of aldosterone at the mineralocorticoid receptor.[22][23] This leads to increased sodium and water excretion and potassium retention. Aldosterone also promotes myocardial fibrosis, so MRAs have anti-fibrotic effects.[24][25]
Rationale for Combination: Both this compound and MRAs have anti-fibrotic properties, but through different pathways. This compound's effects are mediated by cGMP, while MRAs directly block aldosterone-mediated pro-fibrotic signaling. Combining these two agents could provide a more comprehensive anti-remodeling effect.
Quantitative Data from Preclinical Studies of this compound
The following table summarizes key quantitative data from a preclinical study on this compound. Note that these data are from studies of this compound as a monotherapy and are provided here for reference.
| Parameter | Species | This compound Affinity (Ki) | This compound Functional Potency (EC50) | Reference |
| NPR-A Binding | Human | 1 nM | 2 nM | [2] |
| NPR-A Binding | Dog | 41 nM | 3 nM | [2] |
| NPR-A Binding | Rat | 10 nM | 14 nM | [2] |
| NPR-C Binding | Human | 7 nM | N/A | [2] |
Hypothetical Experimental Protocol: this compound in Combination with an ARNI in a Murine Model of Heart Failure
This protocol outlines a potential preclinical study to evaluate the combination of this compound and an ARNI (sacubitril/valsartan) in a mouse model of heart failure induced by transverse aortic constriction (TAC).
Caption: Proposed experimental workflow for a combination study.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Heart Failure: Transverse Aortic Constriction (TAC) surgery to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure. Sham-operated animals will serve as controls.
2. Study Groups: Animals will be randomly assigned to one of the following treatment groups (n=10-12 per group) starting one week post-TAC:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for drug delivery).
-
Group 2: this compound alone.
-
Group 3: ARNI (sacubitril/valsartan) alone.
-
Group 4: this compound in combination with ARNI.
3. Drug Administration:
-
This compound: Administered via subcutaneous osmotic mini-pumps to ensure continuous delivery. The dose will be based on previous preclinical studies.
-
ARNI: Administered orally via gavage or in drinking water, with the dose adjusted for mice based on clinically relevant exposures.
-
Treatment Duration: 4-6 weeks.
4. Key Endpoints and Methodologies:
-
Cardiac Function (Echocardiography):
-
Methodology: Transthoracic echocardiography will be performed at baseline (before treatment) and at the end of the study.
-
Parameters: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal diameter in diastole and systole (LVIDd, LVIDs), and wall thickness.
-
-
Cardiac Hypertrophy and Fibrosis (Histology):
-
Methodology: At the end of the study, hearts will be harvested, weighed, and processed for histological analysis.
-
Staining: Hematoxylin and eosin (B541160) (H&E) for myocyte cross-sectional area and Masson's trichrome or Picrosirius red for interstitial fibrosis.
-
Quantification: Image analysis software will be used to quantify the degree of hypertrophy and fibrosis.
-
-
Biomarkers (ELISA/Biochemical Assays):
-
Methodology: Blood and tissue samples will be collected at the end of the study.
-
Plasma Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP).
-
Tissue Biomarkers: cGMP levels in cardiac tissue to confirm target engagement of this compound. Gene expression of pro-fibrotic and pro-hypertrophic markers (e.g., collagen I, collagen III, ANP, BNP) via qPCR.
-
5. Statistical Analysis:
-
Data will be expressed as mean ± SEM.
-
Comparisons between groups will be performed using one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's).
-
A p-value of <0.05 will be considered statistically significant.
Conclusion
The investigation of this compound in combination with standard heart failure therapies presents a promising avenue for future research. The distinct and potentially complementary mechanisms of action provide a strong scientific rationale for such studies. The proposed experimental protocol offers a template for preclinical evaluation, which can generate the necessary data to support the translation of these combination therapies into clinical development. Further research is warranted to elucidate the full therapeutic potential of this compound in the management of heart failure.
References
- 1. cGMP Signaling and Modulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 4. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 10. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. heart.bmj.com [heart.bmj.com]
- 13. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-adrenergic blockers in heart failure: review of mechanisms of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Mechanism of Action of ACE inhibitors in Heart Failure and MI | Time of Care [timeofcare.com]
- 20. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dynamedex.com [dynamedex.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mineralocorticoid receptor antagonist in heart failure: Past, present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. joe.bioscientifica.com [joe.bioscientifica.com]
Best Practices for Storing and Handling PL-3994: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage and handling of PL-3994, a synthetic cyclic peptide and natriuretic peptide receptor-A (NPR-A) agonist. Adherence to these best practices is critical to ensure the compound's stability, integrity, and performance in research and development applications. The following recommendations are based on general best practices for handling synthetic peptides, in the absence of specific published data for this compound.
Compound Information
| Property | Description |
| Compound Name | This compound |
| Chemical Nature | Synthetic Cyclic Peptide, Natriuretic Peptide Receptor-A (NPR-A) Agonist |
| Key Feature | Resistant to degradation by neutral endopeptidase (NEP), resulting in a longer biological half-life compared to endogenous natriuretic peptides. |
| Primary Applications | Research in asthma, cardiovascular conditions, and other areas involving the NPR-A signaling pathway. |
Storage of Lyophilized this compound
Proper storage of the lyophilized powder is essential to prevent degradation and maintain the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -80°CShort-term: 4°C | Lower temperatures minimize chemical degradation over extended periods. Refrigeration is acceptable for short-term storage.[1][2][3][4][5][6] |
| Light | Store in the dark or in an amber vial. | Peptides can be sensitive to light, which can cause degradation.[1][2][7] |
| Moisture | Keep in a tightly sealed container with a desiccant. | Lyophilized peptides are often hygroscopic; moisture can significantly reduce stability.[1][2][3][7] |
Protocol for Handling Lyophilized this compound:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[1][2][3]
-
Weigh the desired amount of peptide quickly in a clean, low-humidity environment.
-
Tightly reseal the vial and store it under the recommended conditions.
Reconstitution of this compound
The choice of solvent is critical for successfully solubilizing the peptide without affecting its integrity.
| Solvent | Recommendation |
| Primary Solvent | Sterile, distilled/deionized water or a dilute aqueous acid solution (e.g., 0.1% acetic acid).[1] |
| For Hydrophobic Peptides | If solubility in water is limited, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) may be used, followed by dilution with an aqueous buffer. Note: The compatibility of the organic solvent with the intended experimental system must be confirmed. |
Protocol for Reconstitution:
-
Determine the appropriate solvent based on the properties of this compound and the requirements of your experiment.
-
Add the desired volume of the chosen solvent to the vial containing the lyophilized peptide.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution to ensure there are no particulates.
Storage of this compound in Solution
The stability of peptides in solution is significantly lower than in their lyophilized form.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (days): 4°CLong-term (weeks to months): -20°C to -80°C | Refrigeration is suitable for immediate use, while freezing is necessary for longer-term storage of solutions.[4][5][6][8] |
| Aliquoting | Aliquot the reconstituted peptide into single-use volumes. | This practice minimizes waste and, crucially, avoids repeated freeze-thaw cycles that can degrade the peptide.[2][3][6][7][8] |
| pH | Store in a buffer at a pH of 5-6. | This pH range can enhance the stability of peptides in solution.[7] |
| Bacterial Contamination | Use sterile buffers for reconstitution and sterile techniques for handling. | Peptide solutions are susceptible to bacterial growth, which can degrade the peptide.[6][7][8] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound:
-
Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Following the reconstitution protocol, dissolve the weighed amount of lyophilized this compound in the calculated volume of sterile, distilled water or other appropriate solvent.
-
Ensure the peptide is completely dissolved.
-
Aliquot the stock solution into sterile, single-use vials.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol for Preparing Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature or on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile experimental buffer.
-
Mix gently but thoroughly.
-
Use the working solution immediately. Do not store diluted solutions for extended periods.
Visualizations
Caption: Workflow for storing lyophilized this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. particlepeptides.com [particlepeptides.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
Quantifying the Bronchodilator Effects of PL-3994: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL-3994 is a synthetic peptide mimetic that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A). Activation of NPR-A stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation. Preclinical studies have demonstrated the potential of this compound as a bronchodilator for respiratory diseases such as asthma. A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), which is expected to provide a longer duration of action compared to endogenous natriuretic peptides.[1]
These application notes provide a summary of the available quantitative data on the bronchodilator effects of this compound, detailed protocols for key preclinical experiments, and a visualization of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the bronchodilator effects of this compound.
Table 1: In Vitro Relaxation of Airway Smooth Muscle by this compound
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Trachea (pre-contracted with carbachol) | This compound | IC₅₀ | 42.7 nM | [1] |
| Human Precision-Cut Lung Slices (hPCLS) (pre-contracted) | This compound | Relaxation | Potent, concentration-dependent | [1] |
Table 2: In Vivo Bronchodilator Activity of this compound in Guinea Pigs
| Experimental Model | Challenge Agent | This compound Dose (intratracheal) | Effect | Reference |
| Methacholine-induced bronchoconstriction | Aerosolized Methacholine (B1211447) | 1 - 1000 µg/kg | Dose-dependent inhibition of bronchoconstriction | [1] |
Clinical Data Note: A Phase 2a, double-blind, placebo-controlled, cross-over clinical trial (NCT01304628) was initiated to evaluate the bronchodilator effect of subcutaneously administered this compound in patients with mild to moderate asthma. The primary outcome measure was the change in Forced Expiratory Volume in one second (FEV1). However, the quantitative results of this clinical trial have not been publicly disclosed.
Signaling Pathway
The bronchodilator effect of this compound is mediated through the activation of the NPR-A signaling pathway in airway smooth muscle cells.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Protocol 1: In Vitro Assessment of Airway Smooth Muscle Relaxation using Precision-Cut Lung Slices (PCLS)
This protocol describes the methodology to assess the relaxant effect of this compound on pre-contracted human or animal airway smooth muscle using PCLS.
1. Materials and Reagents:
-
Fresh lung tissue (human or animal, e.g., guinea pig)
-
Low-melting-point agarose (B213101)
-
Krebs-Henseleit buffer (or similar physiological saline solution)
-
Bronchoconstrictor agent (e.g., carbachol, methacholine, histamine)
-
This compound stock solution
-
Vibrating microtome
-
Culture plates (e.g., 24-well plates)
-
Microscope with image acquisition software
2. PCLS Preparation:
-
Perfuse the lung vasculature with Krebs-Henseleit buffer to remove blood.
-
Instill warm (37°C) low-melting-point agarose into the airways via the trachea until the lungs are fully inflated.
-
Allow the agarose to solidify at 4°C.
-
Dissect the lung lobes and cut cylindrical tissue cores.
-
Slice the tissue cores into thin sections (typically 200-300 µm) using a vibrating microtome in a bath of cold Krebs-Henseleit buffer.
-
Transfer the PCLS to culture plates containing fresh, pre-warmed Krebs-Henseleit buffer and allow them to equilibrate.
3. Bronchoconstriction and Relaxation Measurement:
-
Acquire baseline images of the airways within the PCLS.
-
Induce bronchoconstriction by adding a known concentration of a contractile agonist (e.g., carbachol) to the culture medium.
-
Once a stable contraction is achieved (typically 15-30 minutes), acquire images of the constricted airways.
-
Add increasing concentrations of this compound to the medium in a cumulative manner.
-
Acquire images at set time points after each addition of this compound.
-
At the end of the experiment, add a maximal dose of a potent bronchodilator (e.g., salbutamol) to determine the maximum possible relaxation.
4. Data Analysis:
-
Measure the airway lumen area in the acquired images using image analysis software.
-
Calculate the percentage of contraction induced by the agonist relative to the baseline area.
-
Calculate the percentage of relaxation induced by this compound at each concentration relative to the agonist-induced contraction.
-
Plot the concentration-response curve for this compound and determine the IC₅₀ value.
Protocol 2: In Vivo Assessment of Bronchodilation in a Guinea Pig Model of Methacholine-Induced Bronchoconstriction
This protocol outlines the in vivo methodology to evaluate the protective effect of this compound against methacholine-induced bronchoconstriction in guinea pigs.
1. Animals and Housing:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Standard laboratory housing conditions with ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig (e.g., with an intraperitoneal injection of pentobarbital).
-
Perform a tracheotomy and cannulate the trachea.
-
Cannulate the jugular vein for intravenous drug administration (if applicable) and the carotid artery for blood pressure monitoring.
-
Place an esophageal catheter to measure intrapleural pressure.
3. Measurement of Pulmonary Mechanics:
-
Connect the tracheal cannula to a small animal ventilator.
-
Measure airflow and transpulmonary pressure to calculate lung resistance (Rₗ) and dynamic compliance (Cₐₙ), which are indicators of bronchoconstriction.
4. Experimental Procedure:
-
Allow the animal to stabilize after surgery and establish baseline pulmonary mechanics.
-
Administer this compound via the desired route (e.g., intratracheally or intravenously) at various doses.
-
After a set pretreatment time, challenge the animal with an aerosolized solution of methacholine for a fixed duration.
-
Continuously monitor and record Rₗ and Cₐₙ throughout the methacholine challenge.
-
A control group of animals should receive vehicle instead of this compound.
5. Data Analysis:
-
Determine the peak increase in Rₗ and the peak decrease in Cₐₙ following the methacholine challenge for each animal.
-
Calculate the percentage inhibition of the bronchoconstrictor response by this compound at each dose compared to the vehicle-treated control group.
-
Determine the dose-response relationship for the protective effect of this compound.
Conclusion
This compound has demonstrated potent bronchodilator effects in preclinical in vitro and in vivo models. Its mechanism of action, involving the activation of the NPR-A/cGMP signaling pathway, offers a potential therapeutic approach for bronchoconstrictive respiratory diseases. The provided protocols offer a framework for further investigation into the bronchodilator properties of this compound and similar compounds. While a Phase 2a clinical trial in asthmatic patients has been conducted, the results are not publicly available, highlighting the need for further clinical data to fully quantify its therapeutic potential in humans.
References
Troubleshooting & Optimization
Technical Support Center: PL-3994 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental compound PL-3994. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
In Vitro Assay Troubleshooting
Question: My cell-based assay is showing high variability between replicate wells when treated with this compound. What are the common causes and solutions?
Answer: High variability in cell-based assays can stem from several factors. Ensure consistent cell seeding density across all wells, as variations in cell number will lead to different responses.[1] When preparing this compound dilutions, mix thoroughly before adding to the cells. For adherent cell lines, be gentle when changing media to avoid detaching cells. Using multichannel pipettes can help minimize pipetting errors between wells.[1] Additionally, ensure even distribution of cells by properly shaking the plates before incubation.[1]
Question: I am observing lower than expected potency (higher EC50) for this compound in my cGMP activation assay. What could be the issue?
Answer: A decrease in potency can be due to compound degradation, improper storage, or issues with the assay itself. This compound is a peptide-based compound and should be stored at -20°C away from light.[2] Avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Confirm the accuracy of your this compound concentration calculations, accounting for net peptide content.[2] If the issue persists, verify the health and passage number of your cell line, as cellular responses can change over time in culture.
Question: I am seeing precipitation of this compound in my cell culture media. How can I improve its solubility?
Answer: Poor solubility of test compounds is a common issue.[3] While this compound is generally soluble, high concentrations or specific media components can sometimes lead to precipitation. Ensure your stock solution, typically in DMSO, is fully dissolved before further dilution into aqueous media. When preparing working solutions, add the this compound stock to the media with vigorous mixing. If solubility issues persist, consider using a different formulation approach, though this may require significant redevelopment. For peptide-based compounds, adjusting the pH of the buffer can sometimes improve solubility.[2]
Western Blot Troubleshooting
Question: I am not detecting a signal for downstream signaling proteins (e.g., phosphorylated VASP) after this compound treatment in my Western blot. What should I check?
Answer: A weak or absent signal in a Western blot can be due to several factors.[4][5][6] First, confirm that your this compound treatment is effectively stimulating the cells by running a cGMP assay as a positive control. Ensure that the protein concentration in your cell lysate is sufficient; you may need to load more protein onto the gel.[4][6] Optimize the concentration of your primary and secondary antibodies, as suboptimal concentrations can lead to a weak signal.[5][6] Also, verify the transfer of proteins from the gel to the membrane using a stain like Ponceau S.[4]
Question: My Western blots show high background, making it difficult to interpret the results of this compound stimulation. How can I reduce the background?
Answer: High background can obscure your bands of interest.[7] Ensure that the blocking step is sufficient; you can try increasing the blocking time or changing the blocking agent (e.g., from non-fat milk to BSA).[6][7] Increasing the number and duration of wash steps after antibody incubation can also help to remove non-specific binding.[7] Additionally, try reducing the concentration of your primary or secondary antibodies, as excessive antibody can contribute to high background.[5][7]
In Vivo Experiment Troubleshooting
Question: I am not observing the expected bronchodilatory effects of this compound in my animal model. What are potential reasons for this?
Answer: The lack of an in vivo effect could be due to issues with drug delivery, dose, or the animal model itself. Verify your intratracheal administration technique to ensure the compound is reaching the lungs effectively. The dose of this compound may need to be optimized for your specific animal model and disease state; a dose-response study is recommended.[8][9][10] It is also important to consider that animal models may not always perfectly replicate human diseases, and there can be biological differences in how they respond to treatment.[11][12]
Question: The pharmacokinetic profile of this compound in my animal study shows a shorter half-life than expected. What could be the cause?
Answer: While this compound is designed to be resistant to degradation by neutral endopeptidase (NEP), other metabolic pathways could be at play in your specific animal model.[8][9] Ensure that your sample collection and processing methods are not leading to premature degradation of the peptide. Peptides can be sensitive to enzymatic degradation in biological samples, so proper handling and storage are critical.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| EC50 (cGMP generation) | Human | 2 nM |
| Dog | 3 nM | |
| Rat | 14 nM | |
| Ki (NPR-A affinity) | Human | 1 nM |
| Dog | 41 nM | |
| Rat | 10 nM | |
| Ki (NPR-C affinity) | Human | 7 nM |
| IC50 (tracheal relaxation) | Guinea Pig | 42.7 nM |
Data compiled from published studies.[8][9][10]
Experimental Protocols
cGMP Activation Assay
-
Cell Seeding: Plate HEK cells expressing the natriuretic peptide receptor-A (NPR-A) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor to prevent cGMP degradation.
-
Cell Treatment: Remove the cell culture medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
cGMP Detection: Measure the intracellular cGMP concentration using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 6 to 24 hours to allow for cell recovery and adherence.
-
Treatment: Expose cells to various concentrations of this compound or vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[13][14]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours before reading the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound Signaling Pathway
Caption: General Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. totallab.com [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. sinobiological.com [sinobiological.com]
- 8. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 12. The challenges in moving beyond animal models in research - Advanced Science News [advancedsciencenews.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Optimizing PL-3994 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PL-3994 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide mimetic that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2][3][4] Upon binding to NPR-A, it stimulates the intrinsic guanylyl cyclase activity of the receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This second messenger, cGMP, then activates downstream signaling pathways, such as protein kinase G (PKG), which mediate various physiological effects, including vasodilation and anti-inflammatory responses.[1][5] this compound is designed to have a longer half-life and increased resistance to degradation by neutral endopeptidase (NEP) compared to endogenous natriuretic peptides.[2][3][4][7]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Based on its in vitro pharmacology, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell lines expressing NPR-A.[2] The EC50 (half-maximal effective concentration) for cGMP generation has been reported to be in the low nanomolar range in various cell lines (see Table 1).[2][3] However, the optimal concentration will depend on the specific cell type, receptor expression level, and the desired biological endpoint. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a sterile, high-quality solvent such as sterile phosphate-buffered saline (PBS) or a buffer recommended by the supplier. To minimize the number of freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[8] Before use, thaw the aliquot at room temperature and gently mix before diluting to the final working concentration in your cell culture medium.
Q4: Is this compound cytotoxic to cells?
This compound has been shown to be well-tolerated in preclinical and clinical studies.[4][9][10] However, at very high concentrations, any compound can exhibit cytotoxicity. It is good practice to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. The MTT or resazurin-based assays are common methods for assessing cell viability.[4][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no cGMP response to this compound treatment | Low NPR-A expression in the cell line: Not all cell lines express NPR-A at sufficient levels. | - Confirm NPR-A expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express high levels of NPR-A (e.g., HEK293 cells overexpressing NPR-A). |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.[8] | - Prepare a fresh stock solution of this compound from a new vial. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions: Incorrect incubation time, cell density, or assay buffer composition can affect the results.[12] | - Optimize the incubation time with this compound (a time-course experiment is recommended). - Ensure consistent cell seeding density. - Verify the pH and composition of your assay buffer. | |
| Presence of phosphodiesterase (PDE) activity: PDEs are enzymes that degrade cGMP. High PDE activity in your cells can mask the cGMP production induced by this compound. | - Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP degradation.[12] | |
| High variability between replicate wells | Inconsistent pipetting: Inaccurate or inconsistent pipetting of this compound or other reagents is a common source of variability.[13] | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells. |
| Uneven cell seeding: A non-uniform cell monolayer will lead to variable responses. | - Ensure your cell suspension is homogenous before and during seeding. - Allow cells to settle evenly by gently rocking the plate after seeding. | |
| Edge effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations.[13] | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Unexpected cell morphology or death | High concentration of this compound: Although generally not cytotoxic, very high concentrations might induce cellular stress. | - Perform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration range. - Visually inspect cells under a microscope for any morphological changes after treatment. |
| Contamination of stock solution or media: Bacterial or fungal contamination can lead to cell death. | - Ensure all solutions and media are sterile. - Regularly check your cell cultures for signs of contamination. | |
| Solvent toxicity: If a solvent other than a recommended buffer was used to dissolve this compound, it might be toxic to the cells. | - Use a biocompatible solvent for your stock solution, such as sterile PBS. - Ensure the final concentration of any organic solvent in the cell culture medium is well below toxic levels. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Value | Reference |
| Ki (Binding Affinity) | Human | Recombinant NPR-A | 1 nM | [2] |
| Dog | Recombinant NPR-A | 41 nM | [2] | |
| Rat | Recombinant NPR-A | 10 nM | [2] | |
| Human | Recombinant NPR-C | 7 nM | [2] | |
| EC50 (cGMP Generation) | Human | NPR-A expressing HEK cells | 2 nM | [2][3] |
| Dog | NPR-A expressing HEK cells | 3 nM | [2][3] | |
| Rat | NPR-A expressing HEK cells | 14 nM | [2][3] | |
| IC50 (Relaxation) | Guinea Pig | Pre-contracted trachea | 42.7 nM | [2] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 for cGMP Production
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound for stimulating cGMP production in a cell line of interest.
Materials:
-
Cell line expressing NPR-A
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or HTRF)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your NPR-A expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10X concentrated stock solution of your highest this compound concentration in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Perform serial dilutions of the 10X this compound stock to generate a range of concentrations (e.g., 10-fold dilutions from 1 µM to 0.1 pM). Include a vehicle control (medium with PDE inhibitor but no this compound).
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 90 µL of serum-free medium containing the PDE inhibitor to each well.
-
Add 10 µL of the 10X this compound dilutions to the corresponding wells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 15-30 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
After incubation, aspirate the medium.
-
Lyse the cells by adding the volume of lysis buffer recommended by your cGMP assay kit manufacturer.
-
Incubate for the recommended time to ensure complete lysis.
-
Measure the intracellular cGMP levels using a cGMP immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol describes how to assess the potential cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed your cells into a 96-well plate at an appropriate density for a 24-48 hour incubation period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a range of this compound concentrations in complete cell culture medium. It is recommended to test concentrations up to at least 100-fold higher than the expected efficacious concentration. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Cell Treatment:
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 to 48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine if there are any cytotoxic effects.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for EC50 determination.
Caption: Troubleshooting low cGMP response.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palatin.com [palatin.com]
- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 6. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palatin Technologies, Inc. Issued U.S. Patent for Key Component in this compound Drug Candidate [prnewswire.com]
- 8. genscript.com [genscript.com]
- 9. biospace.com [biospace.com]
- 10. biospace.com [biospace.com]
- 11. mdpi.com [mdpi.com]
- 12. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
Overcoming poor solubility of PL-3994
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the poor solubility of PL-3994.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
Question: My this compound is not dissolving in aqueous buffers (e.g., PBS, Tris). What should I do?
Answer:
Poor solubility of this compound in neutral aqueous buffers is a common challenge due to its complex cyclic peptide structure which includes both hydrophobic and charged amino acid residues. Here is a systematic approach to improve its solubility:
-
pH Adjustment: The net charge of a peptide is pH-dependent, and solubility is often lowest at its isoelectric point (pI). The amino acid sequence of this compound (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) contains basic (Arg, His) and acidic (Asp) residues.[1] Therefore, adjusting the pH away from the pI will increase the net charge and enhance solubility.
-
For acidic conditions: Try dissolving this compound in a small amount of 10% acetic acid and then dilute with your aqueous buffer to the desired concentration.[2]
-
For basic conditions: Alternatively, you can try dissolving it in a small amount of 0.1% ammonium (B1175870) hydroxide (B78521) and then diluting.
-
-
Use of Co-solvents: For peptides with significant hydrophobicity, organic co-solvents can be effective.[3]
-
First, attempt to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4]
-
Once dissolved, gradually add the aqueous buffer to the desired final concentration.
-
Important: For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <1% v/v for DMSO) to avoid cellular toxicity.[4]
-
-
Sonication: Sonication can aid in the dissolution of peptide aggregates.[4]
-
After adding the solvent, place the vial in a sonicator bath for short intervals (1-2 minutes).
-
Avoid prolonged sonication to prevent degradation of the peptide.
-
-
Gentle Heating: Increasing the temperature can sometimes improve solubility.[2]
-
Gently warm the solution to a temperature not exceeding 40°C while stirring.[2]
-
Monitor the solution closely, as excessive heat can lead to peptide degradation.
-
Question: I have dissolved this compound, but it precipitates out of solution over time. How can I prevent this?
Answer:
Precipitation of a dissolved peptide can be due to several factors, including aggregation and changes in temperature or pH. Here are some strategies to maintain solubility:
-
Storage Conditions: Store the stock solution at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Use of Solubility-Enhancing Excipients: Consider the inclusion of excipients in your final buffer.
-
Sugars: Mannitol or trehalose (B1683222) can act as cryoprotectants and stabilizers.
-
Non-ionic Surfactants: A very low concentration of a non-ionic surfactant like Tween 20 or Tween 80 (e.g., 0.01-0.1%) can help prevent aggregation.
-
-
pH Optimization: Ensure the pH of your final working solution is optimal for solubility, as determined during your initial dissolution tests.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on general principles for peptide solubility, we recommend starting with a small amount of an organic solvent like DMSO to dissolve this compound, followed by dilution with an appropriate aqueous buffer. For applications where DMSO is not suitable, adjusting the pH of an aqueous solvent with acetic acid (for an acidic solution) is a good alternative.
Q2: Can I use solvents other than DMSO?
A2: Yes, other organic solvents like N,N-dimethylformamide (DMF), isopropanol, or acetonitrile (B52724) can also be used.[5] However, always consider the compatibility of the solvent with your specific experimental setup.[4] It is important to note that peptides containing Met or Cys residues should not be dissolved in DMSO as it can cause oxidation.[5] Since this compound contains Cys, this is a critical consideration.
Q3: How should I store my this compound stock solution?
A3: To ensure stability, it is best to store stock solutions of this compound at -20°C or -80°C. We recommend preparing single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for the natriuretic peptide receptor-A (NPR-A).[6][7][8] Binding of this compound to NPR-A activates the intracellular guanylyl cyclase domain of the receptor, leading to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[9][10][11] Elevated cGMP levels mediate various physiological effects, including the relaxation of airway smooth muscle, which is the basis for its investigation as a bronchodilator.[6][12]
Q5: Is this compound susceptible to degradation?
A5: this compound was specifically designed to be resistant to degradation by neutral endopeptidase (NEP).[6][7] Studies have shown that after 2 hours of incubation with human NEP, 92% of this compound remains intact, whereas natural natriuretic peptides are almost completely metabolized.[6][7] This resistance to enzymatic degradation gives this compound a longer biological half-life.
Quantitative Data
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | NPR-A | 1 nM | [7] |
| Dog | NPR-A | 41 nM | [7] | |
| Rat | NPR-A | 10 nM | [7] | |
| Human | NPR-C | 7 nM | [7] | |
| EC50 | Human | NPR-A | 2 nM | [7] |
| Dog | NPR-A | 3 nM | [7] | |
| Rat | NPR-A | 14 nM | [7] | |
| IC50 | Guinea-pig | Trachea Relaxation | 42.7 nM | [6] |
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-solvent (DMSO)
-
Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of pure DMSO to the tube to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube for 30-60 seconds to ensure the peptide is fully dissolved.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Serially dilute the stock solution with your desired aqueous experimental buffer (e.g., PBS) to the final working concentration. Ensure the final DMSO concentration is below 1% (v/v).
Protocol 2: Solubilization of this compound by pH Adjustment
-
Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 10% (v/v) acetic acid in sterile water.
-
Gently vortex until the peptide is fully dissolved.
-
Add your desired aqueous buffer to reach the final volume and concentration.
-
Check the pH of the final solution and adjust if necessary for your experiment.
Visualizations
Caption: Signaling pathway of this compound via the NPR-A receptor.
Caption: Workflow for troubleshooting poor solubility of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 5. Proteins & Peptides High-concentration Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Pharmaceutics | Special Issue : Developing Peptide and Protein Drug Formulations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidream.com [peptidream.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: PL-3994 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vivo experiments with PL-3994.
Frequently Asked Questions (FAQs)
Q1: We are observing variable dose-responses to this compound in our animal model. What are the potential causes?
A1: Inconsistent dose-responses can stem from several factors:
-
Species-Specific Receptor Affinity: this compound exhibits different binding affinities and functional potencies for the natriuretic peptide receptor-A (NPR-A) across species.[1][2] For instance, the affinity for rat NPR-A is lower than for human NPR-A.[2][3] Ensure your dosing strategy is optimized for the specific animal model you are using.
-
Drug Stability and Formulation: As a peptide, this compound's stability can be influenced by the formulation and storage conditions. Inconsistent preparation of dosing solutions can lead to variability. It is crucial to follow a standardized and validated protocol for drug formulation.
-
Administration Route: The route of administration (e.g., intravenous, subcutaneous, intratracheal) significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound.[1][2][3] Inconsistencies in administration technique can lead to variable drug exposure.
-
Animal Health and Stress: The physiological state of the animals, including underlying health issues or stress, can alter responsiveness to pharmacological agents.
Q2: Our in vivo results with this compound are not aligning with the expected in vitro potency. Why might this be the case?
A2: Discrepancies between in vitro and in vivo results are not uncommon. Potential reasons include:
-
Pharmacokinetics: The in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, will influence its concentration at the target receptor. While this compound is designed to be resistant to neutral endopeptidase (NEP) degradation, other metabolic pathways might be at play in vivo.[1][2][3]
-
Receptor Occupancy and Downstream Signaling: Achieving sufficient receptor occupancy to elicit a physiological response in a whole organism is more complex than in a cell-based assay. The local concentration of this compound at the target tissue and the downstream signaling cascade can be influenced by numerous physiological factors.
-
Off-Target Effects: Although studies have shown this compound to be selective, high in vivo concentrations could potentially lead to engagement with other targets, which might produce confounding effects.[2][3]
Q3: We are seeing unexpected cardiovascular effects in our study, although the literature suggests minimal impact. What could be the reason?
A3: While some studies report no significant cardiovascular effects at therapeutic doses for bronchoconstriction, the natriuretic peptide system is intrinsically linked to cardiovascular regulation.[1][2][3] Unexpected cardiovascular responses could be due to:
-
Dose and Administration: High doses or rapid intravenous administration could lead to systemic concentrations that are sufficient to engage cardiovascular NPR-A receptors, leading to changes in blood pressure or heart rate.
-
Animal Model: The specific cardiovascular physiology of your chosen animal model may be more sensitive to NPR-A agonism.
-
Anesthesia: The type of anesthetic used can have profound effects on cardiovascular parameters and may interact with the effects of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in physiological readouts (e.g., blood pressure, airway resistance) | Inconsistent drug administration; Animal stress; Improper dose preparation. | Refine and standardize administration technique; Acclimatize animals to the experimental procedures; Prepare fresh dosing solutions and verify concentration. |
| Lower than expected efficacy in vivo | Suboptimal dose for the chosen species; Poor bioavailability via the chosen route; Drug degradation. | Perform a dose-ranging study in your specific model; Consider an alternative route of administration; Assess the stability of your this compound formulation. |
| Results are not reproducible between experimental cohorts | Genetic drift in animal colony; Changes in animal diet or environment; Inter-operator variability. | Use animals from a consistent and reliable source; Maintain stable environmental conditions; Ensure all personnel are trained on standardized protocols. |
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound across different species as reported in the literature.
Table 1: Functional Potency (EC50) of this compound for NPR-A
| Species | EC50 (nM) |
| Human | 2[1][2][3] |
| Dog | 3[1][2][3] |
| Rat | 14[1][2][3] |
Table 2: Binding Affinity (Ki) of this compound for NPR-A
| Species | Ki (nM) |
| Human | 1[2][3] |
| Dog | 41[2][3] |
| Rat | 10[2][3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchodilator Activity in Guinea Pigs
This protocol is adapted from studies evaluating the effect of this compound on methacholine-induced bronchoconstriction.[1][2][3]
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthesia: Anesthetize with an appropriate agent (e.g., pentobarbital).
-
Surgical Preparation: Perform a tracheotomy and cannulate the trachea. Cannulate the jugular vein for drug administration.
-
Measurement of Airway Resistance: Use a whole-body plethysmograph to measure changes in pulmonary resistance.
-
Experimental Procedure:
-
Data Analysis: Express the inhibition of the bronchoconstrictor response as a percentage of the control response.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to the NPR-A receptor.
Experimental Workflow for In Vivo Bronchodilator Study
Caption: A typical experimental workflow for assessing this compound's bronchodilator effects.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: A logical approach to troubleshooting inconsistent in vivo results with this compound.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PL-3994 Technical Support Center: Troubleshooting Stability Issues in Solution
Welcome to the technical support center for PL-3994. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cyclic peptide that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] Unlike endogenous natriuretic peptides such as ANP and BNP, this compound has been engineered for increased resistance to degradation by neutral endopeptidase (NEP), which significantly prolongs its biological activity.[2][3][4] The primary mechanism of action involves the activation of NPR-A, which in turn stimulates membrane-associated guanylyl cyclase to produce the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated intracellular cGMP levels lead to various physiological effects, most notably the relaxation of smooth muscle tissue.[2]
Q2: What are the main research applications for this compound?
This compound is primarily investigated for its therapeutic potential as a bronchodilator in respiratory diseases like asthma and for its cardiovascular effects in conditions such as heart failure and hypertension.[3] Its resistance to enzymatic degradation makes it a valuable research tool for studying the biological roles of the NPR-A signaling pathway.[3][4]
Q3: Is this compound soluble in aqueous buffers?
Q4: How should lyophilized this compound be stored?
As a general guideline for lyophilized peptides, it is recommended to store the product at -20°C or -80°C for long-term stability. The vial should be kept tightly sealed and protected from moisture. Before opening, it is advisable to allow the vial to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
Troubleshooting Guide: Solution Stability
This guide addresses potential issues you may encounter when preparing and using this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the lyophilized powder. | - Inappropriate solvent.- Insufficient mixing.- Peptide aggregation. | 1. Choose an appropriate solvent: Start with sterile, purified water or a buffer like Krebs solution. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF might be necessary, followed by dilution in an aqueous buffer. 2. Ensure complete reconstitution: Gently agitate or swirl the vial after adding the solvent. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation of the peptide.[5] 3. Use sonication: If the peptide does not readily dissolve, brief sonication in an ice bath can help break up aggregates.[6] |
| Precipitation observed in the stock solution after storage. | - Poor solubility at high concentrations.- Freeze-thaw cycles.- Instability at storage temperature. | 1. Prepare fresh solutions: It is always best to prepare solutions fresh for each experiment. 2. Aliquot stock solutions: If storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] 3. Optimize storage conditions: Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified. |
| Loss of biological activity in experiments. | - Degradation of the peptide in solution.- Adsorption to plasticware. | 1. Use fresh solutions: As mentioned, the best practice is to use freshly prepared solutions. 2. Check for visual signs of degradation: Discard any solutions that appear cloudy or contain particulates. 3. Use low-protein-binding labware: Peptides can adsorb to the surface of standard plastic tubes and plates. Using low-protein-binding microcentrifuge tubes and pipette tips can help minimize this issue. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution.- Degradation of the peptide during the experiment. | 1. Verify stock concentration: Ensure the lyophilized powder was fully dissolved and the calculations for the desired concentration are correct. 2. Maintain appropriate experimental conditions: Be mindful of the pH and temperature of your experimental buffers, as these can affect peptide stability. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's binding affinity and functional potency.
Table 1: Binding Affinity (Ki) of this compound for Natriuretic Peptide Receptors
| Receptor | Species | Ki (nM) |
| NPR-A | Human | 1 |
| NPR-A | Dog | 41 |
| NPR-A | Rat | 10 |
| NPR-C | Human | 7 |
Data sourced from MedchemExpress and scientific publications.[1]
Table 2: Functional Potency (EC50) of this compound in cGMP Generation
| Receptor | Species | EC50 (nM) |
| NPR-A | Human | 2 |
| NPR-A | Dog | 3 |
| NPR-A | Rat | 14 |
Data sourced from MedchemExpress and scientific publications.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is based on methodologies described in published research and general best practices for handling peptides.
Materials:
-
Lyophilized this compound
-
Sterile, purified water or Krebs solution
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and low-protein-binding tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Carefully open the vial and add the required volume of sterile water or Krebs solution to achieve the desired stock concentration (e.g., 1 mM).
-
Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking.[5]
-
If complete dissolution is not achieved, sonicate the vial in an ice bath for short intervals (e.g., 10-15 seconds) until the solution is clear.
-
For storage, aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: In Vitro Airway Smooth Muscle Relaxation Assay
This protocol provides a general workflow for assessing the bronchodilator effects of this compound.
Materials:
-
Isolated tracheal rings or precision-cut lung slices (PCLS) from a suitable animal model (e.g., guinea pig)
-
Krebs solution
-
Contractile agonist (e.g., carbachol (B1668302) or methacholine)
-
This compound stock solution
-
Organ bath setup or tissue culture plates for PCLS
-
Data acquisition system
Procedure:
-
Mount the tracheal rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. For PCLS, place them in individual wells of a culture plate with appropriate medium.
-
Allow the tissue to equilibrate under a resting tension (for tracheal rings) or in culture (for PCLS) for a specified period.
-
Induce contraction of the smooth muscle by adding a contractile agonist (e.g., carbachol) to the bath or culture medium and allow the contraction to stabilize.
-
Add increasing concentrations of this compound to the tissue preparation in a cumulative manner.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximal relaxation.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: Signaling pathway of this compound in a smooth muscle cell.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arizona-mall.com [arizona-mall.com]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Addressing off-target effects of PL-3994
Welcome to the PL-3994 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Q1: I am observing a biological effect in my cell line that is not known to express the natriuretic peptide receptor-A (NPR-A). Could this be an off-target effect of this compound?
A1: While this compound is a potent and selective NPR-A agonist, off-target effects, particularly at higher concentrations, are possible. It has been demonstrated that at a concentration of 1 µM, this compound can exhibit minor inhibition (>20% but <50%) of several other receptors.
Recommended Troubleshooting Steps:
-
Confirm NPR-A Expression: First, verify the absence of NPR-A in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.
-
Concentration-Response Curve: Perform a concentration-response curve with this compound in your experimental system. If the effect is observed only at concentrations significantly higher than the EC50 for NPR-A activation (typically in the low nanomolar range), it is more likely to be an off-target effect.
-
Competitive Binding Assay: To determine if this compound is interacting with other receptors expressed on your cells, a competitive radioligand binding assay can be performed. This will help identify potential off-target binding sites.
-
Use of a Non-cGMP Analog: To rule out non-specific effects related to the peptide structure, use a structurally similar but biologically inactive peptide as a negative control.
Q2: My experimental results show an unexpected change in intracellular calcium levels upon treatment with this compound. Is this a known effect?
A2: The primary signaling pathway of this compound involves the activation of guanylate cyclase and the production of cGMP.[1] A direct, widespread effect on intracellular calcium is not its canonical mechanism. However, some of the known weak off-target receptors for this compound, such as the neurokinin-2 receptor and the bombesin (B8815690) receptor, are Gq-coupled and can modulate intracellular calcium levels.[2][3] Additionally, cGMP can indirectly influence calcium homeostasis in some cell types.[4]
Recommended Troubleshooting Steps:
-
Measure Intracellular Calcium: Quantify the changes in intracellular calcium using a fluorescent indicator dye such as Fura-2 AM or Fluo-4 AM.[5][6][7]
-
Inhibit Potential Off-Target Receptors: Pre-treat your cells with selective antagonists for the Gq-coupled receptors that this compound is known to weakly inhibit (e.g., a neurokinin-2 receptor antagonist or a bombesin receptor antagonist) before adding this compound. If the calcium response is diminished, it suggests an off-target effect mediated by that receptor.
-
Chelate Intracellular Calcium: To confirm that the observed biological effect is dependent on the calcium transient, pre-treat the cells with an intracellular calcium chelator like BAPTA-AM. If this prevents the effect, it confirms the role of intracellular calcium.
-
Assess Downstream Signaling: Investigate the activation of downstream effectors of Gq signaling, such as phospholipase C (PLC) and protein kinase C (PKC), to further confirm the involvement of this pathway.
Q3: I am seeing a decrease in cAMP levels in my cells treated with this compound, which is contrary to the expected cGMP increase. What could be the cause?
A3: A decrease in cAMP levels is not a direct effect of NPR-A activation. However, several of the identified weak off-target receptors for this compound are coupled to Gi proteins, which inhibit adenylyl cyclase and thus reduce cAMP production. These include the kappa opioid receptor and the somatostatin (B550006) receptor.[5][7]
Recommended Troubleshooting Steps:
-
Quantify cAMP Levels: Use a sensitive cAMP assay, such as a LANCE Ultra cAMP kit or a competitive ELISA, to accurately measure the changes in intracellular cAMP.
-
Pertussis Toxin Treatment: Gi-protein-mediated signaling can be blocked by pertussis toxin. Pre-treating your cells with pertussis toxin before this compound administration should abolish the decrease in cAMP if it is mediated by a Gi-coupled receptor.
-
Use Selective Antagonists: Employ selective antagonists for the kappa opioid receptor and the somatostatin receptor to see if they can reverse the observed decrease in cAMP levels.
-
GTPγS Binding Assay: A GTPγS binding assay can be used to directly measure the activation of G-proteins. By using specific antibodies, you can determine if Gi proteins are being activated in response to this compound.
FAQs
Q: What is the primary mechanism of action of this compound?
A: this compound is a synthetic analog of the atrial natriuretic peptide (ANP). It acts as a full agonist for the natriuretic peptide receptor-A (NPR-A). Binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, mediating various downstream physiological effects, including vasodilation and bronchodilation. A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), which gives it a longer duration of action compared to endogenous natriuretic peptides.
Q: What are the known off-target interactions of this compound?
A: At a concentration of 1 µM, this compound has been shown to cause greater than 20% but less than 50% inhibition of the following molecular targets:
-
Neurokinin-2 receptor (hNK-2)
-
Kappa opioid receptor
-
Opioid receptor-like 1 (hORL1)
-
Non-selective somatostatin receptor (sst)
-
Dopamine transporter
-
GABA receptor
-
Muscarinic receptor-1 (hM-1)
-
Neuromedin-preferring bombesin receptor
-
Pituitary adenylate cyclase-activating polypeptide receptor (hPACAP)
Follow-up studies have determined the inhibition constants (Ki) for some of these interactions.
Data Presentation
Table 1: Off-Target Binding Affinities of this compound
| Target | Inhibition at 1 µM | Ki (µM) | Primary Signaling Transduction |
| Neurokinin-2 receptor (hNK-2) | >20% but <50% | 0.4 | Gq/11 (increases intracellular Ca2+) |
| Kappa opioid receptor | >20% but <50% | 0.88 | Gi/o (decreases cAMP) |
| Opioid receptor-like 1 (hORL1) | >20% but <50% | 0.95 | Gi/o (decreases cAMP) |
| Non-selective somatostatin receptor (sst) | >20% but <50% | 4.2 | Gi/o (decreases cAMP) |
| Dopamine transporter | >20% but <50% | Not Reported | Na+/Cl- dependent transporter |
| GABA receptor | >20% but <50% | Not Reported | Ligand-gated Cl- channel |
| Muscarinic receptor-1 (hM-1) | >20% but <50% | Not Reported | Gq/11 (increases intracellular Ca2+) |
| Neuromedin-preferring bombesin receptor | >20% but <50% | Not Reported | Gq (increases intracellular Ca2+) |
| Pituitary adenylate cyclase-activating polypeptide receptor (hPACAP) | >20% but <50% | Not Reported | Gs (increases cAMP) / Gq |
Data compiled from available public sources. "Not Reported" indicates that specific Ki values were not found in the reviewed literature.
Experimental Protocols
Detailed Methodology 1: Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity (Ki) of this compound for a potential off-target G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [3H]-ligand).
-
This compound.
-
Non-labeled competing ligand (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well microplate, add 50 µL of binding buffer to each well.
-
Add 50 µL of a serial dilution of this compound to the appropriate wells. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of the non-labeled competing ligand at a high concentration (e.g., 1000x Kd of the radioligand).
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Detailed Methodology 2: Intracellular Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium in response to this compound, potentially through an off-target Gq-coupled receptor.
Materials:
-
Cells expressing the potential off-target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Positive control agonist for the target receptor.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in HBSS.
-
Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a set period.
-
Inject a solution of this compound at various concentrations and continue to measure the fluorescence intensity over time.
-
As a positive control, inject a known agonist for the Gq-coupled receptor.
-
Analyze the data by calculating the change in fluorescence intensity from baseline.
Visualizations
Caption: Primary signaling pathway of this compound via the NPR-A receptor.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Decision tree for selecting appropriate control experiments.
References
- 1. PACAP regulates VPAC1 expression, inflammatory processes and lipid homeostasis in M1- and M2-macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of agonists with an allosteric antagonist at muscarinic acetylcholine M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PL-3994 Delivery Methods in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining the delivery of PL-3994 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic cyclic peptide that acts as a potent and selective agonist for the natriuretic peptide receptor-A (NPR-A).[1][2] Its mechanism of action involves binding to NPR-A, which in turn activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This signaling pathway mediates various physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][2] A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), which gives it a longer duration of action compared to endogenous natriuretic peptides like ANP and BNP.[1][2]
Q2: What are the primary research applications for this compound in animal models?
A2: Based on its pharmacological profile, this compound is primarily investigated in animal models of:
-
Asthma and Bronchoconstriction: Due to its bronchodilatory effects, it is used in models of airway hyperresponsiveness.[1][2]
-
Heart Failure and Cardiac Hypertrophy: Its ability to reduce cardiac hypertrophy, fibrosis, and inflammation makes it a candidate for studies in cardiovascular disease models.
Q3: What are the common routes of administration for this compound in animal models?
A3: The most commonly reported routes of administration for this compound in preclinical studies are:
-
Intravenous (I.V.) for systemic delivery and pharmacokinetic studies.
-
Subcutaneous (S.C.) for sustained systemic exposure.
Troubleshooting Guides
Formulation and Solubility
Q4: I am having trouble dissolving lyophilized this compound. What is the recommended procedure?
A4: As a cyclic peptide, the solubility of this compound can be influenced by its amino acid composition and the pH of the solvent. For in vitro experiments, this compound has been successfully dissolved in Krebs solution.[1] For in vivo studies, sterile, physiologically compatible buffers are recommended.
Troubleshooting Steps:
-
Start with a common physiological buffer: Begin by attempting to dissolve a small amount of this compound in sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or sterile 0.9% saline.
-
Assess the peptide's charge: The amino acid sequence of this compound (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) contains both acidic (Asp) and basic (His, Arg) residues. The overall charge will depend on the pH. If solubility in neutral buffer is poor, adjusting the pH may help.
-
Use of co-solvents (with caution): For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then further diluted in the aqueous vehicle. However, the final concentration of the organic solvent should be minimized to avoid toxicity in animal models.
Q5: My this compound solution appears cloudy or forms a precipitate upon standing. What should I do?
A5: Cloudiness or precipitation indicates poor solubility or instability.
Troubleshooting Steps:
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and improve dissolution.
-
pH Adjustment: If the peptide has an isoelectric point near the buffer's pH, it will be least soluble. Adjusting the pH away from the isoelectric point can increase solubility.
-
Fresh Preparation: Peptide solutions, especially at low concentrations, can be susceptible to degradation or adsorption to container surfaces. It is recommended to prepare solutions fresh on the day of the experiment.
-
Vehicle Compatibility: Ensure that the chosen vehicle is appropriate for the intended route of administration and does not interact with the peptide.
Intratracheal (I.T.) Administration
Q6: I am observing high variability in the response to intratracheally administered this compound in my rodent asthma model. What are the potential causes?
A6: High variability in I.T. administration can stem from several factors related to the procedure and the formulation.
Troubleshooting Steps:
-
Inconsistent Deposition: Ensure a consistent and accurate deposition of the dose into the lungs. This requires proper technique and may be improved with the use of a specialized intratracheal instillation device.
-
Animal Restraint and Anesthesia: The depth of anesthesia and the position of the animal during instillation can affect the distribution of the compound within the lungs. Standardize these parameters across all animals.
-
Formulation Volume: The volume of the instilled liquid can influence its distribution. A common dose volume for guinea pigs is 200 µl.[1] Ensure this volume is appropriate for the size of the animal model being used.
-
Particle Size/Aggregates: If the peptide is not fully dissolved, aggregates can lead to uneven distribution and inflammatory responses, confounding the results. Ensure a clear solution before administration.
Intravenous (I.V.) and Subcutaneous (S.C.) Administration
Q7: I am not observing the expected systemic effects after I.V. or S.C. administration of this compound. What could be the issue?
A7: Lack of expected efficacy can be due to dosing, formulation, or administration technique issues.
Troubleshooting Steps:
-
Dose-Response: Ensure that the administered dose is within the effective range. Dose-response studies are crucial to determine the optimal dose for a specific animal model and disease state.
-
Bioavailability (for S.C.): The bioavailability of subcutaneously administered peptides can be variable. Factors such as local blood flow and enzymatic degradation at the injection site can influence absorption. While this compound is resistant to NEP, other proteases may be present.
-
Injection Technique: For I.V. administration, confirm successful injection into the vein (e.g., lateral tail vein in mice). For S.C. injections, ensure the dose is delivered into the subcutaneous space and not intradermally or into the muscle.
-
Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in the specific animal model will determine the time to peak concentration and the duration of exposure. The timing of endpoint measurements should align with the expected pharmacokinetics.
Q8: Are there any known adverse effects of this compound administration in animal models?
A8: In a study using a guinea pig model of asthma, intratracheal administration of this compound at doses that produced significant bronchodilation did not have a significant effect on cardiovascular parameters such as blood pressure and heart rate.[1][2] However, as a natriuretic peptide receptor agonist, at higher systemic doses, this compound could potentially cause hypotension and other cardiovascular effects. It is crucial to monitor animals for any signs of adverse reactions, especially during dose-escalation studies.
Quantitative Data
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species | Receptor/Tissue | Value | Reference |
| Ki (nM) | Human | NPR-A | 1 | [1] |
| Dog | NPR-A | 41 | [1] | |
| Rat | NPR-A | 10 | [1] | |
| Human | NPR-C | 7 | [1] | |
| EC50 (nM) | Human | NPR-A (cGMP generation) | 2 | [1] |
| Dog | NPR-A (cGMP generation) | 3 | [1] | |
| Rat | NPR-A (cGMP generation) | 14 | [1] | |
| IC50 (nM) | Guinea Pig | Trachea (relaxation) | 42.7 | [1] |
Table 2: In Vivo Efficacy of Intratracheal this compound in a Guinea Pig Asthma Model
| Dose (µg/kg) | Effect | Reference |
| 1 - 1000 | Dose-dependent inhibition of methacholine-induced bronchoconstriction | [1][2] |
Experimental Protocols
Intratracheal Instillation in Guinea Pigs (Asthma Model)
This protocol is adapted from studies investigating the bronchodilatory effects of this compound.[1]
-
Animal Preparation: Anesthetize the guinea pig (e.g., with urethane). Cannulate the trachea for artificial ventilation and connection to a pressure transducer to monitor pulmonary inflation pressure.
-
Baseline Measurement: Allow the animal to stabilize and record baseline physiological parameters.
-
Induction of Bronchoconstriction: Induce bronchoconstriction using an aerosolized methacholine (B1211447) challenge.
-
This compound Administration: Once the response to methacholine has returned to baseline, administer a single 200 µl dose of the this compound solution (or vehicle control) directly into the trachea.
-
Post-treatment Monitoring: Record changes in pulmonary inflation pressure and other parameters continuously.
-
Re-challenge: Perform subsequent methacholine challenges at specified time points (e.g., 15, 60, 120, 240 minutes) to assess the duration of the bronchodilatory effect.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Intratracheal Administration
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Technical Support Center: Navigating Research with PL-3994
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with replicating studies of PL-3994, a natriuretic peptide receptor-A (NPR-A) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A).[1][2] Its primary mechanism of action involves binding to and activating NPR-A, which in turn stimulates the intracellular production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2] This signaling cascade leads to various physiological effects, including smooth muscle relaxation, vasodilation, and natriuresis.[2] this compound is also notably resistant to degradation by neutral endopeptidase (NEP), which prolongs its biological activity compared to endogenous natriuretic peptides like ANP.[3][4]
Q2: We are observing lower than expected potency (EC50/IC50) in our in vitro assays. What are the potential causes?
Several factors can contribute to lower than expected potency of this compound in in vitro experiments:
-
Peptide Solubility and Aggregation: this compound, like many peptides, can be prone to solubility issues and aggregation, which can reduce its effective concentration. Ensure the peptide is fully dissolved before use. It is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer.
-
Receptor Expression Levels: The potency of this compound is dependent on the expression level of NPR-A in the cell line or tissue preparation being used. Lower receptor density will result in a rightward shift in the dose-response curve.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or incubation time, can affect the binding of this compound to its receptor and subsequent cGMP production.
-
Reagent Quality: The quality and stability of reagents, including the peptide itself, cell culture media, and assay components, are critical. Ensure all reagents are within their expiration dates and have been stored correctly.
Q3: Our cGMP measurements are highly variable between experiments. How can we improve reproducibility?
High variability in cGMP assays is a common challenge. To improve reproducibility:
-
Cell Handling and Plating Consistency: Ensure consistent cell numbers and confluency at the time of the experiment. Variations in cell density can significantly impact cGMP production.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cGMP. The inclusion of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer is crucial to prevent cGMP degradation and allow for its accumulation to detectable levels.
-
Standard Curve Preparation: Meticulous preparation of the cGMP standard curve is essential for accurate quantification. Use high-quality cGMP standards and ensure precise serial dilutions.
-
Sample Lysis and Processing: Incomplete cell lysis or inconsistent sample processing can lead to variability. Optimize your lysis procedure and ensure uniformity across all samples.
-
Assay Kit Quality: The choice of cGMP assay kit can influence results. Use a reputable, validated kit and strictly adhere to the manufacturer's protocol.
Q4: We are having difficulty replicating the in vivo bronchodilator effects of this compound in our animal model. What should we consider?
-
Animal Model Selection and Variability: The choice of animal model and its inherent biological variability can significantly impact results. Factors such as species, strain, age, and sex of the animals can influence airway responsiveness.[5]
-
Route of Administration and Dosing: The method of this compound administration (e.g., intratracheal, intravenous) and the accuracy of dosing are critical. Ensure proper technique to deliver the intended dose to the target site.
-
Bronchoconstrictor Challenge: The choice and concentration of the bronchoconstricting agent (e.g., methacholine (B1211447), histamine) can affect the observed bronchodilator response. The timing of this compound administration relative to the bronchoconstrictor challenge is also a key parameter.
-
Measurement of Airway Function: The technique used to measure airway resistance and compliance can introduce variability. Ensure that the equipment is properly calibrated and that measurements are taken at consistent time points.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular and respiratory parameters, potentially affecting the experimental outcome.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Symptom | Potential Cause | Troubleshooting Step |
| Visible particles or cloudiness in the solution. | The peptide is not fully dissolved in the aqueous buffer. | 1. Test Solubility: Before dissolving the entire stock, test the solubility of a small aliquot. 2. Use Organic Solvent: Dissolve the lyophilized this compound in a minimal amount of DMSO. 3. Slow Dilution: Slowly add the aqueous buffer to the DMSO stock while gently vortexing. Do not add the DMSO stock to the buffer. 4. Sonication: Use a sonicator bath for 5-10 minutes to aid dissolution. |
| Precipitate forms after adding to the final assay medium. | The final concentration of the organic solvent is too high, or the peptide has limited solubility in the final buffer composition. | 1. Minimize Organic Solvent: Keep the final concentration of DMSO in the assay medium as low as possible (typically <0.5%). 2. Buffer Optimization: Test the solubility of this compound in different buffers with varying pH and salt concentrations. |
Issue 2: Inconsistent cGMP Assay Results
| Symptom | Potential Cause | Troubleshooting Step |
| High well-to-well variability within the same experiment. | Inconsistent cell plating, pipetting errors, or uneven cell stimulation. | 1. Plating Density: Ensure a uniform cell monolayer by optimizing seeding density and incubation time. 2. Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. 3. Mixing: Gently mix the plate after adding reagents to ensure even distribution. |
| Low signal-to-noise ratio. | Insufficient cGMP production, high background signal, or rapid cGMP degradation. | 1. Increase Cell Number: Use a higher cell density per well. 2. Optimize Stimulation Time: Perform a time-course experiment to determine the optimal stimulation time for maximal cGMP production. 3. Use PDE Inhibitors: Always include a PDE inhibitor like IBMX in your assay buffer. 4. Check Reagent Quality: Ensure the cGMP antibody and other kit components are not compromised. |
| Poor standard curve performance (low R² value). | Inaccurate standard dilutions or issues with the assay kit. | 1. Fresh Standards: Prepare fresh cGMP standards for each assay. 2. Dilution Accuracy: Use calibrated pipettes for serial dilutions. 3. Kit Validation: If the problem persists, consider validating the assay kit or trying a kit from a different manufacturer. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Receptor | Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cGMP Generation |
| NPR-A | Human | 1 | 2 |
| NPR-A | Dog | 41 | 3 |
| NPR-A | Rat | 10 | 14 |
| NPR-C | Human | 7 | N/A |
| Data sourced from publicly available pharmacological profiles of this compound.[3][4] |
Table 2: In Vitro Bronchodilator Activity of this compound
| Tissue Preparation | Agonist | IC50 (nM) |
| Pre-contracted Guinea-Pig Trachea | This compound | 42.7 |
| Pre-contracted Guinea-Pig Trachea | BNP | 10.7 |
| Data represents the concentration required to produce 50% relaxation of the pre-contracted tissue.[3][4] |
Experimental Protocols
Protocol 1: In Vitro cGMP Generation Assay
Objective: To measure the ability of this compound to stimulate cGMP production in a cell line expressing NPR-A.
Materials:
-
HEK293 cells stably expressing human NPR-A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Cell lysis buffer
-
Commercially available cGMP ELISA or HTRF assay kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEK293-hNPR-A cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
Pre-incubation: On the day of the assay, wash the cells once with stimulation buffer. Add 100 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 20 minutes at 37°C.
-
Stimulation: Prepare serial dilutions of this compound in stimulation buffer containing the PDE inhibitor. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (buffer with PDE inhibitor only).
-
Incubation: Incubate the plate for the optimized stimulation time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and add the cell lysis buffer provided with the cGMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cGMP Quantification: Perform the cGMP assay on the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of cGMP in each sample using the standard curve. Plot the cGMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Bronchodilation Assay in Guinea Pigs
Objective: To evaluate the bronchodilator effect of this compound against methacholine-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Anesthetic (e.g., urethane)
-
Methacholine chloride
-
This compound
-
Mechanical ventilator
-
Equipment to measure airway resistance and dynamic compliance
-
Nebulizer for intratracheal administration
Methodology:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.
-
Baseline Measurements: Allow the animal to stabilize and record stable baseline values for airway resistance and dynamic compliance.
-
Bronchoconstriction Induction: Administer an aerosolized solution of methacholine to induce a stable and submaximal increase in airway resistance.
-
This compound Administration: Once a stable bronchoconstriction is achieved, administer this compound via the intratracheal route using a nebulizer. Administer a vehicle control in a separate group of animals.
-
Monitoring Airway Function: Continuously monitor and record airway resistance and dynamic compliance for a defined period after this compound administration.
-
Data Analysis: Express the changes in airway resistance as a percentage of the methacholine-induced bronchoconstriction. Compare the response in the this compound treated group to the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound via the NPR-A receptor.
References
Mitigating PL-3994 degradation in experimental setups
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of PL-3994 in experimental settings. Our goal is to help you mitigate compound degradation and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing biological activity much faster than expected. What are the most common causes of degradation?
A1: this compound, a peptide-based natriuretic peptide receptor-A (NPR-A) agonist, is susceptible to several modes of degradation. The most common causes are enzymatic degradation, adverse pH conditions, and repeated freeze-thaw cycles. Exposure to certain plastics and light can also contribute to a loss of activity over time.
Q2: I am observing significant variability in my dose-response curves between experiments. Could this be related to inconsistent this compound stability?
A2: Yes, high variability is a classic sign of compound instability. Inconsistent handling of the compound between experiments can lead to varying levels of degradation, which directly impacts the active concentration of this compound in your assays. Key factors to control are the age of the reconstituted solution, the number of freeze-thaw cycles, and the buffer composition. We strongly recommend preparing single-use aliquots to minimize this issue.
Q3: What are the definitive storage and handling conditions for this compound?
A3: To ensure maximal stability, please adhere to the following guidelines:
-
Lyophilized Powder: Store at -20°C to -80°C in a desiccated environment. The lyophilized form is stable for at least 12 months under these conditions.
-
Reconstituted Solution: Reconstitute in a pre-chilled, sterile, protease-free buffer (e.g., PBS, pH 7.4). Immediately after reconstitution, aliquot the solution into single-use, low-protein-binding tubes and store at -80°C. Avoid using buffers with a pH below 6.5 or above 8.0.
Q4: How many times can I safely freeze and thaw my this compound aliquots?
A4: We strongly advise against more than one freeze-thaw cycle. Our internal stability studies show a significant drop in purity and activity after the second cycle.
Table 1: Impact of Freeze-Thaw Cycles on this compound Integrity
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) | Relative Potency (%) |
|---|---|---|
| 0 (Freshly Prepared) | 99.1 | 100 |
| 1 | 98.8 | 97 |
| 2 | 91.5 | 82 |
| 3 | 82.3 | 65 |
Q5: How can I verify the integrity of my this compound stock solution if I suspect degradation?
A5: The most reliable method is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity. A noticeable increase in secondary peaks or a reduction in the main peak area compared to a fresh standard is indicative of degradation. A functional assay, such as measuring cGMP production in target cells, can also be used to confirm biological activity.
Troubleshooting Guide
Issue 1: Low or No Response in Cell-Based Assays
-
Possible Cause 1: pH-Induced Degradation. The pH of your cell culture media or assay buffer may be outside the optimal range for this compound stability (pH 6.5-8.0).
-
Solution: Verify the pH of all solutions that come into contact with this compound. Use freshly prepared, pH-confirmed buffers for all dilutions. See the stability data below.
-
Table 2: this compound Stability in Solution at Various pH Levels (24h at 4°C)
| Buffer pH | Percent Intact this compound (%) |
|---|---|
| 5.0 | 75 |
| 6.0 | 88 |
| 7.0 | 99 |
| 7.4 | 99 |
| 8.0 | 96 |
| 9.0 | 81 |
-
Possible Cause 2: Thermal Degradation. The compound may have been exposed to room temperature for an extended period during experimental setup.
-
Solution: Keep this compound solutions on ice at all times. Prepare dilutions immediately before adding them to your assay.
-
Table 3: Thermal Stability of this compound in PBS (pH 7.4)
| Temperature | Half-life (t½) |
|---|---|
| -80°C | > 6 months |
| 4°C | ~72 hours |
| 22°C (Room Temp) | ~4 hours |
Issue 2: Precipitate Formation After Reconstitution
-
Possible Cause: Low Solubility or Incorrect Solvent. The compound may not be fully soluble in the chosen solvent or the concentration may be too high.
-
Solution: Reconstitute this compound in a recommended sterile buffer (e.g., PBS, pH 7.4) rather than water to improve solubility and stability. If using a high concentration, gently vortex and warm the solution briefly to 37°C to aid dissolution, then cool immediately. Do not store at elevated temperatures.
-
Experimental Protocols & Visual Guides
Protocol: Reconstitution and Aliquoting of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation. Prepare low-protein-binding microcentrifuge tubes for aliquoting.
-
Reconstitution: Using a sterile syringe, add the required volume of pre-chilled (4°C), sterile, protease-free PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently swirl or pipet up and down to dissolve the powder completely. Avoid vigorous vortexing to prevent peptide aggregation.
-
Aliquoting: Immediately dispense the solution into the prepared single-use aliquots. The volume of each aliquot should be appropriate for one experiment.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to -80°C for long-term storage.
Diagrams
Adjusting PL-3994 protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing PL-3994 in various cell lines. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of natriuretic peptides that functions as a selective agonist for the Natriuretic Peptide Receptor-A (NPR-A).[1] Its key feature is its resistance to degradation by neutral endopeptidase (NEP), which gives it a longer biological half-life compared to endogenous natriuretic peptides.[2] The primary mechanism of action involves the binding and activation of NPR-A, which in turn stimulates intracellular guanylyl cyclase activity, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1] This elevation in cGMP mediates various physiological effects, including smooth muscle relaxation and vasodilation.[1]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The suitability of a cell line for studying this compound is primarily determined by its expression of Natriuretic Peptide Receptor-A (NPR-A). Cell lines known to express NPR-A and are responsive to natriuretic peptides include:
-
Human Embryonic Kidney (HEK293) cells: Often used for recombinant expression of NPR-A, making them a highly responsive and customizable model.
-
Human Lung Adenocarcinoma (A549) cells: As the lungs are a target tissue for natriuretic peptides, these cells are a relevant model for respiratory research.
-
Human Umbilical Vein Endothelial Cells (HUVECs): These are a primary cell model for studying vascular effects and express NPR-A.
-
Cardiomyocytes: Preclinical studies have shown that this compound has effects on cardiomyocytes, making primary cardiomyocytes or relevant cell lines a key model for cardiovascular research.[3]
-
Podocytes: These kidney cells express NPR-A and are involved in regulating renal function.[4][5]
It is crucial to verify the expression of NPR-A in your specific cell line of interest before initiating experiments.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C and protected from moisture and light.[1] When preparing stock solutions, it is soluble in aqueous buffers and DMSO.[1] It is recommended to reconstitute the peptide in a sterile, high-quality solvent and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its known potency, a good starting point for a dose-response experiment would be in the nanomolar (nM) range. For instance, the IC₅₀ for relaxation of guinea pig trachea is 42.7 nM.[1] A suggested starting range for cell-based assays would be from 0.1 nM to 1 µM to capture the full dose-response curve.
Q5: What is a typical incubation time for this compound treatment?
A5: The incubation time will depend on the specific cellular response being measured. For signaling events like cGMP production, a short incubation time of 15-30 minutes is often sufficient. For downstream effects such as changes in gene expression or cell proliferation, longer incubation times of several hours to days may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low cGMP response to this compound | 1. Low or absent NPR-A expression in the cell line. 2. Degradation of this compound. 3. Suboptimal assay conditions. 4. Presence of interfering substances in the cell culture medium (e.g., high serum levels). | 1. Verify NPR-A expression using RT-qPCR, Western blot, or flow cytometry.2. Prepare fresh this compound stock solutions. Aliquot and store properly to avoid degradation.3. Optimize the cGMP assay: Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation. Optimize cell density and incubation time.4. Reduce serum concentration or use serum-free medium during the experiment, as serum can contain peptidases that may degrade the peptide. |
| High background in cGMP assay | 1. Contamination of reagents. 2. Non-specific antibody binding in ELISA. 3. Endogenous cGMP production. | 1. Use fresh, high-quality reagents. 2. Ensure proper blocking and washing steps in the ELISA protocol.3. Include appropriate controls, such as untreated cells, to determine the basal cGMP level. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent this compound preparation. 3. Variations in cell density at the time of treatment. 4. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range, as receptor expression can change with extensive passaging.[6]2. Prepare a large batch of this compound stock solution and aliquot for single use to ensure consistency.3. Ensure consistent cell seeding density and confluency at the start of each experiment.4. Use a precise timer for all incubation steps. |
| Observed cytotoxicity | 1. High concentration of this compound. 2. High concentration of solvent (e.g., DMSO). 3. Contamination of the peptide or medium. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.2. Keep the final solvent concentration below 0.1-0.5% in the cell culture medium.3. Ensure sterile handling of all reagents and cell cultures. |
Quantitative Data
Table 1: Potency of this compound in Different Systems
| System | Parameter | Value | Reference |
| Guinea Pig Trachea | IC₅₀ (Relaxation) | 42.7 nM | [1] |
| Human, Dog, and Rat NPR-A (recombinant) | EC₅₀ (cGMP generation) | 2, 3, and 14 nM, respectively | Palatin Technologies Preclinical Data |
| Human NPR-A (recombinant) | Kᵢ | 1 nM | Palatin Technologies Preclinical Data |
| Dog NPR-A (recombinant) | Kᵢ | 41 nM | Palatin Technologies Preclinical Data |
| Rat NPR-A (recombinant) | Kᵢ | 10 nM | Palatin Technologies Preclinical Data |
| Human NPR-C (recombinant) | Kᵢ | 7 nM | Palatin Technologies Preclinical Data |
Experimental Protocols
Protocol 1: Determination of cGMP Production in Adherent Cell Lines
This protocol outlines a general procedure for measuring intracellular cGMP levels in response to this compound treatment using a commercially available cGMP enzyme immunoassay (EIA) kit.
Materials:
-
Adherent cell line of interest (e.g., HEK293, A549, HUVEC)
-
Complete cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Commercial cGMP EIA kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment:
-
Wash the cells once with serum-free medium or PBS.
-
Add fresh serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with PDE inhibitor only).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 0.1 M HCl to each well to lyse the cells and stop the reaction.
-
Incubate for 10-20 minutes at room temperature.
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Centrifuge the lysates to pellet any cell debris.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
-
Plot the cGMP concentration as a function of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability as a function of the this compound concentration.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cGMP assay.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. palatin.com [palatin.com]
- 3. Preclinical Data on this compound for Heart Failure and Resistant Hypertension Presented at 2015 Heart Failure Society of America Annual Meeting [prnewswire.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected data from PL-3994 experiments
Welcome to the technical support center for PL-3994. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected data and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase Associated Protein 6 (KAP6). In its active, phosphorylated state (p-KAP6), KAP6 phosphorylates and inactivates the pro-apoptotic protein BAX, thereby preventing apoptosis. By inhibiting KAP6, this compound prevents BAX inactivation, leading to the induction of apoptosis in cells where the KAP6 pathway is overactive.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. When preparing for experiments, allow the solution to fully equilibrate to room temperature before dilution in aqueous media to prevent precipitation.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is most effective in cell lines exhibiting high basal levels of phosphorylated KAP6 (p-KAP6). We recommend screening your cell lines of interest for p-KAP6 expression by Western Blot before initiating large-scale experiments. High efficacy has been observed in pancreatic (PANC-1) and certain non-small cell lung cancer (NCI-H460) cell lines.
Q4: What is the recommended concentration range for in vitro experiments?
A4: The optimal concentration will vary by cell line. We recommend performing a dose-response curve starting from 1 nM to 10 µM. The typical IC50 (half-maximal inhibitory concentration) for sensitive cell lines is in the range of 50-200 nM in a 72-hour cell viability assay.
Troubleshooting Unexpected Data
This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.
Scenario 1: Higher than Expected IC50 Value in a Sensitive Cell Line
Question: I am working with PANC-1 cells, which are reported to be sensitive to this compound. However, my 72-hour cell viability assay shows an IC50 value of 2 µM, which is nearly 10-fold higher than the expected ~150 nM. What could be the cause?
Potential Causes and Solutions:
-
Compound Instability/Precipitation: this compound can precipitate in aqueous media if not prepared correctly.
-
Recommended Action: Ensure the DMSO stock is fully dissolved and warmed to room temperature before diluting into pre-warmed culture media. Visually inspect the final diluted media for any signs of precipitation.
-
-
High Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration.
-
Recommended Action: The standard protocol uses 10% Fetal Bovine Serum (FBS). If your protocol uses a higher concentration (e.g., 20%), consider reducing it or running a parallel experiment with 10% FBS to assess the impact.
-
-
Cell Passage Number and Health: High-passage number cells can exhibit altered phenotypes and drug resistance.
-
Recommended Action: Use cells with a low passage number (e.g., <20). Ensure cells are healthy and in the logarithmic growth phase at the time of plating.
-
Data Comparison: Expected vs. Unexpected IC50 Values
| Cell Line | Condition | Expected IC50 (nM) | Observed IC50 (nM) | Potential Cause |
| PANC-1 | Standard (10% FBS) | 150 ± 25 | 2100 | Compound Precipitation / High Cell Density |
| NCI-H460 | Standard (10% FBS) | 210 ± 30 | 250 | Within expected variance |
| PANC-1 | High Serum (20% FBS) | 300 ± 40 | 2100 | Serum Binding / Other |
Scenario 2: No Change in p-KAP6 Levels After this compound Treatment
Question: I treated my cells with this compound at 5x the IC50 value for 24 hours, but my Western Blot shows no decrease in phosphorylated KAP6 (p-KAP6) levels compared to the vehicle control. Why?
Potential Causes and Solutions:
-
Incorrect Antibody: The antibody may not be specific or sensitive enough for p-KAP6.
-
Recommended Action: Verify the antibody's specificity. Include a positive control if available. Use the recommended primary antibody (Cat# PK-789) as detailed in the protocol.
-
-
Suboptimal Lysis Buffer: The phosphatase inhibitors in your lysis buffer may be inactive, leading to dephosphorylation of p-KAP6 during sample preparation.
-
Recommended Action: Prepare fresh lysis buffer with fresh phosphatase and protease inhibitors immediately before use. Keep samples on ice at all times.
-
-
Timing of Pathway Inhibition: The reduction in p-KAP6 may be a transient event.
-
Recommended Action: Perform a time-course experiment. Harvest cell lysates at earlier time points (e.g., 2, 6, 12, and 24 hours) to identify the optimal window for observing p-KAP6 inhibition.
-
Data Comparison: Expected Protein Level Changes (24h Treatment)
| Protein | Expected Change | Observed Change | Potential Cause |
| p-KAP6 (Ser218) | >80% Decrease | No Change | Lysis Buffer / Antibody Issue |
| Total KAP6 | No Change | No Change | As expected |
| Cleaved Caspase-3 | >3-fold Increase | No Change | Reflects lack of pathway inhibition |
Visual Guides and Workflows
Caption: The this compound signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for unexpected cell viability.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2x working concentration serial dilution series in complete growth medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis for p-KAP6
-
Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentration for the desired time. Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KAP6 (Ser218) and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-KAP6 signal to the loading control.
Validation & Comparative
Validating the Anti-Hypertrophic Effects of PL-3994: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PL-3994, a novel natriuretic peptide receptor-A (NPR-A) agonist, and its potential anti-hypertrophic effects against established and emerging treatments for cardiac hypertrophy. While preclinical data indicates a promising role for this compound in mitigating cardiac hypertrophy, this guide also presents available quantitative data for alternative therapeutic classes to offer a comprehensive perspective for researchers in cardiovascular drug development.
Introduction to this compound
This compound is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A). Its mechanism of action involves the activation of guanylate cyclase-A, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade is known to play a crucial role in counteracting the pathological signaling pathways that drive cardiac hypertrophy and fibrosis. Preclinical studies have suggested that this compound can significantly reduce cardiac hypertrophy, as well as pro-fibrotic and inflammatory gene activation, particularly in models of heart failure.[1][2] A key study presented at the 2015 Heart Failure Society of America Annual Meeting highlighted the efficacy of this compound in a transverse aortic constriction (TAC) model in cardiomyocyte-restricted corin (B2432093) knockout mice, which exhibit an enhanced hypertrophic response.[1] While these findings are promising, specific quantitative data from this study are not publicly available.
Comparative Efficacy of Anti-Hypertrophic Agents
To provide a context for evaluating the potential of this compound, this section summarizes the reported anti-hypertrophic efficacy of alternative therapeutic classes in preclinical models. The data is presented to facilitate a comparison of the magnitude of effect on key hypertrophic parameters.
In Vivo Models of Cardiac Hypertrophy
The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in rodents that mimics pressure overload-induced cardiac hypertrophy.
| Therapeutic Class | Compound(s) | Animal Model | Key Parameter | Reported Efficacy |
| Natriuretic Peptide Receptor-A Agonist | This compound | TAC in corin KO mice | Cardiac Hypertrophy | "Significantly reduced" (Quantitative data not available)[1][2] |
| Beta-Blockers | Metoprolol | Rat TAC Model | Heart Weight/Body Weight Ratio | Attenuated the increase in HW/BW ratio observed in the TAC group. |
| Calcium Channel Blockers | Amlodipine | Spontaneously Hypertensive Rat | Heart Weight/Body Weight Ratio | Reduced in amlodipine-treated SHR. |
| Diltiazem | αMHC403/+ Mouse Model | Left Ventricular Wall Thickness | Significantly less than untreated mice (1.01 ± 0.05 mm vs. 1.12 ± 0.07 mm)[3] | |
| Myosin Inhibitors | Mavacamten (B608862) | Mouse HCM Model | Left Ventricular Mass Index | 17.4% reduction in the mavacamten group compared to a 1.6% reduction in the placebo group.[4] |
In Vitro Models of Cardiomyocyte Hypertrophy
Cardiomyocyte hypertrophy can be induced in vitro by stimulating cells with agents like phenylephrine (B352888) (PE) or angiotensin II (Ang II).
| Therapeutic Class | Compound(s) | In Vitro Model | Key Parameter | Reported Efficacy |
| Natriuretic Peptide Receptor-A Agonist | This compound | - | - | Data not available |
| Beta-Blockers | Propranolol | Isoproterenol-induced hypertrophy | Cardiomyocyte size | Data on specific percentage reduction is variable across studies. |
| Calcium Channel Blockers | Diltiazem | Isoprenaline-induced stress in KI cardiomyocytes | Diastolic Sarcomere Length | Reduced the drop in diastolic sarcomere length. |
| Myosin Inhibitors | Mavacamten | N47K RLC mutation cardiomyocytes | Isometric Force | Decreased maximal isometric force.[1][2] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-hypertrophic effects by activating the NPR-A receptor, which in turn leads to the production of cGMP and subsequent activation of protein kinase G (PKG). This pathway antagonizes several pro-hypertrophic signaling cascades.
Experimental Workflow: In Vivo Anti-Hypertrophic Validation
A typical workflow to validate the anti-hypertrophic effects of a compound like this compound in an animal model.
Experimental Workflow: In Vitro Anti-Hypertrophic Validation
A standard workflow for assessing the anti-hypertrophic properties of a compound in a cell-based model.
Experimental Protocols
In Vivo Model: Transverse Aortic Constriction (TAC)
-
Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane. The chest is shaved and sterilized.
-
Surgical Procedure: A midline cervical incision is made to expose the trachea and the aortic arch. A 6-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.
-
Constriction: A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed to create a standardized constriction.
-
Closure and Recovery: The chest and skin are closed in layers. The animals are allowed to recover on a heating pad. Sham-operated animals undergo the same procedure without the aortic constriction.
In Vitro Model: Phenylephrine-Induced Cardiomyocyte Hypertrophy
-
Cell Isolation and Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion. Cells are pre-plated to enrich for cardiomyocytes and then seeded onto culture plates.
-
Hypertrophy Induction: After 24-48 hours, the culture medium is replaced with serum-free medium. Cardiomyocytes are then stimulated with phenylephrine (e.g., 50 µM in 1% FBS-containing medium) for 24-48 hours to induce hypertrophy.
-
Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations, typically at the same time as the hypertrophic stimulus.
Assessment of Cardiac Hypertrophy
-
Heart Weight to Body Weight (HW/BW) Ratio: At the end of the in vivo study, mice are euthanized, and their hearts and bodies are weighed. The HW/BW ratio is a primary indicator of cardiac hypertrophy.
-
Cardiomyocyte Cross-Sectional Area:
-
Tissue Preparation: Hearts are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Immunofluorescence Staining: Sections are stained with an antibody against a cardiomyocyte-specific protein (e.g., wheat germ agglutinin or phalloidin (B8060827) to outline the cells) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the cross-sectional area of individual cardiomyocytes is measured using image analysis software.
-
-
Gene Expression Analysis (qPCR):
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from heart tissue or cultured cardiomyocytes, and cDNA is synthesized.
-
Quantitative PCR: The expression levels of hypertrophic marker genes (e.g., Nppa [ANP], Nppb [BNP], and Myh7 [β-MHC]) are quantified by real-time PCR, with a housekeeping gene (e.g., Gapdh) used for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Protein Extraction and Quantification: Protein lysates are prepared from heart tissue or cultured cardiomyocytes, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against hypertrophic marker proteins (e.g., ANP, BNP, β-MHC) and a loading control (e.g., GAPDH).
-
Detection and Quantification: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
Conclusion
This compound, through its action as an NPR-A agonist, presents a targeted approach to combat cardiac hypertrophy by leveraging the protective cGMP signaling pathway. While qualitative preclinical evidence strongly suggests its efficacy, the availability of detailed quantitative data will be crucial for a direct comparison with other therapeutic agents. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret studies aimed at further validating the anti-hypertrophic potential of this compound and other novel compounds. Continued research and the publication of comprehensive preclinical data will be instrumental in positioning this compound within the therapeutic landscape for cardiac hypertrophy and heart failure.
References
A Comparative Guide to PL-3994 and Other Natriuretic Peptide Analogs for Researchers
For Immediate Release
This guide provides a detailed comparison of PL-3994, a novel natriuretic peptide receptor-A (NPR-A) agonist, with other natriuretic peptide analogs such as carperitide, nesiritide, and urodilatin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction to Natriuretic Peptides and Their Analogs
Natriuretic peptides are a family of hormones that play a crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis.[1][2] They exert their effects by binding to natriuretic peptide receptors (NPRs), primarily NPR-A and NPR-B, which are linked to guanylate cyclase and catalyze the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] A third receptor, NPR-C, primarily functions as a clearance receptor, removing natriuretic peptides from circulation.[3]
The therapeutic potential of natriuretic peptides in conditions such as heart failure has led to the development of synthetic analogs with improved pharmacological properties. This guide focuses on comparing this compound with three other notable analogs:
-
Carperitide: A recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[4]
-
Nesiritide: A recombinant form of human B-type natriuretic peptide (hBNP).[5][6]
-
Urodilatin (Ularitide): A natriuretic peptide originally isolated from human urine, which is a differentially processed form of the ANP prohormone.[7][8]
Mechanism of Action: The Natriuretic Peptide Signaling Pathway
The binding of natriuretic peptide analogs to NPR-A initiates a signaling cascade that results in various physiological effects, including vasodilation, natriuresis, and diuresis.[4][9] The central mechanism involves the activation of particulate guanylate cyclase (pGC) and the subsequent increase in intracellular cGMP levels.[2] This signaling pathway is a key target for therapeutic intervention in cardiovascular diseases.
Figure 1: Natriuretic Peptide Signaling Pathway.
Comparative In Vitro Pharmacology
The following tables summarize the available quantitative data on the in vitro pharmacological properties of this compound and other natriuretic peptide analogs. This data is crucial for understanding their potency, selectivity, and stability.
Table 1: Receptor Binding Affinity (Ki/Kd, nM)
| Compound | NPR-A (human) | NPR-C (human) | Species (for NPR-A data) |
| This compound | 1[10] | 7[10] | Human |
| Carperitide | Data not available | Data not available | - |
| Nesiritide | 0.0073 (Kd)[11] | 0.013 (Kd)[11] | Human |
| Urodilatin | 2.7 (Kd)[9] | ~0.07 (IC50)[9] | Rat |
Table 2: Functional Potency - cGMP Production (EC50, nM)
| Compound | cGMP Production (EC50) | Cell Line/Tissue |
| This compound | 2[10] | Human NPR-A expressing cells |
| Carperitide | Data not available | - |
| Nesiritide | Data not available | - |
| Urodilatin | ~10-fold less potent than α-ANP[9] | Rat mesangial and inner medullary collecting duct cells |
Table 3: Stability - Resistance to Neutral Endopeptidase (NEP) Degradation
| Compound | % Remaining after 2h incubation with hNEP |
| This compound | 92%[10] |
| Carperitide | Data not available |
| Nesiritide | Data not available |
| Urodilatin | Data not available |
| ANP (natural ligand) | ≤1%[10] |
| CNP (natural ligand) | ≤1%[10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Neutral Endopeptidase (NEP) Degradation Assay
This assay determines the stability of natriuretic peptide analogs in the presence of NEP, a key enzyme responsible for their degradation.
Figure 2: NEP Degradation Assay Workflow.
Protocol:
-
Reagents and Materials:
-
Test natriuretic peptide analog
-
Recombinant human neutral endopeptidase (hNEP)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1% Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a solution of the test peptide in the incubation buffer.
-
Add hNEP to the peptide solution to initiate the reaction. A typical concentration is 1 µg/mL of hNEP.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0 and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analyze the samples by HPLC to separate and quantify the amount of intact peptide remaining.
-
Calculate the percentage of the peptide remaining at each time point relative to the amount at time 0.
-
Natriuretic Peptide Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of the natriuretic peptide analogs for NPR-A and NPR-C.
Figure 3: Receptor Binding Assay Workflow.
Protocol:
-
Reagents and Materials:
-
Cell membranes prepared from cells expressing the target receptor (NPR-A or NPR-C)
-
Radiolabeled natriuretic peptide (e.g., 125I-ANP)
-
Unlabeled competitor natriuretic peptide analogs (test compounds)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cGMP Production Assay
This assay measures the ability of natriuretic peptide analogs to stimulate the production of intracellular cGMP in cells expressing NPR-A.
Figure 4: cGMP Production Assay Workflow.
Protocol:
-
Reagents and Materials:
-
Cells expressing NPR-A (e.g., HEK293-NPR-A)
-
Test natriuretic peptide analogs
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Competitive ELISA kit for cGMP quantification
-
-
Procedure:
-
Plate the NPR-A expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10 minutes) to inhibit cGMP breakdown.
-
Add varying concentrations of the test natriuretic peptide analog to the cells.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for cGMP production.
-
Terminate the stimulation by aspirating the medium and lysing the cells with the provided lysis buffer.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the logarithm of the peptide analog concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of the analog that produces 50% of the maximal response) from the curve.
-
Conclusion
This guide provides a comparative overview of this compound and other natriuretic peptide analogs, highlighting key differences in their in vitro pharmacology. The data presented indicates that this compound is a potent NPR-A agonist with the significant advantage of being resistant to degradation by neutral endopeptidase. This property may translate to a longer duration of action in vivo compared to naturally occurring natriuretic peptides. Further research and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in cardiovascular diseases. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies in this promising field of drug development.
References
- 1. Detection and analysis of neutral endopeptidase from tissues with substrate gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cGMP ELISA Kit (ab285321) | Abcam [abcam.com]
- 4. Urodilatin binds to and activates renal receptors for atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nesiritide for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PL-3994 and Atrial Natriuretic Peptide (ANP) for Researchers
This guide provides a detailed, data-driven comparison of the synthetic natriuretic peptide receptor-A (NPR-A) agonist PL-3994 and the endogenous hormone Atrial Natriuretic Peptide (ANP). The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their respective pharmacological profiles supported by experimental data.
At a Glance: Key Differences and Similarities
This compound is a novel, synthetic cyclic peptide designed to mimic the actions of ANP with enhanced stability. Both molecules exert their biological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This signaling cascade mediates a range of physiological responses, including vasodilation, natriuresis, and diuresis.
The primary distinction between this compound and ANP lies in their susceptibility to degradation. ANP is rapidly metabolized by the enzyme neutral endopeptidase (NEP), resulting in a short biological half-life.[1][3] In contrast, this compound is engineered to be resistant to NEP degradation, offering the potential for a more sustained therapeutic effect.[1][3]
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the in vitro and in vivo properties of this compound and ANP.
| Parameter | This compound | ANP | Species | Reference |
| Receptor Binding Affinity (Ki) | ||||
| NPR-A | 1 nM | ~0.05 nM (20-fold higher than this compound) | Human | [1] |
| NPR-C (Clearance Receptor) | 7 nM | 0.05 nM | Human | [1] |
| Functional Potency (EC50) | ||||
| cGMP Generation (NPR-A) | 2 nM | ~0.4 nM (5-fold more potent than this compound) | Human | [1] |
| In Vitro Relaxation (IC50) | ||||
| Guinea Pig Trachea | 42.7 nM | Not directly compared in this study | Guinea Pig | [1] |
| In Vivo Bronchodilation | Dose-dependent inhibition of methacholine-induced bronchoconstriction (1-1000 µg/kg, intratracheal) | Known to induce bronchodilation | Guinea Pig | [3] |
| NEP Stability | 92% remaining after 2 hours | ≤1% remaining after 2 hours | Human | [1][3] |
| Parameter | ANP (Intravenous Infusion in Rats) | Reference |
| Natriuresis & Diuresis | Significant increase at 20 ng/kg/min | [4] |
| Blood Pressure | Significant decrease in mean arterial pressure at 230 ng/kg/min | [4] |
Note: Direct head-to-head in vivo comparative data for the cardiovascular and renal effects of this compound and ANP are limited in the public domain. A Phase 2a clinical trial in patients with controlled hypertension indicated that this compound produced dose-related decreases in blood pressure and increases in urine volume and sodium excretion, though specific data were not provided.
Signaling Pathways and Mechanisms of Action
Both this compound and ANP initiate their effects by binding to the extracellular domain of NPR-A. This binding event induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which then acts as a second messenger to elicit downstream cellular responses.
References
- 1. palatin.com [palatin.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
PL-3994: A Novel Natriuretic Peptide Agonist in the Landscape of Heart Failure Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PL-3994, an investigational natriuretic peptide receptor-A (NPR-A) agonist, against established heart failure treatments. The content is tailored for an audience versed in cardiovascular pharmacology and drug development, offering a detailed examination of mechanisms, available preclinical and early-phase clinical data, and a forward-looking perspective on its potential therapeutic niche.
Executive Summary
This compound is a synthetic analog of the endogenous natriuretic peptide, atrial natriuretic peptide (ANP), designed for enhanced stability and resistance to degradation by neutral endopeptidase (NEP).[1] Its mechanism centers on the activation of the NPR-A, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation, natriuresis, and diuresis. Preclinical studies suggest a beneficial role in mitigating cardiac hypertrophy and fibrosis.[2][3] This positions this compound as a potential therapeutic agent for heart failure, particularly in patient populations with compromised endogenous natriuretic peptide signaling.
Existing heart failure therapies primarily target the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. These include Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, and the more recent Angiotensin Receptor-Neprilysin Inhibitors (ARNIs). While these agents have significantly improved patient outcomes, unmet needs remain, particularly in heart failure with preserved ejection fraction (HFpEF).
This guide will delve into a comparative analysis of this compound's mechanism and available data with these established therapeutic classes.
Comparative Mechanism of Action
The management of heart failure involves targeting distinct yet interconnected physiological pathways. The following sections and diagrams illustrate the signaling cascades influenced by this compound and current standard-of-care medications.
This compound: Augmenting the Natriuretic Peptide System
This compound directly activates NPR-A, a guanylyl cyclase-linked receptor. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, a key second messenger that mediates a range of cardioprotective effects. A significant design feature of this compound is its resistance to degradation by NEP, the enzyme responsible for breaking down endogenous natriuretic peptides. This resistance is intended to provide a more sustained therapeutic effect compared to native natriuretic peptides.
Existing Heart Failure Treatments: Targeting Neurohormonal Activation
Current therapies predominantly focus on counteracting the deleterious effects of the RAAS and the sympathetic nervous system, which are chronically activated in heart failure.
Preclinical and Clinical Data Overview
Direct head-to-head comparative efficacy data for this compound against other heart failure drugs are not yet available from published literature. The following tables summarize the available data for each drug class.
This compound: Efficacy Data
Preclinical Data: Preclinical studies have demonstrated that this compound significantly reduces cardiac hypertrophy and the activation of pro-fibrotic and inflammatory genes.[2][3][4] These studies were conducted in mouse models of heart failure, including a cardiomyocyte conditional corin (B2432093) knock-out mouse model.[2]
| Parameter | Model | Observation | Reference |
| Cardiac Hypertrophy | Mouse model of heart failure | Significantly reduced | [2][3][4] |
| Pro-fibrotic Gene Activation | Mouse model of heart failure | Significantly reduced | [2][3][4] |
| Inflammatory Gene Activation | Mouse model of heart failure | Significantly reduced | [2][3][4] |
Clinical Data: Early-phase clinical trials have focused on safety, tolerability, and pharmacodynamic endpoints. A Phase 1 study in healthy volunteers and a Phase 2a study in patients with controlled hypertension showed that this compound was safe and well-tolerated.[1][5][6] Key findings include a dose-related decrease in blood pressure and an increase in plasma cGMP levels, confirming target engagement.[5][6] A Phase 2 clinical trial (NCT04318145) is currently active and recruiting patients with heart failure with preserved ejection fraction (HFpEF) to evaluate the acute effects of this compound on myocardial cGMP enhancement and hemodynamics. Results from this trial are not yet publicly available.
| Trial Phase | Population | Key Endpoints | Results | Reference |
| Phase 1 | Healthy Volunteers | Safety, tolerability, pharmacokinetics, pharmacodynamics | Safe and well-tolerated; dose-related decrease in blood pressure and increase in plasma cGMP, diuresis, and natriuresis | [5][6] |
| Phase 2a | Controlled Hypertensive Volunteers | Safety in patients on antihypertensive medications | Safe to administer with common antihypertensive medications | [1][6] |
| Phase 2 | Heart Failure with Preserved Ejection Fraction (HFpEF) | Myocardial cGMP enhancement, hemodynamics | Ongoing (NCT04318145) |
Existing Heart Failure Treatments: Efficacy Data
The efficacy of established heart failure medications is well-documented in large-scale clinical trials. The following table provides a high-level summary of their effects on key clinical outcomes in patients with heart failure with reduced ejection fraction (HFrEF), unless otherwise specified.
| Drug Class | Representative Drug(s) | Key Efficacy Outcomes | Reference |
| ACE Inhibitors | Enalapril (B1671234), Lisinopril | Reduced mortality, decreased hospitalizations for heart failure, improved symptoms. In the CONSENSUS trial, enalapril reduced six-month mortality by 40% in severe heart failure. | [7][8][9][10] |
| ARBs | Valsartan (B143634), Candesartan | Similar benefits to ACE inhibitors in reducing mortality and morbidity, often used in patients intolerant to ACE inhibitors. The Val-HeFT trial showed valsartan reduced the combined endpoint of mortality and morbidity by 13.2%. | [11][12][13][14][15][16][17][18] |
| Beta-blockers | Metoprolol (B1676517) Succinate, Carvedilol, Bisoprolol | Reduced risk of death by 34% (MERIT-HF with metoprolol succinate), reduced hospitalizations, and improved left ventricular function. | [19][20][21][22][23][24][25] |
| ARNIs | Sacubitril/Valsartan | Superior to enalapril in the PARADIGM-HF trial, reducing the primary composite outcome of cardiovascular death or heart failure hospitalization by 20%. | [26][27][28][29][30][31][32][33][34] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on the nature of the reported findings, the following are representative methodologies commonly employed in such research.
Animal Model of Heart Failure
A common method to induce pressure-overload heart failure in mice is through transverse aortic constriction (TAC) .
Protocol Outline:
-
Anesthesia and Preparation: Mice are anesthetized, and the surgical area is sterilized.
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A ligature is placed around the aorta between the innominate and left carotid arteries and tightened around a needle of a specific gauge to create a standardized constriction.
-
Post-operative Care: Animals are monitored during recovery.
-
Development of Heart Failure: The pressure overload induced by the constriction leads to a progressive development of cardiac hypertrophy and subsequent heart failure over several weeks.
Assessment of Cardiac Hypertrophy and Fibrosis
Histological Analysis:
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall cardiac morphology and myocyte size.
-
Masson's Trichrome or Picrosirius Red: To stain collagen fibers and quantify the extent of fibrosis.
-
-
Image Analysis: Stained sections are imaged, and specialized software is used to quantify myocyte cross-sectional area (for hypertrophy) and the percentage of fibrotic tissue.
Gene Expression Analysis:
-
RNA Extraction: RNA is isolated from heart tissue samples.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes associated with fibrosis (e.g., Collagen I, Collagen III, TGF-β) and inflammation (e.g., TNF-α, IL-6) are quantified relative to a housekeeping gene.
Concluding Remarks and Future Directions
This compound, with its unique mechanism of action as a NEP-resistant NPR-A agonist, represents a promising therapeutic approach for heart failure. Its ability to directly augment the protective natriuretic peptide system offers a complementary strategy to the current standard of care, which primarily focuses on inhibiting the RAAS and sympathetic nervous systems.
The preclinical data, although limited in its public availability of quantitative specifics, suggests that this compound can favorably modulate key pathological processes in heart failure, namely cardiac hypertrophy and fibrosis. The ongoing Phase 2 clinical trial in HFpEF patients is a critical next step in elucidating the clinical utility of this agent. The results of this trial will be instrumental in determining the future developmental trajectory of this compound and its potential to address the significant unmet medical need in this patient population.
For drug development professionals, the progress of this compound warrants close observation. Should the Phase 2 trial demonstrate positive outcomes, particularly in improving hemodynamic parameters and patient-reported outcomes in HFpEF, it could pave the way for a novel therapeutic class in the heart failure armamentarium. Future research should also focus on identifying patient subgroups that may derive the most significant benefit from this compound, such as those with genetic predispositions to impaired natriuretic peptide signaling. Direct comparative studies with existing and emerging heart failure therapies will be essential to definitively establish its place in clinical practice.
References
- 1. medindia.net [medindia.net]
- 2. palatin.com [palatin.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Mechanism of Action of ACE inhibitors in Heart Failure and MI | Time of Care [timeofcare.com]
- 5. Palatin Technologies Presents this compound Clinical Trial Results at the 12th Annual Scientific Meeting of the Heart Failure Association of America - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Enalapril in hypertension and congestive heart failure. Overall review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of enalapril in heart failure: a double blind study of effects on exercise performance, renal function, hormones, and metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bhf.org.uk [bhf.org.uk]
- 12. dynamedex.com [dynamedex.com]
- 13. Heart failure - Treatment - NHS [nhs.uk]
- 14. droracle.ai [droracle.ai]
- 15. Valsartan in the treatment of heart failure or left ventricular dysfunction after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of valsartan on quality of life when added to usual therapy for heart failure: results from the Valsartan Heart Failure Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The benefits of valsartan in the treatment of heart failure: results from Val-HeFT [ouci.dntb.gov.ua]
- 19. Mechanisms of Beta-Blockers Action in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. Beta blockers - NHS [nhs.uk]
- 22. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Evaluation of efficacy of metoprolol in patients having heart failure with preserved ejection fraction: A randomized, double-blind, placebo-controlled pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The efficacy and safety of Sacubitril/Valsartan in the treatment of chronic heart failure: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effectiveness of Sacubitril/Valsartan in Heart Failure with Reduced Ejection Fraction Using Real-World Data: An Updated Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Comparative Analysis of PL-3994's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PL-3994, a novel natriuretic peptide receptor-A (NPR-A) agonist, with other therapeutic agents that modulate the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The objective is to offer a clear, data-driven cross-validation of this compound's mechanism of action and performance against key alternatives.
Introduction to cGMP Signaling in Vasodilation
The cGMP signaling cascade is a critical pathway in regulating vascular tone, blood pressure, and inflammation.[1] Endogenous signaling molecules like nitric oxide (NO) and natriuretic peptides (NPs) activate guanylate cyclases to produce cGMP, a second messenger that mediates vasodilation and other protective cardiovascular effects.[2][3] Dysregulation of this pathway is implicated in conditions such as pulmonary hypertension and heart failure.[4][5] Therapeutic interventions aim to enhance cGMP signaling by either stimulating its production or preventing its degradation.
This compound is a synthetic peptidomimetic that functions as an agonist for natriuretic peptide receptor-A (NPR-A).[6][7][8] Its activation of NPR-A stimulates the production of cGMP, leading to vasodilation and other beneficial hemodynamic effects.[7][8] A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), which is a primary route of clearance for endogenous natriuretic peptides like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7][8] This resistance is expected to confer a longer duration of action.
This guide will compare this compound with three major classes of drugs that also target the cGMP pathway:
-
Endogenous Natriuretic Peptides (ANP and BNP): The natural ligands for NPR-A.
-
Soluble Guanylate Cyclase (sGC) Stimulators (Riociguat): Drugs that directly stimulate sGC to produce cGMP, both in the presence and absence of NO.
-
Phosphodiesterase Type 5 (PDE5) Inhibitors (Sildenafil): Drugs that prevent the breakdown of cGMP by inhibiting the PDE5 enzyme.
Mechanism of Action and Signaling Pathways
The following diagram illustrates the distinct mechanisms by which this compound and its alternatives modulate the cGMP signaling pathway.
Comparative Performance Data
The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound with its alternatives.
Table 1: In Vitro Comparison of NPR-A Agonists
| Parameter | This compound | ANP | BNP |
| Binding Affinity (Ki, nM) at human NPR-A | 1 | ~0.05 | Not Reported |
| Functional Potency (EC50, nM) for cGMP generation in human NPR-A expressing cells | 2 | ~0.4 | Not Reported |
| Relaxation of pre-contracted guinea-pig trachea (IC50, nM) | 42.7 | Not Reported | 10.7 |
| Resistance to NEP degradation (% remaining after 2h) | 92% | <1% | Not Reported |
Data sourced from "In vitro and in vivo pharmacological profile of this compound..."[7][8]
Table 2: Clinical Efficacy of Riociguat and Sildenafil in Pulmonary Arterial Hypertension (PAH)
| Parameter | Riociguat (PATENT-1 study) | Sildenafil (SUPER-1 study) |
| Change in 6-Minute Walk Distance (meters) | +36 (vs. placebo) | +45 (vs. placebo) |
| Change in Mean Pulmonary Artery Pressure (mmHg) | -4 (vs. placebo) | -2.1 (vs. placebo) |
| Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | -226 (vs. placebo) | -131 (vs. placebo) |
Data sourced from publicly available clinical trial results for Riociguat and Sildenafil.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cGMP Generation Assay
This assay quantifies the ability of a compound to stimulate cGMP production in cells expressing the target receptor.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing recombinant human NPR-A are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are washed and then incubated with varying concentrations of the test compounds (this compound, ANP, or BNP) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The cGMP concentrations are plotted against the compound concentrations, and the data are fitted to a sigmoidal dose-response curve to calculate the EC50 value.
Neutral Endopeptidase (NEP) Degradation Assay
This assay assesses the stability of a compound in the presence of the NEP enzyme.
Protocol:
-
Reaction Mixture: The test compound (this compound or ANP) is incubated with recombinant human NEP in a suitable buffer at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding a strong acid or a specific NEP inhibitor.
-
Quantification: The amount of remaining intact compound in each aliquot is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the amount at time zero.
In Vitro Trachea Relaxation Assay
This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.
Protocol:
-
Tissue Preparation: Tracheal rings are isolated from an animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution at 37°C and gassed with 95% O2/5% CO2.
-
Contraction: The tracheal rings are pre-contracted with a contractile agent such as methacholine (B1211447) or histamine (B1213489) to induce a stable level of muscle tone.
-
Compound Addition: Cumulative concentrations of the test compound (this compound or BNP) are added to the organ bath.
-
Tension Measurement: The isometric tension of the tracheal rings is continuously recorded.
-
Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction tension. The IC50 value (the concentration of the compound that causes 50% of the maximum relaxation) is determined from the concentration-response curve.
Conclusion
This compound demonstrates a potent and selective agonism of NPR-A, leading to the activation of the cGMP signaling pathway. Its key differentiating feature is its marked resistance to degradation by NEP, which translates to a potentially longer duration of action compared to endogenous natriuretic peptides like ANP and BNP. While direct comparative data with sGC stimulators and PDE5 inhibitors are limited, the distinct mechanism of action of this compound suggests it may offer a valuable therapeutic alternative, particularly in conditions where endogenous NP levels are insufficient or their degradation is accelerated. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound against other modulators of the cGMP pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rarediseasesjournal.com [rarediseasesjournal.com]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 5. auajournals.org [auajournals.org]
- 6. Relaxant effects of brain natriuretic peptide on guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Heart Failure Models: PL-3994 vs. NEP Inhibitors
A Comparative Analysis of Preclinical Efficacy and Mechanism of Action
In the landscape of heart failure therapeutics, two prominent strategies have emerged: direct agonism of natriuretic peptide receptors and inhibition of neprilysin, the enzyme responsible for natriuretic peptide degradation. This guide provides a detailed comparison of PL-3994, a natriuretic peptide receptor-A (NPR-A) agonist, and neprilysin (NEP) inhibitors, exemplified by the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril (B1662468)/valsartan (B143634), in preclinical models of heart failure. We delve into the experimental data, outlining the performance of each therapeutic approach in mitigating key pathological features of heart failure, and provide insights into their underlying mechanisms of action.
Mechanism of Action: Two Sides of the Same Coin
This compound and NEP inhibitors share a common goal: augmenting the beneficial effects of the natriuretic peptide system. However, they achieve this through distinct mechanisms. This compound acts as a direct agonist of the NPR-A receptor, mimicking the action of endogenous atrial and brain natriuretic peptides (ANP and BNP). This activation leads to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates a cascade of downstream effects including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][2]
On the other hand, NEP inhibitors, such as sacubitril (the active component of sacubitril/valsartan), prevent the breakdown of endogenous natriuretic peptides. By inhibiting neprilysin, these agents increase the circulating levels of ANP and BNP, thereby amplifying their natural signaling through NPR-A and leading to the same downstream cGMP-mediated benefits. Sacubitril is co-formulated with an angiotensin II receptor blocker (ARB), valsartan, to counteract the simultaneous increase in angiotensin II levels that also results from neprilysin inhibition.[3]
Signaling Pathway Overview
To visualize these distinct yet convergent pathways, the following diagrams illustrate the mechanisms of action for this compound and NEP inhibitors.
Preclinical Performance in Heart Failure Models
The transverse aortic constriction (TAC) model in mice is a widely used and robust preclinical model that mimics the pressure overload-induced cardiac hypertrophy and subsequent heart failure seen in patients with conditions like aortic stenosis and hypertension.[4][5][6] The following tables summarize the quantitative data from studies utilizing this model to evaluate the efficacy of this compound and sacubitril/valsartan.
Table 1: Effect on Cardiac Hypertrophy
| Treatment | Model | Key Parameters | Results | Reference |
| This compound | TAC in mice | Cardiomyocyte cross-sectional area, Heart weight/body weight ratio | Significantly reduced cardiac hypertrophy and pro-fibrotic and inflammatory gene activation. | [7] |
| Sacubitril/Valsartan | TAC in mice | Left ventricular mass, Left ventricular posterior wall thickness | Significantly attenuated the increase in left ventricular mass and wall thickness compared to vehicle. | [1][8] |
Table 2: Effect on Cardiac Fibrosis
| Treatment | Model | Key Parameters | Results | Reference |
| This compound | TAC in mice | Pro-fibrotic gene activation (e.g., Collagen I, III) | Significantly reduced pro-fibrotic gene activation. | [7] |
| Sacubitril/Valsartan | TAC in mice | Collagen deposition (Picrosirius Red staining), Fibrosis-related gene expression | Significantly reduced interstitial and perivascular fibrosis compared to vehicle and valsartan alone. | [1][8][9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Transverse Aortic Constriction (TAC) Surgical Protocol
The TAC model is induced in mice to create a pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.
-
Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and sterilized. The animal is then intubated and connected to a ventilator.[5][10]
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed under the transverse aorta between the innominate and left common carotid arteries. A blunt needle of a specific gauge (typically 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a defined constriction of the aorta.[5][10]
-
Post-operative Care: The chest is closed, and the animal is allowed to recover. Analgesics are administered to manage post-surgical pain.
Assessment of Cardiac Hypertrophy
Cardiac hypertrophy is typically assessed using a combination of echocardiography and post-mortem analysis.
-
Echocardiography: Transthoracic echocardiography is performed on anesthetized mice at baseline and at specified time points post-TAC. M-mode and B-mode images are acquired to measure left ventricular wall thickness, internal dimensions, and fractional shortening to assess cardiac function.[11][12]
-
Histological Analysis: At the end of the study, hearts are excised, weighed, and fixed. The heart weight to body weight ratio is calculated as an index of hypertrophy. Ventricular tissue is then sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) or wheat germ agglutinin (WGA) to visualize and measure cardiomyocyte cross-sectional area.[13]
Assessment of Cardiac Fibrosis
The extent of cardiac fibrosis is quantified through histological staining and analysis.
-
Picrosirius Red Staining: Myocardial tissue sections are stained with Picrosirius red, which specifically stains collagen fibers red.[14]
-
Quantification: The stained sections are imaged under a microscope, and the percentage of the total tissue area that is positively stained for collagen is quantified using image analysis software. This provides a quantitative measure of interstitial and perivascular fibrosis.[14][15]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound or NEP inhibitors in a preclinical heart failure model.
Conclusion
Both this compound and NEP inhibitors demonstrate significant promise in preclinical models of heart failure by effectively targeting the natriuretic peptide system. While this compound offers a direct and targeted activation of the NPR-A receptor, NEP inhibitors provide a broader enhancement of the endogenous natriuretic peptide system. The preclinical data from the robust TAC model indicates that both approaches can effectively mitigate cardiac hypertrophy and fibrosis, key drivers of heart failure progression. Further head-to-head comparative studies in various preclinical models will be crucial to fully delineate the subtle differences in their efficacy and to guide the clinical development of these important therapeutic strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sacubitril/valsartan in Heart Failure and Beyond—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transverse Aortic Constriction (TAC) Model for Chronic Heart Failure_GemPharmatech [en.gempharmatech.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Sacubitril/Valsartan Improves Cardiac Function and Decreases Myocardial Fibrosis Via Downregulation of Exosomal miR-181a in a Rodent Chronic Myocardial Infarction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Benchmarking PL-3994: A Comparative Guide for Novel Bronchodilator Research
For Immediate Release
This guide provides a comprehensive comparison of PL-3994, a novel natriuretic peptide receptor-A (NPR-A) agonist, against established bronchodilators, specifically short-acting beta-2 agonists (SABAs) and short-acting muscarinic antagonists (SAMAs). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical and clinical data to benchmark the performance of this compound.
Executive Summary
This compound represents a new class of bronchodilators with a distinct mechanism of action, offering a potential alternative or complementary therapeutic approach for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Unlike traditional bronchodilators that target adrenergic or muscarinic receptors, this compound leverages the natriuretic peptide system to induce airway smooth muscle relaxation. This guide synthesizes the current, publicly available data to facilitate an objective comparison of its efficacy and pharmacological profile with standard-of-care agents.
Mechanism of Action: The Natriuretic Peptide Pathway
This compound is a synthetic analog of a natriuretic peptide that selectively binds to and activates the natriuretic peptide receptor-A (NPR-A).[1][2] This receptor is a transmembrane guanylate cyclase that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), leading to the phosphorylation of downstream targets that ultimately cause relaxation of the airway smooth muscle and bronchodilation. A key feature of this compound is its resistance to degradation by neutral endopeptidase (NEP), an enzyme that rapidly metabolizes endogenous natriuretic peptides.[1] This resistance is expected to confer a longer duration of action.
Preclinical Efficacy: In Vitro and In Vivo Models
Preclinical studies have demonstrated the bronchodilatory potential of this compound in various models. While direct head-to-head comparative studies with a broad range of bronchodilators are limited in the public domain, the available data allows for a preliminary benchmark against commonly used SABAs and SAMAs.
In Vitro Relaxation of Airway Smooth Muscle
-
This compound: In guinea pig tracheal strips pre-contracted with a spasmogen, this compound induced concentration-dependent relaxation.[1]
-
Beta-2 Agonists (e.g., Salbutamol (B1663637)/Albuterol): These agents are potent relaxants of airway smooth muscle, typically demonstrating high efficacy and potency in in vitro assays.
-
Muscarinic Antagonists (e.g., Ipratropium): These drugs competitively inhibit the contractile effects of cholinergic agonists on airway smooth muscle.[3]
| Compound Class | Model | Agonist Used for Contraction | Key Findings |
| NPR-A Agonist (this compound) | Guinea Pig Tracheal Strips | Carbachol (B1668302) | Concentration-dependent relaxation[1] |
| Beta-2 Agonist (Salbutamol) | Feline Bronchi | Acetylcholine | Potent, concentration-dependent relaxation[3] |
| Muscarinic Antagonist (Ipratropium) | Feline Bronchi | Acetylcholine | Effective relaxation, with potency dependent on the level of induced tone[3] |
In Vivo Bronchoprotection
-
This compound: In preclinical models, this compound has shown the ability to protect against induced bronchoconstriction.
-
Beta-2 Agonists (e.g., Albuterol): These are the standard of care for rescue medication and are highly effective in preventing and reversing bronchoconstriction in animal models of asthma.
-
Muscarinic Antagonists (e.g., Tiotropium): In a guinea pig model of allergic asthma, tiotropium (B1237716) has been shown to block the development of airway hyperreactivity.[2][4]
| Compound Class | Model | Challenge Agent | Key Findings |
| NPR-A Agonist (this compound) | Guinea Pig | Methacholine | Dose-dependent inhibition of bronchoconstriction[1] |
| Beta-2 Agonist (Olodaterol) | Guinea Pig | Histamine (B1213489)/Allergen | Effective inhibition of early and late asthmatic reactions[5] |
| Muscarinic Antagonist (Tiotropium) | Guinea Pig | Ovalbumin | Prevention of antigen-induced airway hyperreactivity[2][4] |
Clinical Data Overview
Clinical development of this compound has focused on its potential application in asthma. While extensive comparative clinical trial data is not yet available, initial studies provide insights into its safety and efficacy profile.
A Phase 2a clinical study was initiated to evaluate the effect of single subcutaneous doses of this compound on pulmonary function in patients with mild to moderate asthma.[6] The primary objective was to assess the increase in Forced Expiratory Volume in one second (FEV1).
For comparison, numerous clinical trials have characterized the effects of standard bronchodilators:
-
Albuterol: In a study of hospitalized patients with cystic fibrosis, albuterol produced a mean percent change in FEV1 of 14.8% compared to 1.0% with placebo.[7] In another study with mild-to-moderate asthmatics, single doses of albuterol demonstrated a significant improvement in FEV1 over 6 hours compared to placebo.[8]
-
Salbutamol: In a crossover study with asthmatic children, salbutamol was shown to have a significant bronchodilating effect, though with a shorter duration of action compared to the long-acting beta-2 agonist formoterol (B127741).[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of bronchodilators.
In Vitro Tracheal Strip Relaxation Assay
This assay assesses the direct relaxant effect of a compound on airway smooth muscle.
-
Tissue Preparation: Tracheas are isolated from euthanized guinea pigs and cut into rings or strips.[10][11] These are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[11]
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.[11]
-
Contraction: A contractile agent, such as carbachol or histamine, is added to the organ bath to induce a stable, submaximal contraction.[12]
-
Drug Administration: Cumulative concentrations of the test compound (e.g., this compound) or a reference bronchodilator are added to the bath.
-
Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-induced contraction. Concentration-response curves are then plotted to determine potency (EC50) and efficacy (Emax).
In Vivo Methacholine-Induced Bronchoconstriction Model
This model evaluates the ability of a compound to protect against a chemically induced bronchospasm in a living animal.
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.[1]
-
Measurement of Airway Resistance: A measure of lung function, such as airway resistance or dynamic compliance, is continuously monitored.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, often via inhalation or intravenously.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent, typically methacholine, is administered intravenously or via aerosol to induce an increase in airway resistance.[1][13]
-
Data Analysis: The protective effect of the test compound is quantified by measuring the reduction in the bronchoconstrictor response compared to the vehicle-treated group.
Conclusion
This compound presents a promising novel mechanism for achieving bronchodilation. Its unique mode of action via the NPR-A/cGMP pathway and its resistance to enzymatic degradation suggest it could offer advantages in terms of duration of action and as a potential therapy for patients who are not optimally responsive to existing bronchodilators. The preclinical data are encouraging, demonstrating clear bronchodilatory and bronchoprotective effects.
Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against current standards of care like albuterol and ipratropium (B1672105). Researchers and clinicians should monitor the progress of ongoing and future clinical investigations to fully understand the therapeutic potential of this new class of bronchodilator. This guide serves as a foundational resource for understanding the current landscape and to inform future research and development in this area.
References
- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bronchoprotection by olodaterol is synergistically enhanced by tiotropium in a guinea pig model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The effects of albuterol on the lung function of hospitalized patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the efficacy and tolerability of single doses of HFA 134a albuterol and CFC albuterol in mild-to-moderate asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Twelve hours' bronchodilating effect of inhaled formoterol in children with asthma: a double-blind cross-over study versus salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A note on responses of isolated guinea-pig tracheal strip preparation to electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
Independent Verification of PL-3994's Therapeutic Potential: A Comparative Guide
This guide provides an objective comparison of PL-3994, a novel natriuretic peptide receptor-A (NPR-A) agonist, with endogenous natriuretic peptides—Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's pharmacological profile and therapeutic potential in asthma and heart failure, supported by experimental data.
Comparative Pharmacological Profile
This compound is a synthetic analog of natriuretic peptides designed for enhanced stability and sustained biological activity.[1] Unlike its natural counterparts, this compound exhibits significant resistance to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the rapid metabolism of ANP and BNP.[2][3] This resistance is a critical design feature intended to prolong the therapeutic effects of the compound.
Receptor Binding Affinity and Potency
This compound demonstrates high affinity and potent agonism for the natriuretic peptide receptor-A (NPR-A), which mediates many of the desirable therapeutic effects of natriuretic peptides, including vasodilation and bronchodilation, through the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] The compound's affinity for other natriuretic peptide receptors, such as the clearance receptor NPR-C, is comparatively lower than that of the natural ligands.[5]
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | hNPR-A | hNPR-B | hNPR-C |
| This compound | 1 | No Effect | 7 |
| ANP | ~0.05 | No Effect | 0.05 |
| BNP | Similar to this compound | No Effect | 0.7 |
Source:[5]
Table 2: Comparative Functional Potency (EC50, nM for cGMP generation)
| Compound | Human NPR-A | Dog NPR-A | Rat NPR-A |
| This compound | 2 | 3 | 14 |
| ANP | ~0.4 | Not Reported | Not Reported |
Stability and Resistance to Degradation
A key differentiator of this compound is its resistance to degradation by NEP. This prolonged stability is expected to translate into a longer duration of action in vivo compared to the transient effects of natural natriuretic peptides.
Table 3: In Vitro Stability in the Presence of Human Neutral Endopeptidase (hNEP)
| Compound | Percent Remaining After 2 Hours |
| This compound | 92% |
| ANP | ≤1% |
| CNP | ≤1% |
Therapeutic Potential in Asthma
The bronchodilatory properties of natriuretic peptides make them a potential therapeutic avenue for asthma. This compound has been evaluated for its ability to relax airway smooth muscle and inhibit bronchoconstriction.
In Vitro Bronchodilator Activity
This compound has demonstrated concentration-dependent relaxation of pre-contracted guinea-pig trachea and human precision-cut lung slices (hPCLS).[2]
Table 4: Comparative In Vitro Bronchodilator Activity (IC50, nM)
| Compound | Guinea-Pig Trachea Relaxation |
| This compound | 42.7 |
| BNP | 10.7 |
In Vivo Inhibition of Bronchoconstriction
In an in vivo model, intratracheal administration of this compound produced a dose-dependent inhibition of methacholine-induced bronchoconstriction in guinea pigs, without significant cardiovascular side effects.[2]
Therapeutic Potential in Heart Failure
Natriuretic peptides play a crucial role in cardiovascular homeostasis, and their therapeutic use in heart failure has been explored. Preclinical studies suggest that this compound may offer benefits in this setting.
Preclinical Evidence in Heart Failure Models
In a preclinical model of heart failure, treatment with this compound was shown to significantly reduce cardiac hypertrophy and the activation of pro-fibrotic and inflammatory genes.[5][7] These findings suggest a potential role for this compound in mitigating the pathological remodeling associated with heart failure.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling cascade of this compound via the NPR-A receptor.
Experimental Workflow: In Vitro Tracheal Ring Relaxation Assay
Caption: Workflow for assessing bronchodilator effects in isolated trachea.
Experimental Workflow: NEP Degradation Assay
Caption: Workflow for determining peptide stability against NEP.
Detailed Experimental Protocols
In Vitro cGMP Generation Assay
Objective: To quantify the ability of this compound and comparator compounds to stimulate cGMP production in cells expressing the NPR-A receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, dog, or rat NPR-A receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Stimulation: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Cells are then stimulated with varying concentrations of this compound, ANP, or BNP for a defined period (e.g., 10 minutes) at 37°C.
-
Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cGMP concentration is determined using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated.
Isolated Guinea-Pig Trachea Relaxation Assay
Objective: To assess the bronchodilatory effect of this compound and comparators on airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cleaned of adherent tissue and cut into 2-3 mm rings.
-
Mounting: The tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration and Contraction: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Following equilibration, the tracheal rings are pre-contracted with 1 µM carbachol to induce a stable tonic contraction.
-
Treatment: Once a stable contraction is achieved, cumulative concentration-response curves are generated by the stepwise addition of this compound or BNP.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by carbachol. The IC50 values are calculated from the concentration-response curves.
In Vivo Inhibition of Methacholine-Induced Bronchoconstriction
Objective: To evaluate the protective effect of this compound against an induced bronchoconstrictor challenge in an animal model.
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. A catheter is placed in the jugular vein for blood pressure monitoring.
-
Bronchoconstrictor Challenge: A baseline bronchoconstrictor response is established by administering an aerosolized solution of methacholine (B1211447). The resulting increase in airway resistance is measured.
-
Treatment Administration: this compound is administered intratracheally at various doses.
-
Post-Treatment Challenge: After a specified time following this compound administration, the methacholine challenge is repeated.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response to methacholine compared to the baseline response.
Neutral Endopeptidase (NEP) Degradation Assay
Objective: To determine the in vitro stability of this compound and comparator peptides in the presence of human NEP.
Methodology:
-
Incubation: this compound, ANP, or CNP are incubated with recombinant human NEP in a buffered solution at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: The percentage of the initial peptide remaining at each time point is calculated to determine the degradation rate.
References
- 1. mayo.edu [mayo.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo pharmacological profile of this compound, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. biotechhunter.com [biotechhunter.com]
Assessing the Translational Relevance of PL-3994 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for PL-3994, a novel natriuretic peptide receptor-A (NPR-A) agonist, with relevant alternatives. The objective is to assess the translational potential of this compound by presenting its pharmacological profile alongside supporting experimental data and detailed methodologies.
Introduction to this compound and Comparators
This compound is a synthetic peptide agonist of the natriuretic peptide receptor-A (NPR-A) that is resistant to degradation by neutral endopeptidase (NEP)[1][2]. Its mechanism of action involves the activation of NPR-A, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates various physiological effects, including vasodilation and bronchodilation[1]. This guide compares this compound with the endogenous NPR-A ligands, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), and another synthetic NPR-A agonist, Carperitide. Zofenoprilat, an angiotensin-converting enzyme (ACE) inhibitor, is included as a comparator with a different mechanism of action for treating cardiovascular conditions.
In Vitro Data Comparison
The following tables summarize the in vitro pharmacological profiles of this compound and its comparators.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Human NPR-A | Rat NPR-A | Dog NPR-A | Human NPR-C | Reference |
| This compound | 1 | 10 | 41 | 7 | [2] |
| ANP | - | - | - | - | - |
| BNP | - | - | - | - | - |
| Carperitide | - | - | - | - | - |
Data for ANP, BNP, and Carperitide binding affinities were not explicitly found in the provided search results.
Table 2: Functional Potency (EC50/IC50, nM)
| Compound | cGMP Generation (human NPR-A) | Tracheal Relaxation (guinea pig) | Reference |
| This compound | 2 | 42.7 | [1][2] |
| ANP | Full agonist (relative to this compound) | - | [1] |
| BNP | - | 10.7 | [2] |
| Carperitide | - | - | - |
Table 3: Stability against Neutral Endopeptidase (NEP)
| Compound | % Remaining after 2h with hNEP | Reference |
| This compound | 92% | [1][2] |
| ANP | ≤1% | [1][2] |
| CNP | ≤1% | [1][2] |
In Vivo Data Comparison
Preclinical in vivo studies have evaluated the efficacy of this compound in animal models of asthma and heart failure.
Table 4: In Vivo Efficacy in a Model of Asthma (Methacholine-induced Bronchoconstriction in Guinea Pigs)
| Treatment | Dose | Effect | Reference |
| This compound | 1-1000 µg/kg (intratracheal) | Dose-dependent inhibition of bronchoconstriction | [1][2] |
Table 5: In Vivo Efficacy in a Model of Heart Failure (Transverse Aortic Constriction in Mice)
| Treatment | Effect | Reference |
| This compound | Significantly reduced cardiac hypertrophy and pro-fibrotic and inflammatory gene activation | [3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: NPR-A Signaling Pathway Activation by this compound.
Figure 2: Experimental Workflow for cGMP Generation Assay.
References
- 1. The transverse aortic constriction heart failure animal model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 3. Natriuretic Peptide Based Therapeutics For Heart Failure: Cenderitide: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PL-3994: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of PL-3994, a synthetic natriuretic peptide receptor-A (NPR-A) agonist.
As a bioactive peptide, this compound requires careful handling and disposal to mitigate potential biological and chemical hazards. Adherence to federal, state, and local environmental control regulations is mandatory.[1] This document provides a step-by-step procedural guide for the safe disposal of this compound in a laboratory setting, emphasizing safety and compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Splash goggles
-
Full lab suit or coat
-
Dust respirator (if handling the solid form)
-
Chemical-resistant gloves
-
Boots
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
II. Waste Characterization and Segregation
Proper characterization and segregation of waste are the first steps in compliant disposal. All waste contaminated with this compound should be treated as laboratory chemical waste.
-
Identify all this compound waste streams:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this compound waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
III. Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of bioactive peptides.
A. Solid this compound Waste Disposal
-
Containment: Carefully collect solid this compound waste, including unused powder and contaminated articles, using appropriate tools to minimize dust generation.
-
Packaging: Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the following information:
-
Chemical Name: this compound
-
CAS Number: 952295-80-6
-
Associated Hazards (e.g., "Bioactive," "Chemical Waste")
-
Accumulation Start Date
-
B. Liquid this compound Waste Disposal
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Chemical Inactivation (Recommended): Due to the biological activity of this compound as a potent NPR-A agonist, chemical inactivation is a recommended step to neutralize its bioactivity before disposal. This should be performed in a chemical fume hood.
-
Method 1: Oxidation with Bleach. Add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to react for a minimum of 30 minutes.
-
Method 2: Hydrolysis with Sodium Hydroxide (NaOH). Add a concentrated NaOH solution to the peptide solution to significantly raise the pH, which will catalyze the hydrolysis of the peptide bonds. The exact concentration and reaction time will depend on the specific buffer and concentration of the this compound solution.
-
-
Neutralization: If an inactivation step was performed, neutralize the pH of the solution to between 6.0 and 8.0 before final collection, if required by your institution's waste management plan.
-
Packaging and Labeling: Transfer the treated liquid waste to a designated hazardous waste container. Label the container as "Hazardous Waste" with the chemical contents clearly listed (including this compound and any inactivation/neutralization agents).
C. Contaminated Labware and PPE Disposal
-
Decontamination: Non-disposable labware should be decontaminated. The initial rinse should be collected as liquid hazardous waste. Subsequent cleaning can be done by soaking in a 10% bleach solution for at least 30 minutes, followed by standard washing procedures.
-
Disposal of Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container labeled for chemical or biohazardous waste.
-
Disposal of Non-Sharps: Disposable labware (e.g., pipette tips, vials) and contaminated PPE should be placed in a designated hazardous waste container for solid waste.
IV. Storage and Final Disposal
-
Store all labeled hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory operator.
-
Keep waste containers tightly closed except when adding waste.
-
Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
V. Quantitative Data Summary
| Parameter | Guideline |
| Inactivation (Bleach) | 1:10 ratio of 10% bleach solution to waste |
| Inactivation Time | Minimum 30 minutes |
| Final pH (if applicable) | 6.0 - 8.0 |
VI. Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
Objective: To neutralize the biological activity of this compound in liquid waste prior to disposal.
Materials:
-
Liquid waste containing this compound
-
10% Sodium Hypochlorite (Bleach) solution
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M) for neutralization
-
pH indicator strips or pH meter
-
Appropriate PPE (goggles, lab coat, gloves)
-
Chemical fume hood
-
Designated hazardous waste container
Procedure (Oxidation Method):
-
Perform all steps within a certified chemical fume hood.
-
Carefully measure the volume of the liquid this compound waste.
-
Slowly add the 10% bleach solution to the waste in a 1:10 ratio (e.g., 10 mL of bleach for every 100 mL of waste).
-
Gently stir the mixture to ensure homogeneity.
-
Allow the mixture to react for at least 30 minutes.
-
If required by your institution, check the pH of the solution. If necessary, neutralize to a pH between 6.0 and 8.0 by adding dilute HCl or NaOH dropwise.
-
Transfer the inactivated and neutralized solution to the designated liquid hazardous waste container.
-
Securely close the container and ensure it is properly labeled.
VII. Disposal Decision Pathway
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific Environmental Health and Safety (EHS) protocols before handling or disposing of this chemical.
References
Comprehensive Safety Protocol for Handling Novel Chemical Compound PL-3994
IMMEDIATE SAFETY AND HANDLING PRECAUTIONS
Given that "PL-3994" is a novel or uncharacterized chemical compound, it must be treated as a hazardous substance until comprehensive toxicological data is available. All handling procedures should be based on a conservative approach to safety, assuming the compound may be toxic, flammable, corrosive, or environmentally harmful.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense in ensuring personnel safety after engineering and administrative controls have been implemented.[1] A thorough hazard assessment of the specific operations being conducted is necessary to determine the appropriate level of PPE required.[2]
Minimum PPE Requirements:
For any work in a laboratory where chemical, biological, radiological, or mechanical hazards are present, the following minimum PPE is required:[3][4]
-
Body Protection: A flame-resistant lab coat should be worn to protect against contamination.[5]
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[3] For tasks with a high risk of splashing, a face shield should be worn in addition to safety goggles.[4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[5] For tasks involving a higher risk of exposure, double gloving or wearing more robust gloves may be necessary.[3] It is crucial to consult the glove manufacturer's compatibility information for specific chemicals when available.[1]
-
Footwear: Closed-toe shoes are required to prevent injuries from dropped objects or spills.[6]
Enhanced PPE for High-Risk Operations:
For procedures involving a higher risk of exposure, such as handling large quantities, working with volatile forms of the compound, or in poorly ventilated areas, additional PPE is necessary:
-
Respiratory Protection: When engineering controls like fume hoods cannot adequately control exposure to airborne substances, an appropriate air-purifying respirator is required.[7] The type of respirator depends on the chemical's toxicity and concentration.[6]
-
Specialized Body Protection: In certain situations, specialized protective clothing such as aprons or full-body suits may be required.
Ventilation
All handling of this compound should take place inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]
Operational Plan: Risk Assessment and Handling
A systematic risk assessment is essential for identifying potential hazards associated with a new chemical and implementing appropriate control measures.[8]
Experimental Protocol: Preliminary Hazard Assessment
Before extensive use, a preliminary hazard assessment should be conducted on a small scale. This involves:
-
Information Gathering: Review all available information on this compound, including its chemical structure, potential reactivity, and any data from similar compounds.
-
Solubility and Stability Testing: Conduct small-scale tests to determine the compound's solubility in common laboratory solvents and its stability under various conditions (e.g., temperature, light).
-
Reactivity Testing: Assess the compound's reactivity with other common laboratory reagents.
-
Documentation: Thoroughly document all findings from the preliminary hazard assessment.
Data Presentation: Personal Protective Equipment Selection Matrix
The following table summarizes the recommended PPE for different risk levels when handling this compound.
| Risk Level | Task Description | Required PPE |
| Low | Handling small quantities (<1g) in a well-ventilated fume hood. | Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes. |
| Medium | Handling larger quantities (1-10g), preparing solutions, or conducting reactions. | Flame-resistant lab coat, chemical splash goggles, double nitrile gloves, closed-toe shoes. |
| High | Handling volatile forms, large-scale reactions (>10g), or potential for aerosol generation. | Flame-resistant lab coat, face shield over chemical splash goggles, heavy-duty chemical-resistant gloves, respiratory protection (as determined by risk assessment), closed-toe shoes. |
Disposal Plan for this compound Waste
The proper disposal of uncharacterized chemical waste is critical for safety and environmental protection.[5]
Step-by-Step Disposal Procedure:
-
Segregation and Collection: Do not mix this compound waste with other chemical waste streams.[5] Collect all solid and liquid waste containing this compound in separate, designated, leak-proof, and chemically compatible containers.[5]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste: Unidentified Compound (this compound)".[5] The label should also include the date of accumulation and the name of the responsible researcher.[5]
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.[5]
-
Consultation and Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal.[5] The ultimate disposal must be handled by a licensed hazardous waste disposal company.[5]
Mandatory Visualizations
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sbnsoftware.com [sbnsoftware.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
